4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[4-[2-(phenylmethoxycarbonylamino)ethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BNO4/c19-16(22-12-14-4-2-1-3-5-14)18-11-10-13-6-8-15(9-7-13)17(20)21/h1-9,20-21H,10-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIWCYGAUHQBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCNC(=O)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657403 | |
| Record name | [4-(2-{[(Benzyloxy)carbonyl]amino}ethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-40-1 | |
| Record name | [4-(2-{[(Benzyloxy)carbonyl]amino}ethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic Acid
Introduction
4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. As a derivative of phenylboronic acid, it serves as a versatile building block, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental to the formation of carbon-carbon bonds. The molecule's structure is characterized by three key features: a phenylboronic acid moiety, a flexible ethyl linker, and an amine functional group protected by a benzyloxycarbonyl (Cbz or Z) group. This unique combination makes it a valuable intermediate for synthesizing complex molecules, including novel pharmaceutical candidates and functional materials.[1][2]
Boronic acids and their derivatives are increasingly recognized for their broad biological activities and applications in precision medicine, acting as sensors, delivery systems, and therapeutic agents.[3][4] The Cbz-protected amine in this specific molecule allows for selective chemical transformations, enabling its incorporation into peptide chains or other advanced molecular architectures. This guide provides an in-depth overview of its core physical properties, handling protocols, and a standard characterization workflow to support its effective use in a research and development setting.
Section 1: Chemical Identity and Structure
The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and structural features.
-
IUPAC Name: [4-[2-(phenylmethoxycarbonylamino)ethyl]phenyl]boronic acid[]
-
CAS Number: 957034-40-1[1]
The structure comprises a central benzene ring substituted at the 1- and 4-positions. The boronic acid group [-B(OH)₂] provides the reactive site for cross-coupling reactions, while the Cbz-protected aminoethyl group [-CH₂CH₂NH(Cbz)] offers a handle for further functionalization.
Caption: Structure of this compound.
Section 2: Physicochemical Properties
A summary of the key physical and chemical properties is provided below. It is important to note that while some data are reported directly for this compound, others are inferred from structurally related phenylboronic acids due to limited availability in public literature.
| Property | Value | Source / Comment |
| Molecular Weight | 299.13 g/mol | [1] |
| Density | 1.23 g/cm³ | [] |
| Appearance | White to off-white crystalline powder | Inferred from related phenylboronic acids.[2][7][8] |
| Melting Point | Not specified. | Requires experimental determination. Related compounds melt over a wide range (e.g., Phenylboronic acid: 216-219 °C[7][8]; 4-(Ethoxycarbonyl)phenylboronic acid: 160 °C (dec.)[2]). |
| Solubility | Not specified. | Likely has low solubility in water and higher solubility in organic solvents like methanol, DMSO, and chloroform, based on its structure and data for related compounds.[8] |
| pKa | Not specified. | Expected to be similar to phenylboronic acid (pKa = 8.83), with minor shifts due to the para-substituent.[7][8] |
Section 3: Handling, Storage, and Stability
The integrity and reactivity of boronic acids are highly dependent on proper handling and storage. The boronic acid functional group is susceptible to dehydration to form boroxines (anhydrides) and can be sensitive to oxidation.
-
General Stability: Phenylboronic acids are known to be hygroscopic and air-sensitive.[9][10] Exposure to moisture can lead to degradation and affect reactivity.
-
Storage Conditions: To maintain product quality and ensure experimental reproducibility, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen).[9] It is recommended to keep the container tightly sealed in a dry, well-ventilated, and refrigerated environment.[9][10]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to hazardous reactions or decomposition.[9]
Section 4: Experimental Protocol: Characterization by ¹H NMR Spectroscopy
Verifying the identity and purity of this compound before use is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for this purpose.
Causality and Rationale: ¹H NMR provides a detailed "fingerprint" of the molecule by mapping the chemical environment of all hydrogen atoms. The chemical shift, integration, and splitting pattern of each signal must align with the expected molecular structure. DMSO-d₆ is a preferred solvent as it readily dissolves the compound and allows for the observation of exchangeable protons (from -OH and -NH), which might otherwise be broadened or absent in other solvents.
Caption: Standard workflow for structural verification via ¹H NMR spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and transfer it to a clean, dry NMR tube. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Secure the cap and vortex the tube until the solid is completely dissolved.
-
Instrument Setup: Insert the sample into a calibrated NMR spectrometer (e.g., 400 MHz). The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be carefully phased and baseline corrected.
-
Spectral Analysis (Expected Results):
-
Boronic Acid Protons (-B(OH)₂): A broad singlet, typically downfield, which is concentration-dependent.
-
Aromatic Protons: Two sets of doublets in the ~7.2-7.8 ppm region, characteristic of a 1,4-disubstituted benzene ring.
-
Cbz Aromatic Protons: A multiplet in the ~7.3 ppm region, integrating to 5 protons.
-
Cbz Methylene Protons (-OCH₂Ph): A singlet around ~5.0 ppm, integrating to 2 protons.
-
Amide Proton (-NH-): A triplet or broad signal, the position of which can vary.
-
Ethyl Protons (-CH₂CH₂-): Two multiplets, a triplet of triplets or quartet for the methylene group adjacent to the amine and a triplet for the methylene group attached to the phenyl ring, typically in the ~2.7-3.4 ppm range.
-
This self-validating protocol confirms the compound's identity if and only if the observed spectrum matches these expected features.
Section 5: Applications in Research and Development
The utility of this compound stems from its role as a sophisticated chemical intermediate.
-
Suzuki-Miyaura Cross-Coupling: It is a prime substrate for creating biaryl structures or linking the phenyl group to various organic scaffolds, a cornerstone of modern drug discovery.[2]
-
Pharmaceutical Research: The protected amine allows for its integration into larger molecules through amide bond formation or other amine-specific chemistries after a deprotection step. This makes it a valuable building block for synthesizing targeted therapies and complex bioactive molecules.[1]
-
Fine Chemical Synthesis: Its defined structure and multiple functional handles make it an important component in the multi-step synthesis of fine chemicals and specialized polymers.[1]
Conclusion
This compound is a high-value reagent for scientific innovation. Its physical properties—a stable solid with predictable reactivity—make it suitable for a range of applications, provided it is handled with care. Understanding its stability, storage requirements, and methods of characterization is paramount for any researcher aiming to leverage its synthetic potential. This guide provides the core technical knowledge required to confidently and effectively incorporate this versatile building block into demanding research and development workflows.
References
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Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
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BoronPharm. (n.d.). 957034-40-1 | (4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid. Retrieved from [Link]
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PubChem. (n.d.). (4-((2-((tert-Butoxycarbonyl)amino)ethyl)carbamoyl)phenyl)boronic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Benzyloxy-phenylboronic acid. Retrieved from [Link]
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PubChem. (n.d.). (4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid. Retrieved from [Link]
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Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
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PubMed. (2024). Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024). Retrieved from [Link]
- Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
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Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
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Biomaterials Science (RSC Publishing). (n.d.). Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of benzyloxycyanophenylboronic esters. Retrieved from [Link]
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MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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A Senior Application Scientist's Guide to 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic Acid (CAS: 957034-40-1)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is a bifunctional synthetic building block of significant interest in pharmaceutical research and development.[1] Its structure is characterized by two key functionalities: a boronic acid moiety and a benzyloxycarbonyl (Cbz)-protected aminoethyl group. This combination makes it an invaluable reagent for introducing a protected primary amine via a stable carbon-carbon bond in complex molecule synthesis.
The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely utilized methods for the formation of C(sp²)-C(sp²) bonds.[2] The Cbz-protected amine provides a latent primary amine that is stable to a wide range of reaction conditions, including the basic media often employed in Suzuki couplings, yet can be deprotected under standard hydrogenolysis conditions. This strategic combination allows for the late-stage introduction of a critical pharmacophore, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides an in-depth analysis of its synthesis, properties, and application, grounded in established chemical principles.
Physicochemical & Spectroscopic Data
A thorough understanding of a reagent's properties is fundamental to its effective use. The key data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 957034-40-1 | [1] |
| Molecular Formula | C₁₆H₁₈BNO₄ | [1] |
| Molecular Weight | 299.13 g/mol | [1] |
| Appearance | White to off-white solid | (Typical) |
| Density | 1.23 g/cm³ | [3] |
| Purity | Typically ≥95% | [1] |
Nuclear Magnetic Resonance (NMR) Data
Note: Experimentally obtained spectra for this specific compound are not widely available in public databases. The following are predicted chemical shifts based on established models and analysis of structurally similar compounds. These values serve as a reliable guide for characterization.[4][5]
| ¹H NMR (Predicted, 400 MHz, DMSO-d₆) | ¹³C NMR (Predicted, 101 MHz, DMSO-d₆) |
| δ 7.85 (s, 2H, B(OH)₂) | δ 156.2 (C=O, Carbamate) |
| δ 7.75 (d, J=8.0 Hz, 2H, Ar-H ortho to B) | δ 137.4 (C, Cbz Phenyl) |
| δ 7.40 - 7.28 (m, 5H, Ar-H of Cbz) | δ 135.0 (C, Ar-C attached to B) |
| δ 7.25 (d, J=8.0 Hz, 2H, Ar-H meta to B) | δ 129.1 (CH, Ar-CH) |
| δ 7.20 (t, J=5.5 Hz, 1H, NH) | δ 128.8 (CH, Ar-CH of Cbz) |
| δ 5.02 (s, 2H, O-CH₂-Ph) | δ 128.2 (CH, Ar-CH of Cbz) |
| δ 3.30 (q, J=6.5 Hz, 2H, NH-CH₂) | δ 127.9 (CH, Ar-CH of Cbz) |
| δ 2.75 (t, J=7.0 Hz, 2H, Ar-CH₂) | δ 65.6 (CH₂, O-CH₂) |
Synthesis Pathway: A Strategic Approach
The synthesis of this compound is not commonly detailed in primary literature but can be reliably achieved through a logical, multi-step sequence starting from commercially available materials. The strategy involves the initial protection of an amine, followed by the introduction of the boronic acid moiety via its pinacol ester, a robust and easily purified intermediate.
Rationale Behind Experimental Choices
-
Cbz Protection: The benzyloxycarbonyl (Cbz) group is chosen for its high stability under the neutral or basic conditions required for the subsequent palladium-catalyzed borylation. It robustly protects the amine from participating in side reactions.
-
Miyaura Borylation: This reaction is the method of choice for converting aryl halides to arylboronic esters.[6] Using bis(pinacolato)diboron (B₂pin₂) yields a stable, crystalline pinacol boronate ester that is easily purified by column chromatography, which is often preferable to handling the more polar and sometimes less stable free boronic acids directly.
-
Hydrolysis: The final deprotection of the pinacol ester to the boronic acid is a standard transformation, typically achieved during aqueous workup or with mild acid, unmasking the reactive moiety for subsequent coupling reactions.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this reagent is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and commercial availability of reagents.[2]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.
Representative Experimental Protocol: Synthesis of a Biaryl Compound
This protocol provides a robust, general method for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (359 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a solvent mixture, such as 1,4-dioxane and water (4:1 v/v, 10 mL).
-
Degassing: Seal the flask with a septum and degas the mixture thoroughly by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is critical as oxygen can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Application in Drug Discovery: An Enabling Intermediate
The utility of this compound is highlighted by its inclusion as an intermediate in patent literature for the synthesis of novel therapeutic agents. For instance, in patent WO2017202748A1 , this building block is cited in the preparation of complex heterocyclic compounds investigated for their potential as modulators of biological pathways relevant to disease.
In the context of this patent, the boronic acid serves as a handle to construct a larger molecular scaffold through a Suzuki coupling. The ethylamino linker, once deprotected, can act as a key interaction point with a biological target or serve as an attachment point for further diversification to optimize pharmacokinetic or pharmacodynamic properties. This exemplifies its role as a strategic tool, enabling the efficient assembly of novel chemical entities for biological screening.
Safety and Handling
As with all boronic acids, appropriate safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). Boronic acids can be susceptible to dehydration to form boroxines and are often moisture-sensitive.
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic component for the modern medicinal chemist. Its dual functionality allows for the reliable and controlled introduction of a protected aminoethylphenyl group into complex molecules, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. Its application in patented drug discovery programs underscores its value in generating novel molecular architectures with therapeutic potential. A firm grasp of its synthesis, reactivity, and handling is essential for any scientist looking to leverage its capabilities in the pursuit of new medicines and materials.
References
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
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Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. Available at: [Link]
- Althagafi, I. I., Shaaban, M. R., Aldawood, A., & Farag, A. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of Saudi Chemical Society, 21, S499-S506.
- Merck Patent GMBH. (2017). Compounds for use in the treatment or prophylaxis of hyperproliferative and/or angiogenic disorders. WO2017202748A1.
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BoronPharm. (n.d.). 957034-40-1 | (4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid. Available at: [Link]
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Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Available at: [Link]
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PubChem. (n.d.). (4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid. National Center for Biotechnology Information. PubChem Compound Database; CID=70701212. Available at: [Link]
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The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]
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ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
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An In-Depth Technical Guide to 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic Acid: A Keystone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of contemporary medicinal chemistry, the strategic incorporation of boronic acids has paved the way for novel therapeutic agents with enhanced efficacy and specificity. Among these, 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid has emerged as a pivotal building block, offering a unique combination of a versatile boronic acid moiety for carbon-carbon bond formation and a protected aminoethyl sidechain for diverse functionalization. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its application in the synthesis of cutting-edge therapeutics, designed to empower researchers in their quest for next-generation pharmaceuticals.
Core Molecular and Physical Properties
This compound, a white to off-white solid, is a crucial intermediate in organic synthesis, particularly within the pharmaceutical sector. Its structure features a phenylboronic acid core, substituted at the para position with a benzyloxycarbonyl (Cbz)-protected aminoethyl group. This strategic arrangement of functional groups makes it an invaluable tool for medicinal chemists.
| Property | Value | Source(s) |
| Molecular Weight | 299.13 g/mol | [] |
| Molecular Formula | C₁₆H₁₈BNO₄ | [] |
| CAS Number | 957034-40-1 | |
| IUPAC Name | [4-[2-(Benzyloxycarbonylamino)ethyl]phenyl]boronic acid | [] |
| Density | 1.23 g/cm³ (predicted) | [] |
Synthesis and Purification: A Representative Protocol
While a specific, publicly available, step-by-step synthesis protocol for this compound is not extensively documented, a reliable synthesis can be adapted from established methods for preparing similar phenylboronic acids. The following protocol is a representative example based on common synthetic strategies in medicinal chemistry.
Synthetic Pathway Overview
The synthesis generally involves the protection of 2-(4-bromophenyl)ethan-1-amine with a benzyloxycarbonyl (Cbz) group, followed by a borylation reaction.
Caption: Synthetic pathway for this compound.
Experimental Protocol (Adapted)
Step 1: Cbz Protection of 2-(4-bromophenyl)ethan-1-amine
-
Dissolve 2-(4-bromophenyl)ethan-1-amine (1.0 eq) in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as sodium bicarbonate (NaHCO₃) (2.0 eq), to the solution.
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup by adding water and extracting the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude benzyl (2-(4-bromophenyl)ethyl)carbamate.
Step 2: Borylation
-
Dissolve the crude benzyl (2-(4-bromophenyl)ethyl)carbamate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add an organolithium reagent, such as n-butyllithium (n-BuLi) (1.1 eq), dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Perform an acidic workup by adding 1M HCl to adjust the pH to approximately 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification
Purification of the crude this compound is typically achieved through recrystallization or column chromatography.
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent, such as a mixture of ethyl acetate and hexanes.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various therapeutic agents, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the phenylboronic acid and a variety of aryl or vinyl halides, providing a straightforward route to complex molecular scaffolds.[2]
Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. Several PARP inhibitors feature a biaryl core, which can be efficiently synthesized using the Suzuki-Miyaura coupling. This compound can serve as a key building block to introduce a functionalized sidechain that can interact with the adenosine pocket of the PARP enzyme, potentially enhancing potency and selectivity.[3]
Caption: General workflow for the synthesis of PARP inhibitors.
Development of Integrin Antagonists
Integrins are cell adhesion receptors that play a crucial role in various physiological and pathological processes, including inflammation, angiogenesis, and cancer metastasis.[4][5] Small-molecule integrin antagonists have emerged as a promising therapeutic strategy. The phenethylamine scaffold present in this compound is a common motif in various bioactive molecules. After deprotection, the primary amine can be further functionalized to introduce pharmacophores that mimic the binding motifs of natural integrin ligands, leading to the development of potent and selective antagonists.[6][7]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. Protons of the ethyl group as multiplets around 2.8 and 3.4 ppm. Methylene protons of the benzyl group as a singlet around 5.1 ppm. A broad singlet for the boronic acid protons (B(OH)₂). |
| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm. Carbonyl carbon of the Cbz group around 156 ppm. |
| HPLC | A single major peak indicating high purity, with the retention time dependent on the specific column and mobile phase used. |
| Mass Spectrometry | The expected molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of the compound. |
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound stands as a testament to the power of rational molecular design in modern drug discovery. Its strategic combination of a versatile boronic acid handle and a readily functionalizable aminoethyl sidechain provides medicinal chemists with a powerful tool for the synthesis of complex and biologically active molecules. As our understanding of disease pathways continues to evolve, the demand for such sophisticated building blocks will undoubtedly grow, further solidifying the importance of this compound in the development of future therapeutics.
References
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PubChem. (n.d.). (4-(2-Aminoethyl)phenyl)boronic acid. Retrieved January 21, 2026, from [Link]
- Patel, M., et al. (2018). Recent developments in the medicinal chemistry of single boron atom-containing compounds. RSC Medicinal Chemistry.
- Fernandes, C., et al. (2020).
- Shimaoka, M., & Springer, T. A. (2003). Therapeutic antagonists and conformational regulation of integrin function.
- Curley, G. P., et al. (1999). Integrin antagonists. Cellular and Molecular Life Sciences.
- Gentilucci, L., et al. (2019). Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives. Frontiers in Chemistry.
- Tolomelli, A., et al. (2024).
- Kłosiński, M., et al. (2022). On the Way to Selective PARP-2 Inhibitors.
- Thapa, P., et al. (2013). Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. Journal of Medicinal Chemistry.
- Ferraris, D., et al. (2014). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry.
- Singh, R. P., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals.
- U.S. Patent No. 5,780,454. (1998). Boronic ester and acid compounds.
- U.S. Patent No. 6,576,789 B1. (2003). Process for the preparation of substituted phenylboronic acids.
- Chinese Patent No. CN104277060A. (2015). Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
- Buesking, A. W., et al. (2014). Asymmetric synthesis of protected α-amino boronic acid derivatives with an air- and moisture-stable Cu(II) catalyst. The Journal of Organic Chemistry.
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Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis. Retrieved January 21, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 21, 2026, from [Link]
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solubility of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid in organic solvents
An In-depth Technical Guide to the Solubility of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis and organic chemistry. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers a predictive framework for solvent selection based on the molecule's structural attributes and presents a detailed, self-validating experimental protocol for precise solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this compound.
Introduction: The Strategic Importance of Solubility
This compound is a bifunctional molecule of significant interest, particularly in the synthesis of complex organic structures and active pharmaceutical ingredients (APIs).[1] Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established. The success of these synthetic steps—from reaction efficiency and yield to product isolation and purification—is fundamentally governed by the solubility of the boronic acid in the chosen solvent system.
An inadequate understanding of solubility can lead to several downstream challenges:
-
Poor Reaction Kinetics: Inhomogeneous reaction mixtures resulting from low solubility can lead to slow and incomplete conversions.
-
Purification Difficulties: Selecting an appropriate crystallization solvent requires precise knowledge of how solubility changes with temperature.
-
Formulation & Handling Issues: For drug development, solubility is a cornerstone of bioavailability and deliverability.
This guide moves beyond simple data reporting to explain the underlying chemical principles that dictate the solubility of this specific phenylboronic acid derivative, providing scientists with the predictive tools and experimental workflows needed for rational solvent selection and process optimization.
Theoretical Framework: Deconstructing Molecular Interactions
The solubility of a solute in a solvent is the result of a thermodynamic equilibrium driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the behavior of this compound, we must first dissect its structural components and their corresponding intermolecular capabilities.
Molecular Structure and Intermolecular Forces:
The molecule can be segmented into three key functional regions, each contributing uniquely to its overall polarity and interaction potential:
-
The Boronic Acid Head (-B(OH)₂): This is a highly polar, hydrophilic group. The hydroxyl moieties are excellent hydrogen bond donors and acceptors, enabling strong interactions with protic and polar aprotic solvents like alcohols, water, and ethers.[2]
-
The Phenyl Ring Core: This aromatic ring is nonpolar and hydrophobic. It primarily engages in weaker van der Waals forces and can participate in π-π stacking interactions with aromatic solvents like toluene.
-
The Cbz-Protected Ethylamine Side Chain: This is a complex group with mixed character.
-
Amide Linkage (-C(=O)N-): The carbonyl oxygen is a hydrogen bond acceptor.
-
Benzyloxycarbonyl (Cbz) Group: Contains an aromatic ring and an ester group, adding both nonpolar and polar characteristics.
-
The interplay of these groups means the molecule is amphiphilic, possessing both polar and nonpolar regions. Its solubility is therefore highly dependent on the solvent's ability to effectively solvate all parts of the molecule.
The Challenge of Boroxine Formation:
A significant practical consideration for all boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[3] This equilibrium is solvent-dependent and complicates solubility studies, as the boroxine has markedly different solubility from the parent acid.[3] Rigorous control over the water content of solvents is therefore essential for obtaining reproducible data.[4]
Predictive Solubility Framework & Analogous Data
While precise, quantitative solubility data for this compound is not widely published, we can construct a robust predictive model based on its structure and published data for simpler, analogous compounds like phenylboronic acid.[3] Phenylboronic acid itself is soluble in most polar organic solvents but poorly soluble in nonpolar hydrocarbons like hexanes and carbon tetrachloride.[2]
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Key Solvent Properties | Predicted Solubility | Rationale for Prediction |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane | Polar aprotic, H-bond acceptor | High | Ethers are excellent solvents for boronic acids, effectively solvating the -B(OH)₂ group via hydrogen bonding.[5] |
| Ketones | Acetone, 3-Pentanone | Polar aprotic, H-bond acceptor | High to Moderate | The carbonyl group interacts favorably with the boronic acid head. Phenylboronic acid shows high solubility in ketones.[3] |
| Alcohols | Methanol, Ethanol | Polar protic | Moderate | Alcohols can solvate the boronic acid group but may also compete for hydrogen bonding sites. They can react to form boronic esters.[6] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Weakly polar | Moderate to Low | Chloroform can act as a weak hydrogen bond donor, leading to moderate solubility for some boronic acid esters.[3] |
| Aromatic | Toluene | Nonpolar | Low | The solvent can interact with the phenyl rings of the solute, but it is a poor solvent for the polar boronic acid and amide groups.[7] |
| Alkanes | Hexane, Methylcyclohexane | Nonpolar | Very Low | These solvents lack the polarity and hydrogen-bonding capability to overcome the strong solute-solute interactions of the boronic acid.[3][5] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly polar, H-bond acceptor | High | These solvents are excellent at dissolving polar compounds with hydrogen bonding potential. |
This predictive table serves as a starting point for solvent screening. For process optimization, however, experimental verification is non-negotiable.
Experimental Protocol: The Dynamic Method for Solubility Determination
To generate accurate and reproducible solubility data, the dynamic (or synthetic) method is highly recommended.[8] This technique involves heating a biphasic mixture of known composition at a slow, constant rate until the solid phase completely dissolves, an event detected by the disappearance of turbidity.[4]
Experimental Workflow Diagram
Caption: Workflow for the dynamic solubility determination method.
Step-by-Step Methodology:
-
Apparatus:
-
A jacketed glass vessel connected to a programmable thermostat for precise temperature control.
-
A magnetic stirrer and stir bar.
-
A calibrated temperature probe immersed in the sample.
-
A luminance probe or laser-based turbidity sensor directed through the vessel.
-
-
Sample Preparation:
-
Using an analytical balance, prepare a series of samples with known mole fractions of the boronic acid in the chosen solvent.
-
Ensure solvents are anhydrous to minimize boroxine formation.[4]
-
-
Measurement:
-
Place the sealed vessel in the apparatus and begin vigorous stirring to ensure suspension homogeneity.[8] The importance of stirring cannot be overstated; it ensures that the measured temperature reflects a true thermodynamic equilibrium.
-
Initiate a slow, constant heating program (e.g., 0.1-0.3 K/min).[4][8] A rapid heating rate can cause the measured clear point to overshoot the true equilibrium temperature.
-
The luminance probe continuously measures the light transmitted through the sample. As the solid dissolves, turbidity decreases and light transmission increases.
-
The "clear point" is the temperature at which the light transmission value stabilizes at its maximum, indicating complete dissolution. Record this temperature.
-
-
Data Compilation:
-
Repeat the measurement for each prepared sample of different compositions.
-
The resulting dataset of mole fraction vs. dissolution temperature constitutes the solubility curve for that specific solute-solvent system.
-
This protocol is a self-validating system. The consistency and smoothness of the resulting solubility curve are direct indicators of the quality and reproducibility of the measurements.
Causality and Logic in Solubility Studies
The design of a solubility experiment is guided by a clear logical framework that connects molecular properties to macroscopic observations.
Logical Relationship Diagram
Caption: Relationship between molecular properties and solubility.
For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the energy of the solute's crystal lattice (solute-solute forces) and the solvent's intermolecular forces (solvent-solvent forces). A polar, protic solvent like THF is effective because its interactions with the boronic acid group are strong enough to break apart the hydrogen-bonded network of the solid crystal. Conversely, a nonpolar solvent like hexane offers minimal favorable interactions, leaving the solute's strong crystal lattice forces dominant and resulting in very low solubility.
Conclusion
The solubility of this compound is a complex function of its amphiphilic nature. While a theoretical framework strongly predicts high solubility in polar aprotic solvents like ethers and low solubility in nonpolar hydrocarbons, precise process control and optimization demand empirical data. The dynamic method described herein provides a robust, reliable, and self-validating protocol for generating this critical information. By integrating a deep understanding of molecular interactions with rigorous experimental practice, researchers can harness the full synthetic potential of this valuable compound.
References
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Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available at: [Link]
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Wikipedia. (n.d.). Phenylboronic acid. Retrieved January 21, 2026, from [Link]
-
Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]
-
Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4535–4541. Available at: [Link]
-
Zhang, Y., et al. (2016). Supersaturation and solvent dependent nucleation of carbamazepine polymorphs during rapid cooling crystallization. CrystEngComm, 18, 5580-5589. Available at: [Link]
-
Domańska, U., & Leszczyński, P. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Semantic Scholar. Available at: [Link]
- Hall, D. G. (Ed.). (2005).
-
PubChem. (n.d.). (4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid. Retrieved January 21, 2026, from [Link]
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BoronPharm. (n.d.). (4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid. Retrieved January 21, 2026, from [Link]
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A Technical Guide to 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic Acid for Advanced Research and Drug Development
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid, with CAS Number 957034-40-1, is a specialized arylboronic acid that has emerged as a critical building block for researchers and scientists in the field of drug development. Its unique structure, featuring a Cbz-protected aminoethyl side chain on a phenylboronic acid core, offers a strategic advantage in the synthesis of complex molecules. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] Simultaneously, the protected amine provides a latent nucleophile that can be unmasked for subsequent elaboration, making it an invaluable tool in multi-step synthetic campaigns. This guide provides an in-depth technical overview of this reagent, from its commercial availability and chemical properties to its practical applications, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use and storage.
| Property | Value | Source |
| CAS Number | 957034-40-1 | Multiple Suppliers |
| Molecular Formula | C₁₆H₁₈BNO₄ | [2] |
| Molecular Weight | 299.13 g/mol | [2] |
| Appearance | Typically a white to off-white solid | General Supplier Information |
| Purity | Generally available at ≥95% | [3] |
Stability and Storage: Boronic acids are known to be susceptible to dehydration to form cyclic boroxine anhydrides. While generally stable, it is recommended to store this compound in a cool, dry place under an inert atmosphere to maintain its integrity. For Suzuki-Miyaura reactions, the presence of the boroxine form is often inconsequential as it readily hydrolyzes back to the boronic acid under the reaction conditions.
Commercial Availability
A range of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. When selecting a supplier, it is crucial to consider purity, available quantities, and the provision of a comprehensive Certificate of Analysis (CoA).
| Supplier | Product Number (Example) | Noted Purity |
| BoronPharm | BP27533 | NLT 95%[3] |
| BLDpharm | BD138647 | - |
| Combi-Blocks | BB-3892 | - |
| CymitQuimica | IN-DA006BSN | Lab use only[4] |
| BOC Sciences | 957034-40-1 | - |
This is not an exhaustive list, and availability may vary. Researchers should verify with suppliers for current stock and lead times.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of biaryl and aryl-heteroaryl structures, which are prevalent in many pharmaceutical agents.
Mechanism of Action
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an aryl or vinyl halide (or triflate), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Exemplary Protocol for Suzuki-Miyaura Coupling
The following is a generalized, yet robust, protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. This protocol is based on established methodologies and should be optimized for specific substrates.[5][6]
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aryl bromide, this compound, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for a further 15-20 minutes. Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Application in PROTAC Synthesis: A Key Linker Precursor
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[7] The linker component of a PROTAC is critical for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase. This compound is an excellent starting material for the synthesis of PROTAC linkers.
The typical strategy involves:
-
Utilizing the boronic acid in a Suzuki coupling to attach the phenyl ring to a warhead (the ligand for the protein of interest) or a portion of the linker.
-
Deprotecting the Cbz-protected amine (typically by hydrogenolysis) to reveal a primary amine.
-
Coupling the newly formed amine with the E3 ligase ligand, often via an amide bond formation.
This modular approach allows for the systematic variation of linker length and composition to optimize the PROTAC's degradation activity. The phenethyl group provides a degree of rigidity and defined spatial orientation that can be beneficial for forming a stable ternary complex.[8][9]
Conclusion and Future Outlook
This compound is a highly valuable and versatile reagent in the toolkit of medicinal chemists and drug discovery professionals. Its utility in the reliable construction of C-C bonds via Suzuki-Miyaura coupling, combined with its potential for subsequent functionalization, makes it particularly well-suited for the synthesis of complex molecules like PROTACs. As the field of targeted protein degradation continues to expand, the demand for well-designed and readily available building blocks such as this will undoubtedly grow. The strategic application of this reagent, guided by the principles and protocols outlined in this guide, will continue to empower researchers to create novel therapeutics with enhanced potency and selectivity.
References
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BoronPharm. (n.d.). 957034-40-1 | (4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid. Retrieved January 21, 2026, from [Link]
- Hughes, S. J., & Ciulli, A. (2019). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 63(4), 451–463.
- Callam, C. S., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
-
YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. NRO Chemistry. Retrieved January 21, 2026, from [Link]
- Vale, C., & Guedes, R. C. (2020).
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An In-Depth Technical Guide to 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid: Safety, Handling, and Application
This guide provides a comprehensive overview of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid, a key building block in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to offer in-depth insights into its chemical properties, safe handling protocols, and practical applications, ensuring both safety and experimental success.
Chemical Identity and Properties
This compound is a bifunctional molecule incorporating a phenylboronic acid moiety and a carbamate-protected aminoethyl group. This structure makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutics.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 957034-40-1 | [2][3][4] |
| Molecular Formula | C16H18BNO4 | [2][3][4] |
| Molecular Weight | 299.13 g/mol | [2][3][4] |
| Appearance | White to off-white solid | General knowledge |
| Storage Temperature | 2-8°C, sealed in a dry environment | [4] |
Hazard Identification and Toxicological Profile
Core Hazards of Phenylboronic Acids:
-
Acute Oral Toxicity: Phenylboronic acid is classified as harmful if swallowed (Acute Toxicity, Category 4).[5][6] Ingestion may lead to gastrointestinal irritation.[7]
-
Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[8] It is crucial to avoid contact with skin, eyes, and clothing.[9]
-
Respiratory Irritation: Inhalation of dust should be avoided as it may irritate the respiratory system.[9][10]
Expert Insight: The benzyloxycarbonyl (Cbz) protecting group and the ethylamine linker are not expected to significantly increase the acute toxicity of the molecule compared to the parent phenylboronic acid. However, as with any novel compound, it should be handled with the assumption of potential hazards until proven otherwise. Studies on various boron-containing acids suggest that most have low toxicity, with high doses required to induce significant effects.[7] Nevertheless, some boronic acids have shown potential for mutagenicity, warranting careful handling to minimize exposure.[11][12]
Safe Handling and Storage Protocols
Adherence to rigorous safety protocols is paramount when working with this compound. The following procedures are based on best practices for handling air-sensitive and hygroscopic chemical reagents.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected before use. Dispose of contaminated gloves properly.
-
Body Protection: A lab coat or chemical-resistant apron is mandatory. For larger quantities or when there is a significant risk of splashing, a full protection suit should be considered.[6]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.[5][10] If dust is generated, a NIOSH/MSHA-approved respirator is required.[5]
Storage and Incompatibility
Proper storage is critical to maintaining the integrity and reactivity of the compound.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][13] Recommended storage is refrigerated (2-8°C).[4] The compound is a hygroscopic solid and should be protected from moisture.[9][13] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended as some boronic acids are air-sensitive.[5]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[5][10]
Experimental Workflow: A Step-by-Step Guide to Handling
The following workflow is designed to minimize exposure and preserve the quality of the reagent.
Caption: A typical laboratory workflow for handling the boronic acid.
Accidental Release and First Aid Measures
Prompt and appropriate action is crucial in the event of a spill or exposure.
Spill Response
-
Containment: For a dry spill, carefully sweep or vacuum the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5][9]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.
-
Ventilation: Ensure the affected area is well-ventilated.[9]
First Aid
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison center or physician if you feel unwell.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Caption: A decision-making workflow for managing spills.
Disposal Considerations
All waste containing this compound should be treated as hazardous chemical waste.
-
Waste Containers: Collect waste in clearly labeled, sealed containers.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Do not allow the chemical to enter drains or surface water.[6][9]
Expert Insight on Boronic Acid Waste: A common laboratory practice for quenching residual boronic acids involves conversion to the more stable boronate ester. For disposal, boronic acids can sometimes be removed from reaction mixtures through a basic wash (e.g., with 1M NaOH or KOH), which converts the boronic acid to its boronate salt, increasing its aqueous solubility.[14]
Analytical and Purification Techniques
The purity of this compound is critical for its successful application in synthesis.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of boronic acids.[15] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier) can be effective.[15][16]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used for the identification and analysis of boronic acids, though care must be taken to optimize conditions to avoid the formation of boroxines or other adducts that can complicate analysis.[16][17]
-
Purification: If impurities are present, purification can be challenging. Recrystallization is one option. Another approach involves treating the crude material with a base to form the boronate salt, which can then be washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified to regenerate the pure boronic acid, which can be extracted.[18][19]
Applications in Research and Drug Development
Phenylboronic acids are versatile building blocks in organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds.[1] The specific structure of this compound lends itself to several applications:
-
Peptide Synthesis and Modification: The protected amino group allows for its incorporation into peptide structures, followed by deprotection and further functionalization.
-
PROTACs and Chemical Probes: The bifunctional nature of this molecule makes it a candidate for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools.
-
Scaffold for Drug Discovery: It serves as a valuable scaffold for creating libraries of compounds for screening in drug discovery programs.[1]
The boronic acid moiety itself can act as a pharmacophore, reversibly binding to diols, which are present in many biological molecules, or acting as a serine protease inhibitor.[20]
Conclusion
This compound is a valuable and versatile chemical tool. Its safe and effective use hinges on a thorough understanding of its properties and potential hazards. By adhering to the stringent handling, storage, and disposal protocols outlined in this guide, researchers can minimize risks and leverage the full synthetic potential of this important building block. This document serves as a dynamic resource; always consult the most recent safety data and institutional protocols before commencing work.
References
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Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]
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DC Fine Chemicals. 110140 - Phenylboronic acid - Safety Data Sheet. [Link]
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Silva, F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 21(9), 1185. [Link]
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Reddy, G. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(18), 4759-4766. [Link]
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Medina-Franco, J. L., et al. (2013). Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy. Journal of the Mexican Chemical Society, 57(4), 269-275. [Link]
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Reddit. Trying to remove a boronic acid in a workup. Help!. r/chemistry. [Link]
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Hubbard, A., et al. (2021). Toxicity of boric acid, borax and other boron containing compounds: A review. Regulatory Toxicology and Pharmacology, 118, 104815. [Link]
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Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
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ResearchGate. Analysis of Boronic Acids Without Chemical Derivatisation. [Link]
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ResearchGate. Can I remove boronic acid using Work up process?. [Link]
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Pierson, D. A., et al. (2018). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 22(10), 1403-1413. [Link]
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Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2018828118. [Link]
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BoronPharm. 957034-40-1 | (4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid. [Link]
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Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. [Link]
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-
PubChem. (4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid. [Link]
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ACS Publications. Separation and Recycling of Functional Nanoparticles Using Reversible Boronate Ester and Boroxine Bonds. [Link]
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ACS Publications. Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Implementation of Suzuki-Miyaura Coupling with 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic Acid
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Protected Aminophenyl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of carbon-carbon bond formation, prized for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid derivatives.[1][2] Its impact is particularly profound in pharmaceutical and materials science, where the construction of biaryl and aryl-heterocycle scaffolds is a foundational step in the synthesis of complex molecular architectures.[3][4] This reaction enables chemists to forge C(sp²)–C(sp²) bonds with unparalleled efficiency, accelerating the discovery and development of novel therapeutic agents and functional materials.[2][4]
This guide focuses on a particularly valuable building block: 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid . This reagent is of significant strategic interest because it incorporates a protected primary amine, a common pharmacophore, tethered to a reactive phenylboronic acid. The benzyloxycarbonyl (Cbz) protecting group provides robust protection during the palladium-catalyzed coupling, yet it can be readily removed under standard hydrogenolysis conditions post-coupling. This allows for the late-stage introduction of a reactive amine handle for further diversification, making it an ideal substrate for library synthesis and lead optimization in drug discovery programs.
These application notes provide a comprehensive overview of the mechanistic underpinnings, a detailed experimental protocol, and optimization strategies for the successful application of this reagent.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle.[5][6] Understanding this mechanism is paramount for rational troubleshooting and condition optimization. The cycle is broadly composed of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition : The cycle initiates with the active Pd(0) catalyst. This species undergoes oxidative addition into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[6][7] This step is often the rate-determining step of the entire cycle, and its efficiency is dependent on the nature of the halide (I > Br > OTf >> Cl) and the electronic properties of the aryl halide.[1][8]
-
Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The transmetalation does not proceed without a base.[7] The base plays a multifaceted role, primarily by activating the boronic acid to form a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻).[9][10][11] This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[7]
-
Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) center couple, forming the new C-C bond of the desired biaryl product.[5][12] This process simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which then re-enters the catalytic cycle.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the coupling of this compound with a generic aryl or heteroaryl halide. Optimization may be required based on the specific coupling partners.
Materials and Reagents:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1–5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed Water
Step-by-Step Methodology:
-
Reaction Setup : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[13]
-
Inert Atmosphere : Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition : Under a positive pressure of inert gas, add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water to form a typical ratio of 4:1 to 10:1 (organic:aqueous).[5] The total solvent volume should provide a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Degassing : Sparge the resulting suspension with the inert gas for 15-20 minutes to thoroughly remove any dissolved oxygen, which can deactivate the Pd(0) catalyst.[8]
-
Catalyst Addition : While maintaining a positive inert gas pressure, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.
-
Reaction : Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80–110 °C).[5][14]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting aryl halide is consumed.
-
Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.[15] Transfer the mixture to a separatory funnel.
-
Extraction : Separate the layers. Extract the aqueous phase twice more with ethyl acetate. Combine the organic layers.
-
Washing : Wash the combined organic layers with water, followed by brine, to remove the inorganic base and salts.[16]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[17]
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure coupled product.
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Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic Acid
Introduction: The Strategic Importance of C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable reliability and functional group tolerance in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is indispensable in the synthesis of complex molecules, from pharmaceuticals and agrochemicals to advanced materials.[3][4]
This guide provides a detailed protocol and expert insights for the successful coupling of a functionally rich substrate: 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid . This particular boronic acid is a valuable building block, incorporating a protected primary amine that can be deprotected post-coupling for further functionalization. The presence of the benzyloxycarbonyl (Cbz) protecting group and the ethylamino linker necessitates a carefully optimized protocol to ensure high yields while preserving the integrity of all functional groups. We will delve into the causality behind each procedural step, offering a robust methodology grounded in mechanistic principles.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The process is a catalytic cycle revolving around a palladium center, which cycles between Pd(0) and Pd(II) oxidation states.[1][5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol: Coupling with Aryl Bromides
This protocol is optimized for the coupling of this compound with a generic aryl bromide. Modifications for other halides are discussed in the subsequent section.
I. Materials and Reagents
-
Aryl Bromide: (e.g., 4-Bromoanisole), 1.0 mmol, 1.0 equiv.
-
This compound: 1.2 mmol, 1.2 equiv.
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 mmol, 3 mol%.
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, 2.0 mmol, 2.0 equiv.
-
Solvent: 1,4-Dioxane and Water (degassed), in a 4:1 ratio (e.g., 8 mL Dioxane, 2 mL Water).
-
Inert Gas: Argon or high-purity Nitrogen.
II. Equipment
-
Schlenk flask or a round-bottom flask suitable for heating under reflux.
-
Magnetic stirrer and stir bar.
-
Reflux condenser.
-
Inert gas line with a bubbler.
-
Syringes and needles for solvent transfer.
-
Standard laboratory glassware for workup and purification.
III. Step-by-Step Experimental Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a flame-dried Schlenk flask.
-
Add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol) to the flask.
-
Rationale: Adding the solid reagents first under ambient conditions is operationally simple. Pd(PPh₃)₄ is a reliable Pd(0) source, though it is air-sensitive and should be handled quickly.[6]
-
-
Inert Atmosphere Establishment:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the removal of atmospheric oxygen.[7]
-
Rationale: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote the undesirable homocoupling of the boronic acid.[6][8]
-
-
Solvent Addition:
-
Using a syringe, add the degassed 1,4-dioxane (8 mL) to the flask, followed by the degassed water (2 mL).
-
Rationale: Solvents must be degassed to remove dissolved oxygen. A biphasic solvent system is highly effective; dioxane solubilizes the organic reagents and catalyst, while water dissolves the inorganic base and facilitates the formation of the reactive boronate species.[9][10]
-
-
Reaction Execution:
-
Attach a reflux condenser (with inert gas flowing at the top).
-
Lower the flask into a preheated oil bath set to 90-100 °C.
-
Stir the mixture vigorously for 4-12 hours.
-
Rationale: Heating is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps.[7] Vigorous stirring is essential to ensure efficient mixing between the organic and aqueous phases.
-
-
Monitoring the Reaction:
-
Track the consumption of the aryl bromide using Thin Layer Chromatography (TLC) or LC-MS.
-
Prepare a TLC plate by spotting the starting aryl bromide, the reaction mixture, and a co-spot. A typical eluent is 3:1 Hexanes:Ethyl Acetate.
-
-
Workup Procedure:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
-
Rationale: This standard aqueous workup removes the inorganic base and other water-soluble byproducts. The brine wash helps to remove residual water from the organic phase.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system will depend on the specific product but often starts with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increases in polarity.
-
Key Parameter Optimization and Rationale
The success of a Suzuki coupling is a multidimensional problem where the catalyst, base, and solvent are critically codependent.[3]
| Parameter | Recommended Choice | Rationale & Alternatives |
| Aryl Halide | Ar-Br, Ar-I | Reactivity order: I > Br > OTf >> Cl. Aryl chlorides are less reactive and typically require more active catalysts (e.g., Buchwald or NHC-ligated systems) and stronger bases.[1][11] |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | A reliable choice for many applications. For challenging or sterically hindered substrates, consider modern precatalysts like XPhos Pd G3 or PEPPSI-type catalysts, which are more active and air-stable.[5][7] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid by converting it to a more nucleophilic boronate anion, which is essential for the transmetalation step.[12] Cs₂CO₃ is more soluble and often more effective but costlier. K₃PO₄ is a stronger base that can be beneficial for less reactive substrates.[7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | The solvent system must solubilize the reagents and facilitate the interaction between the organic and inorganic components.[13][14] Aprotic polar solvents like DMF can also be effective but may require higher temperatures and more rigorous drying if used without water.[15] |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle, especially the rate-limiting oxidative addition step. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Poor solubility of reagents.4. Base is not strong enough. | 1. Use a fresh bottle of catalyst or switch to a more robust, air-stable precatalyst.[5]2. Ensure rigorous degassing of solvents and purging of the reaction vessel.[7]3. Try a different solvent system like DMF or increase the proportion of the organic solvent.[15]4. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Use of a Pd(II) precatalyst without an efficient reduction step.3. High reaction temperature for extended periods. | 1. Improve inert atmosphere techniques.[6]2. If using Pd(OAc)₂, ensure conditions promote reduction to Pd(0). Using a Pd(0) source like Pd(PPh₃)₄ often minimizes this.[6]3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Protodeboronation (Loss of Boronic Acid) | 1. Presence of acidic impurities.2. Excessive water or protic solvent.3. Prolonged reaction at high temperature. | 1. Use high-purity reagents and solvents.2. Ensure the base is sufficiently strong and present in adequate excess (at least 2 equivalents).3. Minimize reaction time by careful monitoring. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[6][16] |
| Cbz-Group Cleavage | Unlikely under standard conditions. | The Cbz group is robust to these conditions. If cleavage is observed, it suggests extreme conditions or incompatible reagents. Standard hydrogenolysis (H₂, Pd/C) is required for its removal.[17] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective transformation for introducing a versatile amino-functionalized aryl moiety. By carefully selecting the catalyst, base, and solvent system and by adhering to strict anaerobic techniques, researchers can reliably achieve high yields of the desired biaryl products. The protocol and insights provided herein serve as a robust starting point for professionals in chemical synthesis and drug development, enabling the efficient construction of complex molecular architectures.
References
- Neufeldt, S. R., & Sanford, M. S. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Gagnon, D., et al. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Billingsley, K. L., & Buchwald, S. L. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study with Experimental Validation.
- Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem.
- Neufeldt, S. R., & Sanford, M. S. (2018). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Bumagin, N. A., Bykov, V. V., & Beletskaya, I. P. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.
- BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem.
- Sherwood, J., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Moreno-Mañas, M., Pérez, M., & Pleixats, R. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study.
- Kwong, F. Y., & Chan, A. S. C. (2002). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions.
- Patil, N. L., et al. (2016). Effect of different palladium catalysts on the Suzuki-Miyaura coupling.
- BenchChem. (2025). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. BenchChem.
- LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Rickhaus, M., et al. (2014). How can I solve my problem with Suzuki coupling?.
- Gillis, E. P., & Burke, M. D. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling.
- Leonori, D., & Aggarwal, V. K. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy.
- Fu, G. C., & Littke, A. F. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
- Vedejs, E., & Chapman, R. W. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC, NIH.
- Borates Today. (2021). Boron Suzuki Coupling.
- Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Yudin, A. K., et al. (n.d.).
- Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
- Reddit User Discussion. (2024). Failed suzuki coupling, any suggenstions?. Reddit.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- The Organic Chemistry Tutor. (2020). Suzuki cross-coupling reaction. YouTube.
- Hill, J. M., & Leadbeater, N. E. (n.d.). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages.
- Li, Y., et al. (2014). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC, NIH.
- PubChem. (n.d.). (4-(2-Aminoethyl)phenyl)boronic acid. PubChem.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Al-Hamdani, A. A. S., et al. (2023). Synthesis and applications of 4-Amino-N-[2 (diethylamino)
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Application Notes and Protocols: 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid as a Versatile Linker in Drug Discovery
Introduction
In the landscape of modern drug discovery, particularly in the realm of targeted therapies, the linker molecule is a critical component that dictates the efficacy, stability, and safety of a drug conjugate. 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid emerges as a highly versatile and strategic linker precursor. Its unique trifunctional architecture—comprising a stable Cbz-protected amine, a phenylboronic acid, and an ethyl spacer—offers a robust platform for creating sophisticated drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
The phenylboronic acid moiety is of particular interest due to its dual functionality. It can serve as a stable anchor for further chemical modification via palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, allowing for the construction of complex molecular architectures[1]. Concurrently, the carbon-boron bond in arylboronic acids is susceptible to cleavage upon exposure to high levels of reactive oxygen species (ROS), a hallmark of the tumor microenvironment[2][3][4]. This property enables the design of stimulus-responsive linkers that selectively release their therapeutic payload in the vicinity of cancer cells, thereby minimizing off-target toxicity[2][5].
The Cbz-protected amine provides a latent reactive handle. The benzyloxycarbonyl (Cbz) group is a well-established protecting group for amines, stable to a wide range of reaction conditions but readily removable through methods like catalytic hydrogenolysis, which are orthogonal to many common coupling chemistries[6][7]. Once deprotected, the resulting primary amine serves as a convenient point of attachment for cytotoxic payloads, E3 ligase ligands, or other molecular components via stable amide bond formation[1][8].
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a linker. It covers the strategic considerations for its use, detailed protocols for deprotection and conjugation, and its application in constructing ROS-cleavable ADCs and PROTACs.
Key Properties and Strategic Advantages
The utility of this compound is rooted in its distinct chemical features, which can be strategically exploited in multi-step synthetic campaigns.
| Property | Chemical Feature | Advantage in Drug Discovery |
| Latent Reactivity | Cbz-protected primary amine | Allows for modification of the boronic acid moiety without interference from the amine. The Cbz group can be selectively removed under mild conditions to enable subsequent conjugation[6][7]. |
| Tunable Reactivity | Phenylboronic Acid | Can be used in Suzuki-Miyaura cross-coupling reactions to build more complex linker structures[1]. The boronic acid itself can also be used for conjugation to diol-containing molecules. |
| Stimulus-Responsive Cleavage | Carbon-Boron Bond | Susceptible to cleavage by reactive oxygen species (ROS), enabling targeted drug release in the high-ROS tumor microenvironment[2][3][9]. |
| Structural Spacer | Ethylphenyl Group | Provides a defined spatial separation between the targeting moiety and the payload, which can be crucial for optimal biological activity of both components. |
Application I: Development of a ROS-Cleavable Antibody-Drug Conjugate (ADC)
One of the most promising applications of this linker is in the construction of ADCs where the payload release is triggered by the oxidative stress characteristic of many tumors[2][3]. The general workflow involves deprotecting the amine, coupling a cytotoxic payload, and then conjugating the linker-payload construct to an antibody.
Experimental Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis and action.
Protocol 1: Cbz Deprotection of the Linker
This protocol describes the removal of the benzyloxycarbonyl (Cbz) group to yield the free amine, which is the reactive site for payload conjugation. Catalytic hydrogenolysis is the method of choice as it is clean and efficient, typically proceeding under mild conditions[7].
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C), 50% wet
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous MeOH in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (approx. 10 mol % Pd) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times.
-
Leave the reaction to stir vigorously under a positive pressure of H₂ (e.g., from a balloon) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours). The product, [4-(2-aminoethyl)phenyl]boronic acid, will have a different retention factor.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric when dry.
-
Wash the Celite® pad with a small amount of MeOH.
-
Concentrate the filtrate under reduced pressure to yield the crude [4-(2-aminoethyl)phenyl]boronic acid. This product is often used in the next step without further purification.
Protocol 2: Amide Coupling of Deprotected Linker to a Payload (MMAE)
This protocol details the conjugation of the deprotected linker to the potent cytotoxic agent Monomethyl Auristatin E (MMAE), which has a free carboxylic acid for coupling. Standard peptide coupling reagents like EDC and NHS are used to form a stable amide bond[8].
Materials:
-
[4-(2-aminoethyl)phenyl]boronic acid (from Protocol 1)
-
Monomethyl auristatin E (MMAE)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reaction vial with a screw cap
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve MMAE (1.0 equiv) in anhydrous DMF in a reaction vial.
-
Add NHS (1.2 equiv) and EDC (1.2 equiv) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid of MMAE.
-
In a separate vial, dissolve [4-(2-aminoethyl)phenyl]boronic acid (1.1 equiv) in anhydrous DMF. Add DIPEA (2.0 equiv) to this solution.
-
Add the solution of the deprotected linker to the activated MMAE solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction by LC-MS until the formation of the desired linker-payload conjugate is complete (typically 4-12 hours).
-
Upon completion, the reaction mixture can be purified by reverse-phase HPLC to isolate the pure linker-MMAE conjugate.
Protocol 3: ROS-Mediated Cleavage Assay
This assay is designed to confirm the stimulus-responsive nature of the boronic acid linker. The cleavage of the linker can be monitored by observing the release of the payload (or a fluorescent reporter) over time in the presence of a ROS source like hydrogen peroxide (H₂O₂)[3][10].
Materials:
-
Linker-payload conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Catalase (optional, as a negative control)
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of the linker-payload conjugate in a suitable solvent (e.g., DMSO) and dilute it to a final concentration (e.g., 10 µM) in PBS.
-
Prepare a ROS-containing solution by adding H₂O₂ to PBS to a final concentration representative of the tumor microenvironment (e.g., 100 µM).
-
As a negative control, prepare a similar solution with the addition of catalase, an enzyme that degrades H₂O₂.
-
Initiate the cleavage reaction by mixing the linker-payload solution with the H₂O₂ solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quench the reaction by adding an excess of a reducing agent or by immediate dilution with the mobile phase for analysis.
-
Analyze the samples by HPLC or LC-MS to quantify the amount of remaining intact conjugate and the amount of released payload.
-
Plot the percentage of payload released over time to determine the cleavage kinetics.
Application II: Synthesis of a PROTAC Degrader
The linker can also be adapted for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein[7]. In this application, the linker tethers a "warhead" that binds the protein of interest (POI) to a ligand that recruits an E3 ubiquitin ligase.
PROTAC Synthesis and Mechanism Workflow
Caption: General workflow for PROTAC synthesis and action.
Protocol 4: Synthesis of a Warhead-Linker Intermediate
This protocol assumes the warhead for the POI has a carboxylic acid handle for conjugation.
Materials:
-
[4-(2-aminoethyl)phenyl]boronic acid (from Protocol 1)
-
Warhead with a carboxylic acid functional group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous DMF
-
DIPEA
-
Reaction vial
Procedure:
-
Dissolve the warhead (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution and stir for 5 minutes.
-
Add a solution of [4-(2-aminoethyl)phenyl]boronic acid (1.2 equiv) in DMF to the reaction mixture.
-
Stir at room temperature and monitor by LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the warhead-linker intermediate.
Protocol 5: Suzuki-Miyaura Coupling to an E3 Ligase Ligand
This protocol describes the final step in the PROTAC synthesis: coupling the warhead-linker intermediate to an E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) that has been functionalized with a halide (e.g., a bromo or iodo group)[1].
Materials:
-
Warhead-linker intermediate (from Protocol 4)
-
Halogenated E3 ligase ligand (e.g., brominated pomalidomide derivative)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent mixture (e.g., 1,4-dioxane and water)
-
Schlenk tube or microwave vial
Procedure:
-
To a Schlenk tube, add the warhead-linker intermediate (1.0 equiv), the halogenated E3 ligase ligand (1.2 equiv), K₂CO₃ (3.0 equiv), and the palladium catalyst (5-10 mol %).
-
Evacuate the tube and backfill with an inert gas (argon or nitrogen). Repeat three times.
-
Add the degassed solvent mixture (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 80-100°C and stir until the starting materials are consumed, as monitored by LC-MS (typically 2-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through Celite® to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash chromatography or preparative HPLC to yield the final PROTAC molecule.
Safety and Handling
This compound and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Boronic acids can be irritants, and their toxicological properties may not be fully characterized. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information. Palladium catalysts are toxic and should be handled with care. Hydrogen gas is flammable and should be used in a properly ventilated area away from ignition sources.
Conclusion
This compound is a powerful and adaptable linker for advanced drug discovery applications. Its inherent chemical properties allow for the strategic construction of both ROS-cleavable ADCs and complex PROTACs. The protocols provided herein offer a foundational framework for researchers to harness the potential of this linker in developing next-generation targeted therapeutics. The ability to create stimulus-responsive systems and intricate bifunctional molecules underscores the value of this linker in addressing the challenges of modern medicinal chemistry.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Bar-Yehuda, S., et al. (2023). Peroxide-cleavable linkers for antibody–drug conjugates. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (2022). Proposed structure for a ROS‐responsive linker based on the DAB scaffold. Retrieved from [Link]
-
University of Lisbon Repository. (2022). Development of ROS Sensitive Traceless Linkers for Drug Delivery. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Cancer Research UK Cambridge Institute. (n.d.). Peroxide-cleavable linkers for antibody-drug conjugates. Retrieved from [Link]
-
National Institutes of Health. (2021). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]
-
National Institutes of Health. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]
-
National Institutes of Health. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
ResearchGate. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Retrieved from [Link]
-
ResearchGate. (2020). Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. Retrieved from [Link]
-
ResearchGate. (2018). Convenient amidation of carboxyl group of carboxyphenylboronic acids. Retrieved from [Link]
-
National Institutes of Health. (2019). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
-
Bentham Science. (2017). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]
-
National Institutes of Health. (2014). Synthesis of a reactive oxygen species responsive heterobifunctional thioketal linker. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of ROS Sensitive Traceless Linkers for Drug Delivery [repositorio.ulisboa.pt]
- 3. Peroxide-cleavable linkers for antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cruk.cam.ac.uk [cruk.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. explorationpub.com [explorationpub.com]
Application Notes and Protocols for Bioconjugation with 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for utilizing 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid in bioconjugation. This bifunctional linker offers a versatile platform for the targeted modification of biomolecules, particularly glycoproteins, through the formation of reversible boronate esters. A defining feature of this reagent is the presence of a benzyloxycarbonyl (Cbz)-protected amine, which allows for subsequent, orthogonal chemistries. We will delve into the mechanistic underpinnings of boronate ester formation, provide detailed protocols for a two-step conjugation strategy, and discuss the critical parameters for successful bioconjugate synthesis and characterization.
Introduction: The Strategic Advantage of a Bifunctional Boronic Acid Linker
In the landscape of bioconjugation, precision and control are paramount. The ability to link molecules to specific sites on a biomolecule without disrupting its function is the cornerstone of developing advanced therapeutics, diagnostics, and research tools. Phenylboronic acids have emerged as valuable reagents in this field due to their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols.[1] These diol motifs are abundantly present in the carbohydrate moieties of glycoproteins, making phenylboronic acid derivatives excellent tools for targeting the glycan portions of these important biomolecules.[2]
The subject of this guide, this compound, is a particularly sophisticated tool. It is a bifunctional linker designed for a multi-stage approach to bioconjugation.
-
The Phenylboronic Acid Moiety: This functional group serves as the "warhead" for targeting diol-containing biomolecules. The formation of the boronate ester is a dynamic and pH-dependent process, offering a degree of control over the conjugation and potential for stimuli-responsive release.[3][4]
-
The Cbz-Protected Amine: The ethylamino group, shielded by a benzyloxycarbonyl (Cbz) protecting group, provides a latent reactive handle for a secondary, often irreversible, conjugation step.[5] This allows for the initial, reversible targeting via the boronic acid, followed by a permanent linkage through the amine after deprotection. This "catch-and-release-and-link" strategy is highly advantageous for creating stable bioconjugates with high specificity.
This guide will provide the foundational knowledge and practical protocols to leverage the unique capabilities of this dual-functional linker.
The Chemistry of Bioconjugation with this compound
The successful application of this linker hinges on a solid understanding of the two key chemical transformations involved: boronate ester formation and Cbz group deprotection.
Mechanism of Boronate Ester Formation: A Reversible, pH-Mediated Interaction
The core of the initial targeting strategy is the reaction between the phenylboronic acid and a diol on the target biomolecule. This reaction is an equilibrium process that is highly sensitive to pH.[3]
Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form.[1] While the tetrahedral form is less reactive, the overall equilibrium of boronate ester formation is favored at a pH that is between the pKa of the boronic acid and the pKa of the diol. For most phenylboronic acids, the pKa is around 9, while the pKa of diols on sugars is typically above 12.[1] Therefore, the formation of a stable boronate ester is generally favored under slightly alkaline conditions (pH 7.5 - 9.0).[1]
The Role of the Cbz Protecting Group and Its Removal
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under a range of conditions.[5] In the context of our bifunctional linker, it serves to mask the reactivity of the ethylamine side chain during the initial boronate ester formation. Once the initial, reversible conjugation is achieved, the Cbz group can be removed to unveil the primary amine, which can then be used for a second, irreversible conjugation reaction.
The most common method for Cbz deprotection is catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst).[5] However, these conditions can be harsh and may not be suitable for all biomolecules. Milder, alternative methods are often preferred in bioconjugation.
Table 1: Comparison of Cbz Deprotection Methods
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | High efficiency, clean byproducts | Not compatible with sensitive functional groups (e.g., alkynes, alkenes), requires specialized equipment |
| Acid-Mediated Deprotection | HBr in acetic acid, TFA | Effective, can be performed in standard lab settings | Harsh acidic conditions can denature some proteins |
| Transfer Hydrogenolysis | Formic acid, ammonium formate | Milder than catalytic hydrogenolysis, does not require H₂ gas | May be slower, potential for side reactions |
| Enzymatic Deprotection | Cbz-deprotecting enzymes | Highly specific, extremely mild conditions | Enzyme may not be readily available, optimization of enzymatic conditions required |
For bioconjugation applications, transfer hydrogenolysis or enzymatic methods are often the most suitable choices to preserve the integrity of the biomolecule.
A Two-Step Bioconjugation Strategy: From Reversible Targeting to Permanent Linkage
The true power of this compound lies in its application in a sequential, two-step conjugation workflow. This strategy allows for an initial, reversible "homing" to the target biomolecule, followed by a "locking" step to create a stable conjugate.
Protocol 1: Reversible Conjugation of a Glycoprotein via Boronate Ester Formation
This protocol describes the initial, reversible conjugation of a glycoprotein with this compound.
Materials:
-
Glycoprotein of interest (e.g., Horseradish Peroxidase, Fetuin)
-
This compound
-
Conjugation Buffer: 100 mM HEPES, 150 mM NaCl, pH 8.5
-
Quenching Buffer: 100 mM Acetate buffer, pH 5.0
-
Purification column: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
DMSO (anhydrous)
Procedure:
-
Preparation of Reagents:
-
Dissolve the glycoprotein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
To the glycoprotein solution, add the stock solution of the boronic acid linker to achieve a 50-200 fold molar excess. The optimal ratio should be determined empirically for each specific glycoprotein.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
-
Purification of the Reversible Conjugate:
-
Equilibrate the SEC column with the Conjugation Buffer.
-
Apply the reaction mixture to the SEC column to separate the glycoprotein-boronate ester conjugate from the excess, unreacted linker.
-
Monitor the elution profile at 280 nm and collect the fractions containing the protein conjugate.
-
-
Characterization (Optional but Recommended):
-
Confirm the formation of the reversible conjugate using techniques such as MALDI-TOF mass spectrometry to observe the mass shift corresponding to the addition of the linker.
-
Protocol 2: Cbz Deprotection and Secondary Conjugation
This protocol outlines the removal of the Cbz group from the purified reversible conjugate and a subsequent conjugation to the now-exposed amine. In this example, we will use an N-hydroxysuccinimide (NHS) ester for the secondary acylation reaction.
Materials:
-
Purified glycoprotein-boronate ester conjugate from Protocol 1
-
Transfer Hydrogenolysis Reagent: Ammonium formate
-
Palladium on Carbon (Pd/C, 10%)
-
Methanol
-
Secondary Conjugation Reagent: A payload functionalized with an NHS ester (e.g., a fluorescent dye-NHS ester)
-
Secondary Conjugation Buffer: 100 mM Sodium Bicarbonate, 150 mM NaCl, pH 8.3
-
Purification column: SEC column (e.g., Sephadex G-25)
Procedure:
-
Cbz Deprotection (Transfer Hydrogenolysis):
-
To the purified conjugate in a suitable buffer (e.g., HEPES or phosphate buffer), add a 10-fold molar excess of ammonium formate.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Incubate the reaction at room temperature for 1-2 hours with gentle stirring.
-
Remove the Pd/C catalyst by centrifugation or filtration through a syringe filter.
-
-
Buffer Exchange:
-
Immediately exchange the buffer of the deprotected conjugate to the Secondary Conjugation Buffer using a desalting column or dialysis. This is crucial to remove the reagents from the deprotection step and to adjust the pH for the NHS ester reaction.
-
-
Secondary Conjugation:
-
To the deprotected conjugate in the Secondary Conjugation Buffer, add the NHS-ester functionalized payload at a 5-20 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Final Purification:
-
Purify the final, stable bioconjugate using an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4) to remove excess payload and other reaction components.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE to observe the increase in molecular weight.
-
Use mass spectrometry to confirm the final mass of the conjugate.
-
If a fluorescent payload was used, confirm conjugation by fluorescence spectroscopy.
-
Data Presentation and Expected Outcomes
The success of the bioconjugation process can be monitored at each stage through various analytical techniques.
Table 2: Illustrative Characterization Data for a Two-Step Conjugation
| Stage | Analytical Technique | Expected Observation |
| Native Glycoprotein | MALDI-TOF MS | Mass = X Da |
| Reversible Conjugate | MALDI-TOF MS | Mass = X + n(299.13) Da (where n is the number of attached linkers) |
| Deprotected Conjugate | MALDI-TOF MS | Mass = X + n(165.09) Da (mass of linker after Cbz removal) |
| Final Stable Conjugate | MALDI-TOF MS | Mass = X + n*(165.09 + Mass of Payload) Da |
| Final Stable Conjugate | SDS-PAGE | A shift to a higher molecular weight compared to the native glycoprotein |
Concluding Remarks and Future Perspectives
The use of this compound offers a sophisticated and powerful strategy for the targeted modification of glycoproteins. The ability to perform an initial, reversible conjugation followed by a secondary, permanent linkage provides a high degree of control and specificity that is often challenging to achieve with single-step conjugation methods. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile bifunctional linker in their own applications, from the development of novel antibody-drug conjugates to the creation of advanced diagnostic tools. As the field of bioconjugation continues to evolve, such multi-faceted linkers will undoubtedly play an increasingly important role in the design of next-generation biomolecular constructs.
References
-
António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(13), 3513-3536. Available from: [Link]
-
Gao, J., et al. (2018). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. Accounts of Chemical Research, 51(9), 2345-2356. Available from: [Link]
-
Pianowski, Z. L., et al. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. Angewandte Chemie International Edition, 57(40), 13036-13048. Available from: [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Gao, J. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. Accounts of Chemical Research, 51(9), 2345-2356. Available from: [Link]
-
Collins, B. E., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Chemistry, 11(10), 946-954. Available from: [Link]
-
Technical Disclosure Commons. (2024). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
Collins, B. E., et al. (2014). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Supramolecular Chemistry, 26(2), 109-116. Available from: [Link]
-
van Hest, J. C. M., et al. (2021). Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine. Chemical Reviews, 121(14), 8179-8260. Available from: [Link]
-
Cambre, K. M., & Sumerlin, B. S. (2011). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials, 23(17), 3762-3775. Available from: [Link]
-
Non-isotope enriched phenylboronic acid-decorated dual-functional nano-assembles for an actively targeting BNCT drug. (2021). Biomaterials, 268, 120551. Available from: [Link]
-
Bonger, K. M., et al. (2021). Iminoboronates as Dual-Purpose Linkers in Chemical Probe Development. Chemistry – A European Journal, 27(11), 3292-3297. Available from: [Link]
-
Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. (2018). Letters in Organic Chemistry, 15(10), 844-848. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Swierczynski, M. J., et al. (2022). Dual-Boronic Acid Reagents That Combine Dynamic and Covalent Bioconjugation. Bioconjugate Chemistry, 33(12), 2307-2313. Available from: [Link]
-
AA Blocks. (2019). Chemistry Of Boronic Esters. Retrieved from [Link]
-
Akgun, B. (2018). Boronic Esters as Bioorthogonal Probes in Site-Selective Labeling of Proteins. ERA. Available from: [Link]
-
Scarano, W., et al. (2014). Boronic acid ester with dopamine as a tool for bioconjugation and for visualization of cell apoptosis. Chemical Communications, 50(44), 5871-5874. Available from: [Link]
-
Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. (2021). Bioconjugate Chemistry, 32(7), 1336-1343. Available from: [Link]
-
Developing deprotectase biocatalysts for synthesis. (2023). Chemical Science, 14(30), 8089-8096. Available from: [Link]
-
Stolowitz, M. L., et al. (2001). Phenylboronic Acid−Salicylhydroxamic Acid Bioconjugates. 1. A Novel Boronic Acid Complex for Protein Immobilization. Bioconjugate Chemistry, 12(2), 229-239. Available from: [Link]
-
Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG. (2017). Bioconjugate Chemistry, 28(4), 1124-1134. Available from: [Link]
-
Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers. (2016). Macromolecular Bioscience, 16(12), 1769-1778. Available from: [Link]
-
Phenylboronic acid-functionalized polyamidoamine-mediated Bcl-2 siRNA delivery for inhibiting the cell proliferation. (2016). International Journal of Nanomedicine, 11, 5403-5414. Available from: [Link]
-
Cambre, K. M., & Sumerlin, B. S. (2011). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. PMC. Available from: [Link]
-
Scarano, W., et al. (2014). Boronic acid ester with dopamine as a tool for bioconjugation and for visualization of cell apoptosis. RSC Publishing. Available from: [Link]
-
Activation of CBZ-QG and the conjugation of the activated CBZ-QG to mPEG–NH2. (2014). ResearchGate. Available from: [Link]
-
Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. (2022). PMC. Available from: [Link]
-
Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. (2018). ACS Omega, 3(10), 14356-14364. Available from: [Link]
-
Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. (2020). PMC. Available from: [Link]
-
Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. (2013). PubMed Central. Available from: [Link]
-
Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. (2018). ACS Omega, 3(10), 14356-14364. Available from: [Link]
-
A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. (2017). NIH. Available from: [Link]
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Creative Biolabs. (n.d.). Glycoprotein Enrichment Kit (Phenyl Boronic Acid). Retrieved from [Link]
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Bioconjugation application notes. (n.d.). Retrieved from [Link]
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How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. (n.d.). Retrieved from [Link]
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Application Notes & Protocols: Strategic Manipulation of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic Acid
Introduction
4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is a bifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its structure incorporates a versatile arylboronic acid, a cornerstone of palladium-catalyzed cross-coupling reactions, and a primary amine protected by the robust benzyloxycarbonyl (Cbz) group. The successful application of this reagent in multi-step synthesis hinges on the strategic and selective manipulation of these two functional groups. Unwanted side reactions, such as protodeboronation or premature deprotection of the amine, can compromise synthetic efficiency.
This guide provides researchers, scientists, and drug development professionals with a detailed framework for navigating the chemical reactivity of this molecule. It moves beyond simple procedural lists to explain the underlying principles governing the choice of protecting groups and reaction conditions. We will explore orthogonal strategies that permit the selective modification of one functional group while the other remains inert, ensuring high-yield, predictable outcomes in complex synthetic routes.
Section 1: Chemical Profile of Key Functional Moieties
A foundational understanding of the reactivity and stability of the boronic acid and the Cbz-protected amine is critical for designing effective synthetic strategies.
-
The Arylboronic Acid: Boronic acids are mild Lewis acids that are generally stable and easy to handle.[1] However, they are susceptible to certain reactions that can diminish yields. They can undergo dehydration to form cyclic anhydrides known as boroxines and are prone to protodeboronation under harsh acidic or basic conditions.[2] Their primary utility lies in their role as nucleophilic partners in transition metal-catalyzed reactions like the Suzuki-Miyaura, Chan-Evans-Lam, and Petasis reactions.[1][2] To enhance stability for handling, purification, or to render the boron center unreactive during other transformations, the boronic acid can be converted into a more robust derivative, such as a boronate ester.[3]
-
The Cbz-Protected Amine: The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines, forming a stable carbamate linkage.[4][5] Its principal advantage is its orthogonality to many other common protecting groups; it is stable to a range of acidic and basic conditions that would cleave groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc).[4][5] The standard and most reliable method for Cbz group removal is catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon), which cleanly yields the free amine, toluene, and carbon dioxide.[4][6] While it can be cleaved by strong acids like HBr in acetic acid, this method lacks the chemoselectivity of hydrogenolysis and poses a risk to the boronic acid moiety.[4][7]
Section 2: Strategic Decision Framework
The choice of a synthetic pathway depends entirely on the desired transformation. The following decision framework, visualized in the diagram below, outlines the primary strategic considerations.
Caption: Strategic decision workflow for synthetic modifications.
Section 3: Application Notes and Protocols
This section provides detailed, field-proven protocols for the strategies outlined above.
Application Note 1: Reactions at the Boronic Acid Moiety
The primary use of this molecule involves leveraging the boronic acid for C-C or C-heteroatom bond formation. The Cbz group is generally robust under typical cross-coupling conditions.
Protocol 3.1: Direct Use in Suzuki-Miyaura Coupling
-
Rationale: For many standard Suzuki-Miyaura reactions, direct use of the free boronic acid is the most efficient path. The Cbz group is stable to the basic conditions and Pd(0) catalysis. This protocol avoids additional protection/deprotection steps.
-
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., Aryl Bromide) (1.1 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent System (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the boronic acid, aryl halide, and base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture (typically 80-100 °C) with vigorous stirring and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3.2: Protection of the Boronic Acid as a Pinacol Ester
-
Rationale: Converting the boronic acid to its pinacol boronate ester (Bpin) increases its stability, simplifies purification, and prevents the formation of boroxine anhydrides.[3][8] Bpin esters are often bench-stable, crystalline solids and can frequently be used directly in cross-coupling reactions.[8]
-
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Dehydrating agent (e.g., anhydrous MgSO₄) or Dean-Stark apparatus
-
-
Procedure:
-
Combine the boronic acid and pinacol in a round-bottom flask.
-
Add the anhydrous solvent and a magnetic stir bar.
-
If using a dehydrating agent, add anhydrous MgSO₄ to the mixture. If using a Dean-Stark trap, assemble the apparatus.
-
Heat the mixture to reflux and stir for 2-16 hours, monitoring the reaction by TLC or ¹H NMR for the disappearance of the boronic acid.
-
Cool the reaction mixture to room temperature.
-
Filter off the dehydrating agent (if used) and wash with the solvent.
-
Concentrate the filtrate under reduced pressure. The resulting crude pinacol ester is often pure enough for subsequent steps but can be purified by crystallization or column chromatography if necessary.
-
Application Note 2: Deprotection of the Cbz-Protected Amine
To reveal the primary amine, the Cbz group must be removed. Catalytic hydrogenolysis is the method of choice due to its high chemoselectivity and mild conditions, which preserve the boronic acid.
Protocol 3.3: Selective Cbz Deprotection via Catalytic Hydrogenolysis
-
Rationale: This is the gold-standard method for Cbz removal.[4] The reaction proceeds under neutral conditions, which are fully compatible with the arylboronic acid moiety, yielding the desired 4-(2-aminoethyl)phenylboronic acid.[9]
-
Materials:
-
This compound (1.0 equiv)
-
Palladium on Carbon (10% Pd/C, ~5-10 wt%)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
-
-
Procedure:
-
Dissolve the Cbz-protected starting material in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Argon). Caution: Pd/C can be pyrophoric.
-
Evacuate the flask and backfill with H₂ gas (a balloon is sufficient for small scale). Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Once complete, carefully purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen).
-
Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, which may be used directly or purified further if needed.
-
Application Note 3: Orthogonal Protection for Multi-Step Synthesis
When reactions incompatible with either a free boronic acid or a Cbz-protected amine are required, a fully orthogonal strategy is necessary. This involves protecting the boronic acid with a group that is stable to Cbz chemistry and vice versa.
Caption: Orthogonal protection and deprotection workflow.
Protocol 3.4: Installation and Removal of the MIDA Boronate Ester
-
Rationale: The N-methyliminodiacetic acid (MIDA) protecting group forms a highly stable, tetracoordinate boronate ester.[2][10] MIDA boronates are exceptionally robust, tolerating strongly acidic conditions, chromatography, and a wide range of reagents, but are readily cleaved under mild aqueous basic conditions.[8][10] This provides excellent orthogonality with the Cbz group.
-
Materials:
-
Protection: Cbz-protected boronic acid (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), Dimethyl sulfoxide (DMSO), Molecular sieves (optional).
-
Deprotection: MIDA boronate, THF, 1 M aqueous NaOH.
-
-
Procedure (Protection):
-
Combine the boronic acid and N-methyliminodiacetic acid in a flask.
-
Add DMSO to create a concentrated solution.
-
Heat the mixture (e.g., to 80-100 °C) under vacuum for 1-2 hours to remove water azeotropically.
-
Cool the mixture, dilute with a solvent like acetone, and stir to precipitate the MIDA boronate.
-
Collect the solid by filtration, wash with the precipitation solvent, and dry under vacuum.
-
-
Procedure (Deprotection):
-
Suspend the MIDA boronate in a mixture of THF and 1 M NaOH (e.g., 1:1 v/v).
-
Stir vigorously at room temperature for 1-4 hours.
-
Acidify the mixture with aqueous HCl (e.g., 1 M) to pH ~2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate to yield the free boronic acid.
-
Section 4: Summary of Protecting Group Compatibility
The following table provides a quick-reference guide to the stability of the key functional groups and their protected forms under common reaction conditions.
| Condition / Reagent | Free Boronic Acid | Pinacol Ester (Bpin) | MIDA Ester | Cbz Group |
| Strong Acid (e.g., HCl, HBr/AcOH) | Labile (Protodeboronation) | Moderately Stable | Stable | Labile[4] |
| Aqueous Base (e.g., 1M NaOH) | Stable | Labile (Hydrolysis) | Labile (Deprotection) | Stable |
| Anhydrous Base (e.g., K₂CO₃, Cs₂CO₃) | Stable | Stable | Stable | Stable |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable | Stable | Stable | Labile (Deprotection)[6] |
| Pd(0) Cross-Coupling | Reactive | Reactive | Inert [2] | Stable |
| Standard Flash Chromatography | Can be difficult | Stable [8] | Stable | Stable |
Table Key: Stable/Inert (Green), Reactive/Labile (Red), Moderately Stable (Yellow)
References
-
Chem-Station International Edition. (2016). Protecting Groups for Boronic Acids. [Link]
- Duncton, M. A. J. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.). American Chemical Society.
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ResearchGate. (Various Dates). Boronic acids protecting groups with standard deprotecting conditions. [Link]
- Gillis, E. P., & Burke, M. D. (2013). Protecting groups for boronic acids.
- Duncton, M. A. J., & Lloyd-Jones, G. C. (2015). A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. The Journal of Organic Chemistry, 80(12), 6376–6388.
- Jaramillo, D. E., et al. (2024). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. Journal of the American Chemical Society.
-
OSTI.GOV. (n.d.). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. [Link]
- Radosevich, A. T., et al. (2015). Chemoselective Primary Amination of Aryl Boronic Acids by PIII/PV=O-Catalysis: Synthetic Capture of the Transient Nef Intermediate HNO. Journal of the American Chemical Society, 137(18), 5920–5923.
- Li, Z., et al. (2026).
-
ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. [Link]
- Chatterjee, N., et al. (2016). A Metal and Base-Free Chemoselective Primary Amination of Boronic Acids Using Cyanamidyl/Arylcyanamidyl Radical as Aminating Species: Synthesis and Mechanistic Studies by Density Functional Theory. The Journal of Organic Chemistry, 81(12), 5120-5127.
-
LinkedIn. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. [Link]
-
Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]
- Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Kocienski, P. J. (1998). Protecting groups. Thieme.
-
PubChem. (n.d.). (4-(2-Aminoethyl)phenyl)boronic acid. [Link]
- Wuest, W. M., & Wuts, P. G. M. (2013). A Divalent Protecting Group for Benzoxaboroles. Organic Letters, 15(19), 5092–5094.
-
ResearchGate. (2020). Synthesis of 12. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
MDPI. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Chemical Reviews. (2009). Amino Acid-Protecting Groups. [Link]
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Application Note: Strategies for the Cbz Deprotection of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic Acid
Introduction and Strategic Overview
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone protecting group for amines in organic synthesis, lauded for its stability under a wide range of conditions and its susceptibility to mild cleavage.[1][2] Its removal is pivotal in the final steps of synthesizing complex molecules, particularly active pharmaceutical ingredients (APIs). This guide focuses on the deprotection of a specific, high-value intermediate: 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid . The presence of the boronic acid moiety introduces a layer of complexity that dictates the choice of deprotection strategy. Boronic acids are sensitive to certain conditions, particularly harsh acids, which can lead to undesired protodeboronation.[3]
This document provides a comprehensive analysis of field-proven methods for this transformation, emphasizing the causality behind protocol choices to ensure reaction efficiency, scalability, and preservation of the critical boronic acid functional group. We will explore the premier method of catalytic hydrogenolysis and discuss viable alternatives, equipping the modern researcher with the knowledge to troubleshoot and optimize this crucial synthetic step.
The Challenge: Protecting Group Orthogonality with a Boronic Acid Moiety
The primary challenge in deprotecting 4-(2-(Cbz-amino)ethyl)phenylboronic acid is the need for reaction conditions that are simultaneously effective at cleaving the Cbz carbamate and gentle enough to leave the C-B bond of the boronic acid intact. While the Cbz group can be removed under harsh acidic conditions (e.g., HBr in acetic acid), these methods are generally incompatible with arylboronic acids.[1][2][4] Therefore, the selection of a deprotection strategy must be guided by the principle of maximizing orthogonality.
Application Scientist's Note: The goal is to exploit the unique lability of the Cbz group's benzyl C-O bond towards reductive cleavage, a condition under which the aryl C-B bond is typically stable. This makes catalytic hydrogenation the method of choice.
Premier Method: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most reliable and widely used method for Cbz deprotection due to its mild, neutral conditions.[2] The mechanism involves the palladium-catalyzed cleavage of the benzylic C-O bond by a hydrogen source. This releases an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the desired free amine, with toluene and carbon dioxide as the only byproducts.[2]
Caption: General mechanism of Cbz deprotection via catalytic hydrogenolysis.
Two primary protocols for catalytic hydrogenolysis are presented below: classical hydrogenation with H₂ gas and catalytic transfer hydrogenation.
Protocol 1: Classical Hydrogenolysis with H₂/Pd-C
This is the gold-standard method, relying on gaseous hydrogen and a palladium on carbon catalyst. It is highly efficient and clean.
Step-by-Step Methodology
-
Vessel Preparation: To a suitable hydrogenation vessel, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the substrate in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate, ~10-20 mL per gram of substrate).
-
Inerting: Seal the vessel and purge thoroughly with an inert gas (N₂ or Ar).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd).
-
Application Scientist's Note: Use of 10% Pd/C is standard; for sluggish reactions, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be employed.[5] Ensure the catalyst is handled under a blanket of inert gas or added as a slurry in the reaction solvent to prevent ignition, as dry Pd/C can be pyrophoric.[6]
-
-
Hydrogenation: Purge the vessel with hydrogen gas (H₂) and maintain a positive pressure (typically from a balloon or at 1-3 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 2-16 hours).
-
Workup: a. Carefully vent the H₂ atmosphere and purge the vessel with inert gas. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.
- Safety Note: The Celite® pad with the catalyst should not be allowed to dry completely in the air, as residual hydrogen can ignite the palladium. Quench the filter cake with water before disposal. c. Concentrate the filtrate under reduced pressure to yield the crude 4-(2-aminoethyl)phenylboronic acid, which can be purified further if necessary.
Protocol 2: Catalytic Transfer Hydrogenolysis
This method avoids the need for handling gaseous hydrogen, making it operationally simpler and safer for many standard laboratory setups.[2][7] A hydrogen donor molecule transfers hydrogen to the substrate in the presence of the palladium catalyst.
Key Hydrogen Donors
-
Ammonium Formate (HCOONH₄): Highly effective and common.
-
Formic Acid (HCOOH): Also effective, particularly useful as it can be a good solvent for many peptides and polar molecules.[8]
-
Sodium Borohydride (NaBH₄): Used with Pd-C to generate hydrogen in situ.[9]
Step-by-Step Methodology (using Ammonium Formate)
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in methanol (~20 mL per gram).
-
Catalyst Addition: Add 10% Pd/C (5-10 mol% Pd).
-
Hydrogen Donor Addition: Add ammonium formate (3-5 eq) portion-wise at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Stir at room temperature and monitor by TLC or LC-MS.
-
Workup: a. Upon completion, filter the mixture through Celite® to remove the catalyst, washing with methanol. b. Concentrate the filtrate under reduced pressure. c. The resulting residue will contain the product and formate salts. The product can be isolated by recrystallization or by partitioning between a suitable organic solvent and water, followed by purification.
Caption: Standard experimental workflow for Cbz deprotection via hydrogenolysis.
Data Summary and Method Comparison
| Parameter | Protocol 1: H₂/Pd-C | Protocol 2: Transfer Hydrogenolysis |
| Hydrogen Source | H₂ Gas | Ammonium Formate, Formic Acid, etc. |
| Equipment | Hydrogenation vessel, H₂ balloon/cylinder | Standard glassware |
| Safety | Requires handling of flammable H₂ gas | Avoids H₂ gas; donors may be corrosive |
| Reaction Time | 2 - 16 hours | 0.5 - 3 hours (often faster) |
| Pros | Very clean byproducts (toluene, CO₂) | Operationally simple, rapid |
| Cons | Specialized equipment needed | Byproducts from donor require removal |
| Boronic Acid Compatibility | Excellent | Excellent |
Alternative Method: Acid-Mediated Deprotection
While hydrogenolysis is preferred, acid-mediated deprotection can be an option if catalytic methods are not feasible (e.g., due to the presence of other reducible functional groups or catalyst poisoning).[6] However, this approach must be used with extreme caution for this specific substrate due to the risk of protodeboronation.
Milder acidic conditions are required. Harsh reagents like HBr in acetic acid will likely cleave the C-B bond.[2][4] A more suitable, though still risky, alternative might involve HCl in an organic solvent or methanesulfonic acid in hexafluoroisopropanol (HFIP).[10][11]
Step-by-Step Methodology (Conceptual)
-
Setup: Dissolve the Cbz-protected boronic acid in a suitable solvent (e.g., Dioxane, Ethyl Acetate).
-
Reagent Addition: Cool the solution to 0 °C and slowly add a solution of HCl in the chosen solvent (e.g., 4M HCl in Dioxane).
-
Reaction: Stir at 0 °C to room temperature, monitoring carefully by LC-MS for both the appearance of product and the disappearance of starting material. Crucially, also monitor for the formation of phenethylamine (the protodeboronated byproduct).
-
Workup: Upon completion, the reaction is typically quenched with a base, and the product is extracted. The final product is often isolated as the hydrochloride salt.
Application Scientist's Note: This method should be considered a last resort for this particular substrate. A small-scale trial to assess the stability of the boronic acid under the specific acidic conditions is mandatory before proceeding with a larger scale reaction.
Purification and Characterization of 4-(2-aminoethyl)phenylboronic acid
The final product, 4-(2-aminoethyl)phenylboronic acid, is a polar, zwitterionic compound that can be challenging to handle.[12]
-
Purification: Recrystallization from a solvent system like water/isopropanol is often effective. Due to its high polarity, standard silica gel chromatography can be difficult, though reverse-phase chromatography is a viable alternative.
-
Handling and Storage: Free boronic acids can dehydrate to form cyclic trimers known as boroxines.[3] The product is often isolated and stored as its hydrochloride salt to improve stability and handling characteristics. Store under an inert atmosphere at room temperature.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The molecular formula is C₈H₁₂BNO₂ with a molecular weight of 165.00 g/mol .[13]
Conclusion
The deprotection of this compound is most effectively and safely achieved via catalytic hydrogenolysis . This method's mild, neutral conditions are fully compatible with the sensitive boronic acid moiety. Catalytic transfer hydrogenation, in particular, offers an excellent balance of efficiency, safety, and operational simplicity, making it the recommended protocol for most laboratory settings. While acid-mediated deprotection exists as an alternative for Cbz removal, its application to this substrate is fraught with risk and should be approached with significant caution. Careful selection of the deprotection protocol is paramount to the successful synthesis of 4-(2-aminoethyl)phenylboronic acid.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Anonymous. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons, 2025. [Link]
-
ResearchGate. Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. 2018. [Link]
-
Anwer, M. K., et al. Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 23B(11), 1010-13, 1984. [Link]
-
American Chemical Society. Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. 2022. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Scattolin, T., et al. Cbz, Alloc, and methyl carbamate protected amines can be readily deprotected by treatment with 2-mercaptoethanol. Organic Letters, 2022, 24, 3736-3740. [Link]
-
Bentham Science. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. [Link]
-
Common Organic Chemistry. Cbz Deprotection (H2 + Pd/C). [Link]
-
ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. [Link]
-
ResearchGate. Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. 2025. [Link]
-
ResearchGate. Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. 2025. [Link]
-
Chem-Station. Protecting Groups for Boronic Acids. 2016. [Link]
-
ACS Publications. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. 2011. [Link]
-
National Institutes of Health. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]
-
PubChem. (4-(2-Aminoethyl)phenyl)boronic acid. [Link]
-
Wikipedia. Phenylboronic acid. [Link]
-
IISER Pune. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. 2019. [Link]
-
ResearchGate. ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. 2025. [Link]
-
Scientific Update. To Deprotect and Serve. 2023. [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing Key Structural Motifs in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is particularly vital in the synthesis of biaryl and substituted aromatic structures, which are prevalent in a vast array of pharmaceuticals and bioactive molecules. A key building block in this field is 4-(2-(benzyloxycarbonylamino)ethyl)phenylboronic acid, which allows for the introduction of a protected phenethylamine moiety. This structural unit is a common feature in many neurologically active compounds and other therapeutic agents.
The presence of the benzyloxycarbonyl (Cbz) protecting group on the primary amine is crucial for masking its reactivity during the coupling process. However, the Cbz group's known sensitivity to palladium-catalyzed hydrogenolysis presents a significant challenge that necessitates carefully optimized reaction conditions to prevent premature deprotection.[2] This guide provides a detailed examination of the critical parameters, recommended protocols, and troubleshooting strategies for the successful Suzuki-Miyaura coupling of this compound with a range of aryl halides.
Understanding the Catalytic Cycle and the Role of Key Reagents
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] A fundamental understanding of this mechanism is essential for rational troubleshooting and optimization.
The Catalytic Cycle
The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated as the biaryl product, regenerating the catalytically active palladium(0) species.[1]
Caption: Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Critical Reaction Parameters
The success of the Suzuki-Miyaura coupling, especially with sensitive substrates, hinges on the careful selection of several key components:
-
Palladium Precatalyst: While various palladium sources can be used, modern precatalysts, such as those developed by Buchwald, offer improved stability and activity, often allowing for lower catalyst loadings and milder reaction conditions. These are particularly advantageous for substrates with sensitive functional groups.[3][4]
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands, such as Buchwald's SPhos and XPhos, are highly effective for coupling a wide range of substrates, including sterically hindered and heteroaryl halides.[4] These ligands promote both the oxidative addition and reductive elimination steps.
-
Base: A base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The strength and nature of the base must be compatible with the Cbz protecting group.
-
Solvent: The solvent system plays a crucial role in solubilizing the reagents and influencing the reaction rate. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed.
Challenges with Cbz-Protected Substrates
The primary concern when using this compound is the stability of the Cbz group. While generally robust, the Cbz group can be cleaved under reductive conditions, particularly in the presence of a palladium catalyst and a hydrogen source.[2] This can occur if hydride species are generated in the reaction mixture, for example, from the decomposition of certain reagents or solvents. Therefore, reaction conditions must be carefully selected to minimize the risk of deprotection.
Recommended Reaction Conditions
Based on the principles outlined above and drawing from protocols for related N-protected substrates, the following conditions are recommended for the coupling of this compound with aryl halides.
| Component | Recommendation for Aryl Bromides | Recommendation for Aryl Chlorides | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or a Buchwald G3 Precatalyst (e.g., SPhos Pd G3) | Buchwald G3 Precatalyst (e.g., XPhos Pd G3) | Buchwald precatalysts are highly active and suitable for challenging substrates.[3][4] |
| Ligand | SPhos or XPhos | XPhos or RuPhos | Bulky, electron-rich ligands are essential for efficient coupling, especially with less reactive aryl chlorides.[4] |
| Base | K₂CO₃ or K₃PO₄ | K₃PO₄ or Cs₂CO₃ | A moderately strong, non-nucleophilic base is preferred to activate the boronic acid without promoting Cbz cleavage. |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (4:1 to 10:1) | 1,4-Dioxane/H₂O (4:1 to 10:1) or t-AmOH | The choice of solvent can influence reaction rate and solubility. Anhydrous conditions can also be explored. |
| Temperature | 80-110 °C | 100-120 °C | Higher temperatures may be required for less reactive aryl chlorides. |
| Catalyst Loading | 1-3 mol % | 2-5 mol % | Higher catalyst loading may be necessary for challenging couplings. |
Experimental Protocols
The following are general protocols for the Suzuki-Miyaura coupling of this compound with aryl bromides and aryl chlorides. Note: These protocols should be optimized for each specific substrate combination.
Protocol 1: Coupling with an Aryl Bromide
Caption: Figure 2. Workflow for Coupling with an Aryl Bromide.
Step-by-Step Procedure:
-
Reagent Preparation: To a flame-dried reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium carbonate (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 5:1 ratio) to the vessel via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with an Aryl Chloride
For less reactive aryl chlorides, more forcing conditions and a more active catalyst system are generally required.
Step-by-Step Procedure:
-
Reagent Preparation: To a flame-dried reaction vessel, add the aryl chloride (1.0 equiv), this compound (1.5 equiv), potassium phosphate (3.0 equiv), and an XPhos-based Buchwald G3 precatalyst (0.03 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) or t-AmOH to the vessel via syringe.
-
Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitoring and Workup: Follow the same procedure as for the aryl bromide coupling.
Troubleshooting and Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the temperature, reaction time, or catalyst loading. Ensure that the reagents and solvents are of high quality and adequately degassed. The choice of a different ligand or base may also improve the yield.
-
Cbz Deprotection: If significant deprotection of the Cbz group is observed, it is crucial to avoid any potential sources of hydrogen. Ensure that the solvents are not a source of hydrides. If deprotection persists, consider using a milder base or lowering the reaction temperature. In some cases, switching to a different palladium precatalyst may be beneficial.
-
Protodeborylation: The boronic acid can be susceptible to decomposition, especially at elevated temperatures and in the presence of water. Using a slight excess of the boronic acid can help to compensate for any degradation. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction can mitigate this issue.[5]
-
Homocoupling: The formation of biaryl products from the homocoupling of the boronic acid can occur, particularly if oxygen is not rigorously excluded from the reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound with aryl halides is a powerful method for the synthesis of valuable building blocks in drug discovery and development. By carefully selecting the catalyst, ligand, base, and solvent, and by taking precautions to avoid the cleavage of the Cbz protecting group, this transformation can be carried out with high efficiency and reliability. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this important reaction in their synthetic endeavors.
References
-
National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
National Center for Biotechnology Information. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
National Center for Biotechnology Information. (2012). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
-
Xu, L., Liu, F., et al. (2021). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis. [Link]
-
National Center for Biotechnology Information. (2013). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
-
Xu, L., Liu, F., et al. (2021). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis. [Link]
-
National Center for Biotechnology Information. (2022). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. [Link]
- CoLab. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos.
-
PubMed. (2006). Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. [Link]
-
MIT Open Access Articles. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript 2])-Tosylates and Mesylates. [Link]
-
ResearchGate. (2021). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]
-
PubMed. (2015). Robust Suzuki-Miyaura cross-coupling on DNA-linked substrates. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
National Center for Biotechnology Information. (2012). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. [Link]
-
Merck Millipore. (n.d.). Buchwald Phosphine Ligands. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki-Miyaura Coupling with Allylboronic Acid Pinacol Ester. [Link]
-
National Center for Biotechnology Information. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
-
ResearchGate. (2018). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
American Chemical Society Publications. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
National Center for Biotechnology Information. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
-
MDPI. (2022). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. nbinno.com [nbinno.com]
The Strategic Application of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic Acid in Multi-Step Synthesis
An Application Note for Advanced Organic Synthesis
Abstract
Boronic acids are foundational reagents in modern organic chemistry, prized for their versatility in carbon-carbon bond formation, particularly within the pharmaceutical and materials science sectors.[1][2] This application note provides an in-depth guide to the strategic use of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid (CAS No: 957034-40-1), a bifunctional building block designed for multi-step synthetic routes.[] We will explore its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, delve into the critical role of its integrated protecting group, and provide detailed, field-tested protocols for its use and subsequent transformations. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to construct complex molecular architectures with precision and efficiency.
Introduction: A Multifunctional Building Block
This compound is a sophisticated reagent that offers more than just a boronic acid moiety. Its structure is intelligently designed for sequential, high-yield transformations.
-
The Phenylboronic Acid Core: This functional group is the reactive handle for the Suzuki-Miyaura reaction, enabling the formation of a biaryl C-C bond, a common motif in pharmacologically active molecules.[4]
-
The Ethylamino Linker: This two-carbon spacer provides conformational flexibility and a site for subsequent functionalization, allowing chemists to extend the molecular scaffold.
-
The Benzyloxycarbonyl (Cbz) Protecting Group: The primary amine is protected with a Cbz group. This is a crucial feature, as unprotected amines can sometimes coordinate with and poison the palladium catalyst used in cross-coupling reactions.[5] The Cbz group is robust enough to withstand the Suzuki coupling conditions but can be cleanly removed in a subsequent step, unmasking a reactive primary amine for further diversification.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 957034-40-1 | |
| Molecular Formula | C₁₆H₁₈BNO₄ | [] |
| Molecular Weight | 299.13 g/mol | [6] |
| IUPAC Name | [4-[2-(phenylmethoxycarbonylamino)ethyl]phenyl]boronic acid | [] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is the cornerstone application for this reagent, enabling the synthesis of complex biaryl structures.[7][8] The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.
The Catalytic Cycle: A Mechanistic Overview
The reaction mechanism consists of three primary steps:[9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) are coupled and eliminated from the palladium center, forming the new C-C bond (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species.
Protocol 1: General Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required based on the specific substrate.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Sources
- 1. nbinno.com [nbinno.com]
- 2. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid | C16H18BNO4 | CID 70701212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Couplings with 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges such as low yield or complex product mixtures when using this specific, functionalized boronic acid. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues.
Introduction: Understanding the Unique Challenges
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its power in forming C(sp²)–C(sp²) bonds.[1] However, its success is highly dependent on the fine-tuning of reaction parameters, especially when using structurally complex substrates. The molecule this compound presents unique considerations:
-
The Cbz-Protecting Group: While the benzyloxycarbonyl (Cbz or Z) group is a robust amine protecting group, the presence of its carbonyl and N-H functionalities can potentially influence the reaction through unintended coordination with the palladium catalyst or interaction with the base.
-
Protodeboronation: This boronic acid can be susceptible to protodeboronation, a critical side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of a non-reactive arene byproduct and reducing the overall yield.[2]
-
General Reactivity: As with any Suzuki coupling, factors such as catalyst activity, base strength, solvent polarity, and the presence of oxygen must be meticulously controlled to prevent side reactions like homocoupling and catalyst deactivation.[3]
This guide will walk you through a logical troubleshooting process, grounded in mechanistic principles, to overcome these challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: I'm following a standard Suzuki protocol but getting very low yield. What's the most likely culprit?
A1: When a standard protocol fails with this substrate, the most common issues are ineffective catalyst activation and competing side reactions . The primary side reaction to suspect is protodeboronation , where your boronic acid is consumed non-productively.[4] This can be exacerbated by an inappropriate choice of base, excessive water in the reaction, or high temperatures. Additionally, ensure your palladium catalyst is active; improper handling or insufficient degassing can lead to an inactive Pd(0) species.
Q2: What are the main side products I should be looking for?
A2: The three most common side products are:
-
Protodeboronated Starting Material: Formation of N-(2-phenylethyl)carbamic acid benzyl ester, resulting from the loss of the boronic acid group.[2]
-
Homocoupling Product: Formation of a biphenyl species derived from the coupling of two molecules of your boronic acid. This is often triggered by the presence of oxygen or during the reduction of a Pd(II) precatalyst.[5]
-
Aryl Halide Reduction: Formation of the "hydrodehalogenated" arene from your coupling partner.
Q3: How do I select the optimal catalyst, ligand, and base for this specific boronic acid?
A3: This requires a systematic approach.
-
Catalyst & Ligand: For functionalized and potentially challenging substrates, modern catalyst systems are recommended. Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a stable Pd(II) precatalyst paired with a bulky, electron-rich phosphine ligand. Ligands like XPhos , SPhos , or RuPhos are excellent starting points as they facilitate the rate-limiting oxidative addition and reductive elimination steps.[6] N-heterocyclic carbene (NHC) ligands are also highly effective alternatives.[7]
-
Base: The base is critical as it activates the boronic acid for transmetalation.[8] For a substrate with a potentially base-sensitive group like a carbamate, start with moderately strong but gentle inorganic bases. K₃PO₄ or K₂CO₃ are often superior to stronger hydroxide bases.[9] Weak bases like KF can be effective if base-lability is a major concern.[7]
-
Solvent: A biphasic solvent system is often beneficial. A combination of an organic solvent like toluene , dioxane , or THF with water (e.g., 4:1 or 5:1 ratio) is standard. The water helps dissolve the inorganic base and facilitates the formation of the active boronate species.
Section 2: In-Depth Troubleshooting Guide
Problem A: Low or No Conversion of Starting Materials
If you observe large amounts of unreacted aryl halide and boronic acid, the catalytic cycle is likely stalled.
Cause 1: Inactive Palladium Catalyst
The active catalyst in the Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ. If this reduction is inefficient or if the resulting Pd(0) is oxidized by atmospheric oxygen, the catalytic cycle will not initiate.
Solutions:
-
Rigorous Degassing: Before adding the catalyst, thoroughly degas your solvent and reaction mixture by bubbling an inert gas (Argon or Nitrogen) through it for at least 30 minutes or by using several freeze-pump-thaw cycles.[3] Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Source: Start with a reliable Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the need for in situ reduction. Note that Pd(PPh₃)₄ should be handled carefully as it can be sensitive to air and light.
-
Choose a Modern Precatalyst: Use air-stable palladium precatalysts (e.g., G3 or G4 palladacycles) which are designed to form the active Pd(0) species cleanly and efficiently upon heating.
Cause 2: Suboptimal Base or Solvent
The transmetalation step, where the organic group is transferred from boron to palladium, requires the formation of a boronate anion [R-B(OH)₃]⁻.[7] If the base is too weak, poorly soluble, or if the solvent system prevents the interaction of the reagents, this step will be inefficient.
Solutions:
-
Screen Different Bases: The choice of base is crucial and often substrate-dependent. Create a screening table to test different options.
Base Strength Common Solvents Comments K₃PO₄ Strong Toluene/H₂O, Dioxane/H₂O Often an excellent choice for complex substrates. Cs₂CO₃ Strong Dioxane, THF, Toluene Highly effective but more expensive. Good solubility. K₂CO₃ Moderate THF/H₂O, Ethanol/H₂O A standard, cost-effective choice. Ensure it is finely powdered.[3] | KF | Mild | THF | Good for substrates with base-labile groups.[7] |
-
Optimize Solvent Mixture: Ensure your solvent system allows for partial solubility of all components. For K₃PO₄ or K₂CO₃, a small amount of water is often necessary. Anhydrous conditions are preferred when using KF.
Problem B: Significant Formation of Side Products
If your starting materials are consumed but the desired product yield is low, competing reaction pathways are dominating.
Symptom 1: High Levels of Protodeboronation
This is one of the most common failure modes for Suzuki couplings. The boronic acid is destroyed by protonolysis before it can participate in the catalytic cycle.
Causality & Solutions:
-
Mechanism: Protodeboronation is often promoted by aqueous basic conditions and elevated temperatures.[2]
-
Mitigation Strategy 1: Use a Milder Base: Switch from strong bases like NaOH or KOH to carbonates (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄).
-
Mitigation Strategy 2: Minimize Water: While some water is needed for inorganic bases, use the minimum amount required or consider a polar aprotic solvent like DMF with an organic-soluble base.
-
Mitigation Strategy 3: Lower the Temperature: Run the reaction at the lowest temperature that gives a reasonable conversion rate (e.g., start at 60-80 °C instead of >100 °C).
-
Advanced Strategy: Convert the Boronic Acid: If protodeboronation remains problematic, convert the boronic acid to a more stable derivative like a pinacol boronate ester (Bpin) , MIDA boronate , or trifluoroborate salt .[10][11] These reagents slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and favoring transmetalation over protodeboronation.[11]
Symptom 2: Significant Homocoupling of the Boronic Acid
The presence of a symmetrical biaryl derived from your boronic acid indicates an oxidative side reaction.
Causality & Solutions:
-
Mechanism: Homocoupling is typically caused by a reaction between two boronic acid molecules, often mediated by the palladium catalyst in the presence of an oxidant (usually oxygen).[5] It can also occur during the reductive activation of a Pd(II) precatalyst, where the boronic acid acts as the reductant.[5]
-
Mitigation Strategy 1: Strict Anaerobic Conditions: This is the most critical factor. Ensure your reaction is rigorously deoxygenated before and during the experiment.
-
Mitigation Strategy 2: Use a Pd(0) Source: Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes minimize the homocoupling that occurs during the initial activation of Pd(II) sources.
Section 3: Optimized Experimental Protocols
Protocol 1: Recommended Starting Conditions
This protocol provides a robust starting point for the coupling of 4-(2-(Cbz-amino)ethyl)phenylboronic acid with a generic aryl bromide.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 4-(2-(Cbz-amino)ethyl)phenylboronic acid (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
-
Inert Atmosphere:
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
-
Solvent and Catalyst Addition:
-
Add degassed toluene and degassed water (e.g., in a 5:1 ratio, to make a 0.1 M solution with respect to the aryl bromide).
-
In a separate vial under inert gas, mix your palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%). Dissolve this mixture in a small amount of the degassed organic solvent and add it to the main reaction flask via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80–90 °C with vigorous stirring.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a small additional charge of the catalyst/ligand mixture can be added.
-
-
Workup:
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
-
Section 4: Visual Guides & Mechanisms
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction, which must all proceed efficiently for a high yield.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low Suzuki coupling yields.
Diagram 3: Key Side Reactions
Caption: Simplified pathways for protodeboronation and homocoupling side reactions.
Section 5: References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
Maji, M., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Retrieved from [Link]
-
Leonori, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
Bumagin, N. A., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Buchwald, S. L., et al. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. aspuru.substack.com [aspuru.substack.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
preventing protodeboronation of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid
A Guide to Preventing Protodeboronation
Welcome to the technical support center for 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address the critical issue of protodeboronation. As Senior Application Scientists, we aim to provide not just protocols, but a foundational understanding of the underlying chemistry to empower you in your experimental work.
Troubleshooting Guide: Minimizing Protodeboronation
This section addresses common issues encountered during the storage, handling, and reaction of this compound, providing solutions grounded in mechanistic principles.
Question 1: I am observing significant amounts of the protodeboronated byproduct, N-Cbz-phenethylamine, in my reaction mixture. What are the likely causes and how can I prevent this?
Answer:
The observation of N-Cbz-phenethylamine indicates that the C-B bond of your boronic acid is being cleaved and replaced by a C-H bond, a side reaction known as protodeboronation[1]. This is a common challenge, particularly in reactions like the Suzuki-Miyaura coupling, which often employ basic conditions that can accelerate this undesired pathway[2].
Several factors can contribute to the propensity of a boronic acid to undergo protodeboronation, including the reaction conditions and the electronic nature of the organic substituent[1]. For this compound, the key factors to control are pH, solvent, temperature, and catalyst activity.
Root Causes & Solutions:
-
High pH: The rate of protodeboronation is often fastest at high pH due to the formation of the more reactive arylboronate anion ([ArB(OH)3]⁻)[1][2]. While base is necessary to activate the boronic acid for transmetalation in Suzuki couplings, an excessively high pH or prolonged reaction times can favor protodeboronation[3].
-
Solution: Carefully screen the base and its concentration. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium or potassium hydroxide[4]. Running the reaction at the lowest effective temperature can also help minimize this side reaction.
-
-
Aqueous Conditions: Water acts as the proton source for the C-H bond formation in protodeboronation[1].
-
Solution: While many Suzuki couplings use aqueous solvent mixtures, minimizing the water content or using anhydrous conditions can suppress protodeboronation[2]. If aqueous conditions are necessary, ensure the reaction time is as short as possible.
-
-
Slow Catalytic Turnover: If the desired cross-coupling reaction is slow, the boronic acid has more time to decompose.
-
Solution: Optimize your catalytic system to ensure a rapid turnover. This includes selecting an appropriate palladium source (e.g., Pd(PPh₃)₄) and ligand that promotes fast reductive elimination[1][4]. Efficient catalysts increase the rate of the productive reaction, outcompeting the protodeboronation pathway[1].
-
Question 2: My starting material appears to have degraded upon storage. What are the best practices for storing this compound?
Answer:
The stability of boronic acids, including this compound, can be compromised during storage, especially with prolonged exposure to atmospheric moisture[5].
Storage Recommendations:
-
Short-term: Store in a tightly sealed container in a desiccator at room temperature.
-
Long-term: For extended storage, it is advisable to keep the compound in a freezer at -20°C under an inert atmosphere (argon or nitrogen). This minimizes exposure to both moisture and oxygen, which can also contribute to degradation.
-
In Solution: Stock solutions of boronic acids, especially in protic or aqueous solvents, are prone to degradation. It is best to prepare solutions fresh before use. If a stock solution must be prepared, use an anhydrous aprotic solvent and store it under an inert atmosphere at low temperature. Some researchers add a small amount of a stabilizing acid, like propionic or trifluoroacetic acid, to stock solutions in non-aqueous solvents to inhibit base-catalyzed decomposition pathways[6][7].
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of protodeboronation?
A1: Protodeboronation is the protonolysis of the carbon-boron bond[1]. The mechanism is highly dependent on the pH of the medium.
-
Base-Catalyzed: Under basic conditions, the boronic acid (ArB(OH)₂) is in equilibrium with its more nucleophilic boronate form ([ArB(OH)₃]⁻). This species can then react with a proton source, typically water, in a rate-limiting step to yield the arene (Ar-H) and boric acid[1]. For arylboronic acids with electron-withdrawing groups, a dissociative mechanism involving a transient aryl anion may also be at play[6].
-
Acid-Catalyzed: In acidic media, the reaction involves the boronic acid reacting with an acid, such as sulfuric acid, leading to the cleavage of the C-B bond[1][8].
Generally, for simple aromatic boronic acids, both acid- and base-catalyzed pathways are minimized at a neutral pH[1].
Q2: How does the substituent group on the phenyl ring of this compound influence its stability?
A2: The 4-(2-(benzyloxycarbonylamino)ethyl) group is an electron-donating group. Electron-donating groups can increase the electron density on the aromatic ring, which can influence the rate of protodeboronation. However, the overall stability is a complex interplay of electronic and steric effects, as well as the specific reaction conditions employed[8][9].
Q3: Are there alternative forms of the boronic acid I can use to prevent protodeboronation?
A3: Yes, converting the boronic acid to a boronic ester or an organotrifluoroborate can significantly enhance its stability[1]. These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the more reactive free boronic acid low and thus minimizing side reactions like protodeboronation[1].
-
Pinacol Esters: These are commonly used and can be prepared from the boronic acid. They often exhibit improved stability and are compatible with many cross-coupling conditions[10].
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline solids that can be used directly in cross-coupling reactions and are particularly useful for sequential couplings[1][10].
-
Diethanolamine Complexes: Reacting the boronic acid with diethanolamine forms a stable, crystalline complex that can be used directly in Suzuki couplings, releasing the boronic acid in situ[11].
Q4: How can I monitor the extent of protodeboronation in my reaction?
A4: Several analytical techniques can be used to detect and quantify the formation of the protodeboronated byproduct:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the progress of the reaction and the appearance of new spots, which could correspond to the byproduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive identification and quantification of the starting material, desired product, and any byproducts by separating them chromatographically and detecting their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for identifying and quantifying the protodeboronated product by observing the disappearance of the boronic acid signals and the appearance of the corresponding Ar-H signal. ¹¹B NMR can also be used to monitor the consumption of the boronic acid[2][6].
Experimental Protocols & Data
Protocol: Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating best practices to suppress protodeboronation.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1 mixture, degassed)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and condenser
Procedure:
-
To a Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture and heat to 80-90°C.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Influence of Reaction Parameters on Protodeboronation
| Parameter | Condition | Effect on Protodeboronation | Rationale |
| Base | Strong Base (e.g., NaOH) | Increases | Promotes formation of the highly reactive boronate anion[2]. |
| Mild Base (e.g., K₂CO₃, K₃PO₄) | Decreases | Maintains a lower pH, disfavoring the protodeboronation pathway[4]. | |
| Solvent | High Water Content | Increases | Water acts as the proton source for the undesired reaction[1]. |
| Anhydrous / Low Water | Decreases | Limits the availability of protons for C-B bond cleavage. | |
| Temperature | High Temperature | Increases | Accelerates the rate of both desired and undesired reactions. |
| Moderate Temperature | Decreases | Slows the rate of protodeboronation relative to the cross-coupling. | |
| Catalyst | Low Activity / Slow Turnover | Increases | Allows more time for the boronic acid to decompose[1]. |
| High Activity / Fast Turnover | Decreases | The desired reaction outcompetes the decomposition pathway[1]. |
Visualizing the Problem: Protodeboronation Mechanisms
To better understand the competing pathways, the following diagrams illustrate the core mechanisms at play.
Caption: Mechanisms of base- and acid-catalyzed protodeboronation.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
References
- Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Wikipedia. (n.d.).
- Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Li, P., Wang, L., & Wang, L. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
- Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)
- Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016).
- Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016).
- Yamamoto, Y. (2016). Development of Organic Transformations Based on Protodeboronation.
- Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016).
- Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
- Noonan, G., & Leach, A. G. (2015).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. youtube.com [youtube.com]
purification of products from 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid coupling
Prepared by: Gemini, Senior Application Scientist Topic: Purification of products from 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid coupling Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the Technical Support Center. This guide is designed to provide researchers with in-depth, practical solutions for the purification challenges associated with Suzuki-Miyaura cross-coupling reactions involving This compound . As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy. The presence of the Cbz (benzyloxycarbonyl) protecting group and the ethylamine side chain introduces specific considerations that must be addressed for successful isolation of the desired biaryl product.
This resource is structured into two main sections:
-
Frequently Asked Questions (FAQs): Addressing common queries about impurities, work-up procedures, and analytical techniques.
-
Troubleshooting Guide: A problem-oriented section to tackle specific issues encountered during purification, such as poor separation or the presence of persistent impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from my Suzuki coupling reaction?
A1: The Suzuki-Miyaura reaction is highly efficient, but several side reactions can generate impurities that complicate purification.[1] Understanding these byproducts is the first step to designing an effective separation strategy.
| Impurity Type | Chemical Name/Structure | Origin | Key Characteristics & Removal Strategy |
| Protodeboronation Product | N-(2-phenylethyl)carbamic acid benzyl ester | Reaction of the boronic acid with a proton source (e.g., water), often catalyzed by the palladium complex or base.[2] | Typically less polar than the desired product. Removable by flash chromatography. |
| Homocoupling Product | Benzyl N-[2-(4'-{2-[(benzyloxycarbonyl)amino]ethyl}biphenyl-4-yl)ethyl]carbamate | Coupling of two molecules of the boronic acid, often promoted by the presence of Pd(II) species or oxygen.[1][3] | High molecular weight and often non-polar. Can be challenging to separate. Best controlled by ensuring an oxygen-free environment and using a Pd(0) precatalyst. Removable by chromatography or recrystallization. |
| Unreacted Starting Materials | 4-(2-(Cbz-amino)ethyl)phenylboronic acid & Aryl Halide | Incomplete reaction. | Boronic acid is polar and acidic; can be removed with a basic aqueous wash (e.g., NaHCO₃). The aryl halide's polarity varies but is usually separable by chromatography. |
| Boronic Acid Anhydrides (Boroxines) | Cyclic trimer of the boronic acid | Formed spontaneously from boronic acids, especially under anhydrous conditions.[4] | Can be hydrolyzed back to the boronic acid during aqueous work-up. Generally removed by a basic wash. |
| Palladium/Ligand Residues | Pd complexes, phosphine oxides | From the catalyst system. | Insoluble palladium black can be removed by filtering the crude reaction mixture through Celite®. Soluble residues often adhere to silica; may require specific scavengers or careful chromatography.[5] |
Q2: Why is the aqueous work-up so critical, and what washes should I perform?
A2: The aqueous work-up is your first and best opportunity to remove a significant portion of inorganic and highly polar impurities before chromatography. For products containing the Cbz-protected amine, a standard sequence is highly effective.
-
Filter through Celite®: Before any liquid-liquid extraction, dilute the reaction mixture with a suitable solvent (e.g., Ethyl Acetate, DCM) and filter it through a pad of Celite®. This removes the heterogeneous palladium catalyst (Pd black) that often forms, preventing it from interfering with the extraction and subsequent chromatography.[6]
-
Saturated NaHCO₃ (or K₂CO₃) Wash: This basic wash is crucial. It reacts with and extracts the acidic unreacted boronic acid into the aqueous layer.[7] It also neutralizes any remaining acidic components from the reaction.
-
Water Wash: Removes residual water-soluble solvents (like DMF or dioxane) and inorganic salts.
-
Brine (Saturated NaCl) Wash: This step helps to break any emulsions that may have formed and removes the bulk of the dissolved water from the organic layer, making the subsequent drying step with MgSO₄ or Na₂SO₄ more efficient.
Q3: How do I choose the right solvent system for flash column chromatography?
A3: The polarity of your target molecule is determined by a balance between the non-polar biaryl core and the more polar Cbz-protected ethylamine side chain. This intermediate polarity is ideal for purification by silica gel chromatography.[8]
-
Initial Scouting (TLC): Always begin by running Thin Layer Chromatography (TLC) plates to determine the optimal solvent system.[8][9] A good system will give your product an Rf value of 0.25-0.35 .
-
Recommended Starting Systems:
-
Hexanes/Ethyl Acetate: A classic choice. Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the ethyl acetate concentration.
-
Dichloromethane/Methanol: Useful for more polar products. A small amount of methanol (1-5%) in DCM can be very effective. Be cautious, as higher concentrations can dissolve silica gel.
-
-
Visualization on TLC: Your product, containing aromatic rings, should be UV active. Staining with potassium permanganate (KMnO₄) can also be used to visualize spots, as the ethylamine side chain can be oxidized.[8]
Q4: Can the Cbz group be cleaved during the reaction or work-up?
A4: The Cbz group is generally robust to the basic conditions of the Suzuki coupling and standard aqueous work-ups.[10] However, it is sensitive to catalytic hydrogenolysis (e.g., H₂, Pd/C) and strong acids.[11] Avoid these conditions during your purification unless Cbz-deprotection is the desired next step.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process.
Problem 1: My TLC plate shows a streak from the baseline, and my product spot is smeared.
-
Probable Cause: You may still have unreacted boronic acid or its salts in your crude material. Boronic acids are known to streak on silica gel.
-
Solution:
-
Re-evaluate the Work-up: Ensure your basic wash was thorough. If necessary, re-dissolve the crude product in ethyl acetate and wash again with 1M Na₂CO₃ solution, followed by brine.
-
Modify TLC Mobile Phase: Add a small amount (0.5-1%) of acetic acid to your TLC solvent system. This can protonate baseline impurities and improve spot shape, giving you a more accurate picture of your mixture. Note: Do not use this modified system for column chromatography unless you are using a compatible stationary phase, as acid can degrade both your product and the silica gel.
-
Problem 2: After chromatography, my NMR spectrum shows broad peaks and residual phosphine oxide.
-
Probable Cause: Residual palladium or phosphine-based ligands are common contaminants that can coordinate to your product and cause peak broadening in NMR analysis. Phosphine oxides are also notoriously difficult to separate from polar products.
-
Solution Workflow:
Caption: Catalyst and Ligand Removal Workflow.
-
Pre-Chromatography Filtration: Before concentrating your crude product, pass the organic solution through a short plug of silica gel. This can capture a significant amount of palladium and phosphine oxide.
-
Optimize Chromatography: Use a steep solvent gradient during chromatography. Phosphine oxides often elute at intermediate polarity. A well-chosen gradient can improve separation.
-
Alternative Work-up: For stubborn phosphine oxides, an oxidative work-up (e.g., dilute H₂O₂) can sometimes help, but this must be used with extreme caution as it can also lead to oxidative deboronation of any remaining starting material.[12][13]
Problem 3: I isolated a major byproduct with a mass corresponding to the homocoupling of my boronic acid.
-
Probable Cause: This impurity forms when the reaction conditions favor the coupling of two boronic acid molecules. Key causes include:
-
Solution:
-
Reaction Optimization: While this guide focuses on purification, the best solution is prevention. Ensure your reaction solvent is thoroughly degassed (e.g., via a nitrogen/argon sparge for 20-30 minutes) before adding the palladium catalyst. Use a reliable Pd(0) source like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand.
-
Purification Strategy: The homocoupled dimer is significantly larger and often much less polar than your desired product.
-
Chromatography: It should be separable by flash chromatography. The dimer will typically elute much earlier (at lower solvent polarity) than the desired cross-coupled product.
-
Recrystallization: If your desired product is crystalline, recrystallization can be an excellent method to reject the larger, often amorphous, homocoupled impurity. Try solvent systems like Ethyl Acetate/Hexanes or Ethanol/Water.
-
-
Experimental Protocols
Protocol 1: Standard Post-Reaction Work-up & Extraction
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (EtOAc), typically 5-10 times the volume of the reaction solvent.
-
Prepare a small Büchner funnel with a 1-2 cm pad of Celite®. Wet the pad with EtOAc.
-
Filter the diluted reaction mixture through the Celite® pad to remove insoluble palladium residues. Wash the pad with additional EtOAc.[6]
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M Sodium Carbonate (Na₂CO₃) solution (2x)
-
Deionized Water (1x)
-
Saturated NaCl (Brine) solution (1x)
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Dry-pack a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of your crude product.
-
Load the Sample:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of dichloromethane (DCM) or acetone. Add a small amount of silica gel (2-3x the weight of your product) and concentrate the slurry to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the initial chromatography solvent and carefully pipette it onto the top of the column.
-
-
Elute the Product: Begin eluting with your starting solvent system (e.g., 95:5 Hexanes:EtOAc), determined from your initial TLC analysis.
-
Run the Gradient: Gradually increase the polarity of the mobile phase. Collect fractions (10-20 mL each) throughout the run.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.[8]
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Purification Workflow Diagram
Caption: Decision workflow for product purification.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Oldenhuis, N. J., et al. (2016). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]
-
Kim, D., & Park, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Retrieved from [Link]
-
ChemSpider. (n.d.). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. Synthetic Pages. Retrieved from [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Video]. YouTube. Retrieved from [Link]
-
The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Request PDF. Retrieved from [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Application Note. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Tryptophan based copper(II) coordination polymer: Catalytic activity towards Suzuki-Miyaura cross-coupling reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation of Mono-Cbz Protected Guanidines. PMC. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. aspuru.substack.com [aspuru.substack.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. shoko-sc.co.jp [shoko-sc.co.jp]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pnas.org [pnas.org]
- 13. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
side reactions of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid in basic conditions
Welcome to the technical support guide for 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid (CAS 957034-40-1). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of this reagent, particularly focusing on side reactions encountered under basic conditions commonly used in cross-coupling reactions.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce a protected aminoethylphenyl moiety. While versatile, its structure contains two key functional groups—the arylboronic acid and the benzyloxycarbonyl (Cbz) protecting group—whose stability can be compromised under certain basic conditions, leading to suboptimal reaction outcomes. This guide addresses the most common challenges and provides scientifically-grounded solutions.
FAQ 1: My Suzuki-Miyaura coupling failed, and I've isolated N-benzyloxycarbonyl-2-phenylethanamine. What is causing this decomposition?
Short Answer: You are observing the product of protodeboronation, the most common decomposition pathway for arylboronic acids under aqueous basic conditions.[1][2]
Detailed Explanation: Protodeboronation is a hydrolytic process that cleaves the carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] The reaction is particularly prevalent under the basic conditions required for Suzuki-Miyaura coupling. The mechanism is generally accepted to be a base-catalyzed process where a hydroxide ion attacks the Lewis acidic boron atom to form a tetrahedral boronate species (Ar-B(OH)3-).[1][3] This negatively charged intermediate is more susceptible to protonolysis by water (or other protic sources), leading to the cleavage of the C-B bond and formation of the corresponding arene.[4][5]
Electron-donating groups on the aromatic ring can sometimes accelerate this process, although the effect of substituents can be complex.[6][7] The ethylamino linker on your molecule, while not strongly donating, contributes to the overall electron density of the ring.
Troubleshooting Guide: Minimizing Protodeboronation
If protodeboronation is the primary side reaction, consider the following protocol adjustments.
| Strategy | Actionable Steps | Rationale |
| Modify Base | Switch from strong, soluble bases (e.g., NaOH, KOH) to weaker, heterogeneous bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. | [8] Weaker or less soluble bases maintain a lower concentration of hydroxide in the reaction medium, disfavoring the formation of the reactive boronate species that precedes protonolysis. |
| Solvent System | Use anhydrous solvents (e.g., dry THF, Dioxane, Toluene). If an aqueous phase is necessary for the base, minimize the amount of water. | Water is the proton source for the final cleavage step. R[1]educing its concentration can significantly slow the rate of protodeboronation. |
| Temperature Control | Run the reaction at the lowest effective temperature. Start screening at room temperature or 50-70 °C before escalating. | Protodeboronation, like most side reactions, is kinetically accelerated by higher temperatures. |
| Reaction Time | Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed. | Prolonged exposure to basic conditions will increase the amount of protodeboronation. |
| Reagent Form | Consider converting the boronic acid to its corresponding pinacol ester (boronate ester). | Boronate esters exhibit greater stability towards protodeboronation due to the reduced Lewis acidity of the boron atom, making them less susceptible to hydroxide attack. |
FAQ 2: Is the Cbz (Benzyloxycarbonyl) protecting group stable under typical Suzuki coupling conditions?
Short Answer: Generally, yes. The Cbz group is known for its stability under both acidic and basic conditions, which is why it is considered orthogonal to base-labile (Fmoc) and acid-labile (Boc) protecting groups. H[9][10]owever, stability is not absolute and can be compromised under harsh conditions.
Detailed Explanation: The Cbz group is a carbamate, which is significantly more resistant to base-catalyzed hydrolysis than an ester. Cleavage typically requires catalytic hydrogenolysis (H₂, Pd/C) or strong acids (e.g., HBr in acetic acid).
[10][11]However, prolonged heating in the presence of a strong base (e.g., >1 M NaOH at >80 °C) could potentially lead to slow hydrolysis. This is generally not a concern with the milder carbonate or phosphate bases used in modern cross-coupling. W[12]hen introducing the Cbz group with Cbz-Cl, the pH is carefully controlled between 8 and 10 to avoid side reactions, indicating a sensitivity window, albeit at higher pH values than typically used for coupling.
[12]Comparative Stability of Common Amine Protecting Groups
| Protecting Group | Cleavage Condition | Stability Profile |
| Boc (tert-Butoxycarbonyl) | Acid-labile (e.g., TFA, HCl) | [9] Stable to bases and catalytic hydrogenation. |
| Cbz (Benzyloxycarbonyl) | Catalytic Hydrogenolysis (H₂, Pd/C) | [11] Stable to acidic and basic conditions. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base-labile (e.g., Piperidine) | [13] Stable to acids and catalytic hydrogenation. |
If you suspect Cbz group cleavage, it is more likely that a downstream reaction or workup step is responsible rather than the basic coupling conditions themselves, unless exceptionally harsh conditions are employed.
FAQ 3: My reaction is sluggish, and I observe significant homo-coupling of my boronic acid. What's going on?
Short Answer: This often points to issues with the palladium catalyst cycle, which can be exacerbated by boronic acid instability. Homo-coupling (dimerization of the boronic acid) is a known palladium-catalyzed side reaction.
Detailed Explanation: The desired Suzuki-Miyaura catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. S[14]ide reactions can occur if any step in this cycle is disrupted.
-
Catalyst Oxidation/Deactivation: If the Pd(0) catalyst is oxidized to inactive Pd(II) species (often visible as palladium black), the catalytic cycle halts. This can sometimes promote homo-coupling.
-
Transmetalation Issues: The transmetalation step, where the aryl group is transferred from boron to palladium, requires activation by a base. I[8]f this step is slow, it provides a larger window for competing side reactions like protodeboronation and homo-coupling to occur.
[3]Troubleshooting Workflow for Sluggish/Complex Reactions
Caption: A decision workflow for troubleshooting Suzuki-Miyaura reactions.
FAQ 4: I am using a copper-catalyzed reaction (e.g., Chan-Lam coupling). Are there specific concerns?
Short Answer: Yes. Copper salts, particularly Cu(I), are known to mediate the degradation of boronic acids.
[15]Detailed Explanation: In the presence of copper, an alternative degradation pathway can occur where Cu(I) inserts into the carbon-boron bond. T[15]his can lead to a variety of undesired outcomes, including protodeboronation or other transformations that consume the boronic acid before the desired coupling can take place. Researchers have noted that some boronic acids are more susceptible to this copper-mediated degradation than others. If you are developing a copper-catalyzed process, it is critical to screen for the stability of your boronic acid under the reaction conditions in the absence of the other coupling partner to quantify its decomposition rate.
References
-
Protodeboronation - Wikipedia. Wikipedia. [Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Protodeboronation and its application in synthesis. ResearchGate. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. [Link]
-
Protecting Groups: Boc, Cbz, Amine - Chemistry. StudySmarter. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry.org. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. Protective Groups [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
improving solubility of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid in reaction mixtures
Welcome to the dedicated technical support guide for 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the use of this reagent, with a primary focus on overcoming solubility issues in reaction mixtures. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your specific application.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered when working with this compound, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Q1: My this compound is not dissolving in my initial reaction solvent. What are my options?
This is the most frequent challenge encountered with this and similar arylboronic acids. The molecule possesses both nonpolar (phenyl ring, Cbz protecting group) and polar (boronic acid, amide linkage) functionalities, leading to complex solubility behavior. Phenylboronic acid itself shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][2][3] Simply increasing the volume of a single solvent is often inefficient.
Troubleshooting Steps:
-
Introduce a Co-Solvent: The most effective initial strategy is to use a mixed solvent system.[4] For Suzuki-Miyaura reactions, aqueous-organic mixtures are standard. The aqueous portion is essential for dissolving the inorganic base, which in turn facilitates the formation of the more soluble boronate salt.
-
Select the Right Organic Solvent:
-
Ethers (Dioxane, THF): Generally excellent choices for dissolving the boronic acid.
-
Alcohols (e.g., Methanol, 2-Propanol): Can be very effective, especially when mixed with water, as they improve the solubility of inorganic bases.[4]
-
Polar Aprotic Solvents (DMF, Acetonitrile): These can also be effective but may influence reaction selectivity in some cases.[6]
-
-
Gentle Heating: After adding the solvents, gently warming the mixture (e.g., to 40-50 °C) while stirring can significantly improve the rate of dissolution.
-
Order of Addition Matters: Add the boronic acid and other organic-soluble reagents to the organic solvent first. In a separate vessel, dissolve the inorganic base in the aqueous portion. Then, add the aqueous base solution to the organic mixture with vigorous stirring.
Q2: I've added a co-solvent and a base, but solubility is still poor. How does the choice of base impact solubility?
The base is not merely a component of the catalytic cycle; it is a critical solubilizing agent for the boronic acid. Boronic acids are Lewis acids that react with hydroxide or other bases to form tetrahedral boronate complexes (e.g., R-B(OH)₃⁻).[7] These anionic species are significantly more polar and, therefore, more soluble in the aqueous phase of the reaction mixture.
Key Insights:
-
Mechanism of Solubilization: The base activates the boronic acid, making it more nucleophilic for the transmetalation step and simultaneously increasing its solubility.[8] The main role of the base is to convert the boronic acid into the respective organoborate, which is the most reactive species toward the palladium-halide complex.
-
Inorganic vs. Organic Bases:
-
Inorganic Bases (K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH): These are highly effective for forming the soluble boronate. Their own solubility in the organic solvent is often poor, which is why a water co-solvent is crucial.[4] Potassium phosphate (K₃PO₄) is often a good choice for substrates with base-sensitive functional groups.[9]
-
Organic Bases (e.g., Triethylamine, DIPEA): Generally less effective at forming the boronate salt and thus may not provide the same solubility enhancement.
-
Troubleshooting Flowchart: Base Selection for Solubility
Caption: Troubleshooting logic for base-mediated solubility enhancement.
Q3: The Cbz (Benzyloxycarbonyl) protecting group and amide bond in my molecule are sensitive. I'm observing degradation. How can I mitigate this?
This is a valid concern, as the basic and sometimes high-temperature conditions of Suzuki couplings can cleave sensitive functional groups.[5]
Protective Strategies:
-
Use a Milder Base: Switch from strong bases like NaOH or Cs₂CO₃ to milder options. Potassium phosphate (K₃PO₄) is highly recommended as it is effective for the coupling reaction while being less harsh on sensitive groups.[9]
-
Lower the Reaction Temperature: While many Suzuki protocols call for temperatures of 80-100 °C, modern palladium catalysts with specialized phosphine ligands (e.g., SPhos, XPhos) can be highly active at lower temperatures, sometimes even at room temperature.[9] Experiment with running the reaction at 50-60 °C.
-
Minimize Reaction Time: Use a more active catalyst system that allows for shorter reaction times, minimizing the exposure of your substrate to potentially degrading conditions.
-
Degas Thoroughly: Oxygen can lead to side reactions, including the homocoupling of the boronic acid.[10] Ensure the reaction mixture is properly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling with argon/nitrogen for 20-30 minutes) before heating.
Q4: I've tried everything and solubility remains a major hurdle, preventing the reaction from proceeding efficiently. Is there a way to chemically modify the boronic acid to improve its solubility?
Yes. If intrinsic solubility in reaction media is the primary rate-limiting factor, a highly effective, albeit multi-step, approach is to convert the boronic acid into a boronate ester , most commonly the pinacol ester.
Advantages of Boronate Esters:
-
Enhanced Solubility: Boronic esters are significantly more soluble in common apolar organic solvents (like toluene, THF, and dioxane) than the corresponding boronic acids.[1][2][3]
-
Stability: They are generally more stable to storage and are less prone to dehydration, which can form cyclic boroxine anhydrides with boronic acids.
-
Handling: As crystalline solids, they are often easier to handle and purify.[11]
Consideration: While they are more stable in some respects, pinacol esters can undergo hydrolysis back to the boronic acid in the presence of water, especially under reaction conditions at physiological pH.[12][13] However, under the basic conditions of a Suzuki coupling, they are readily converted to the active boronate species for the reaction.
Protocols & Methodologies
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Solubility Optimization
This protocol provides a robust starting point for coupling this compound.
Workflow Diagram
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling.
Detailed Steps:
-
Reagent Preparation: To a dry reaction flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a stir bar.
-
Solvent Addition & Degassing: Add the organic solvent (e.g., dioxane, to make a final concentration of ~0.1 M). Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Base Preparation: In a separate, clean vial, dissolve the base (e.g., K₃PO₄, 2.0-3.0 equiv.) in degassed, deionized water. The typical solvent ratio is 4:1 to 5:1 organic:aqueous.
-
Reaction Initiation: Add the aqueous base solution to the reaction flask via syringe.
-
Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (start with 60-80 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Conversion of Boronic Acid to its Pinacol Ester
If solubility issues persist, use this protocol to synthesize the more soluble pinacol ester derivative.
-
Setup: In a round-bottom flask, combine this compound (1.0 equiv.) and pinacol (1.1 equiv.).
-
Solvent: Add a solvent that allows for azeotropic removal of water, such as toluene or THF.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion. For less reactive boronic acids, refluxing with a Dean-Stark trap to remove water may be necessary.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki coupling reaction after assessing its purity. If necessary, it can be purified by recrystallization or column chromatography.
Data Summary Table
The following table summarizes recommended starting conditions for troubleshooting solubility and reactivity.
| Parameter | Condition 1 (Standard) | Condition 2 (Mild/Sensitive Substrate) | Condition 3 (Poor Solubility) | Rationale & Reference |
| Solvent System | Dioxane / H₂O (4:1) | THF / H₂O (4:1) | Toluene or Dioxane (anhydrous) | Aqueous co-solvents aid in dissolving the base.[4][5] Anhydrous conditions are for the pinacol ester. |
| Base | K₂CO₃ (2.5 eq) | K₃PO₄ (3.0 eq) | K₃PO₄ (3.0 eq) or KF (anhydrous) | K₃PO₄ is milder for sensitive functional groups.[9] |
| Boron Reagent | Boronic Acid | Boronic Acid | Pinacol Boronate Ester | Pinacol esters exhibit superior solubility in organic solvents.[1][2][3][11] |
| Temperature | 90 °C | 60 °C | 80-100 °C | Lower temperatures can prevent degradation of sensitive groups.[5] |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ + SPhos | Pd(dppf)Cl₂ | Modern phosphine ligands allow for lower temperatures and catalyst loadings.[9] |
References
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). National Center for Biotechnology Information. [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). ResearchGate. [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Semantic Scholar. [Link]
-
Meng, G., & Szostak, M. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14, 5690-5707. [Link]
-
What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021). ResearchGate. [Link]
-
A Mild Conversion of Arylboronic Acids and Their Pinacolyl Boronate Esters into Phenols Using Hydroxylamine. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Understanding Boronic Acids: Properties and Synthesis Uses. (n.d.). So Fain. Retrieved January 21, 2026, from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. (2018). ACS Omega. [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). ACS Omega. [Link]
-
Degassing solvents for Suzuki reactions. (2023). Reddit. [Link]
-
Boronic acid. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Solubility temperatures of pinacol ester of phenylboronic acid (2) as a... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
The picture summarizes the interconversion between phenylboronic acid... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules? (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Cbz Deprotection in the Presence of Boronic Acids
Welcome to the technical support center for navigating the complexities of amine protecting group chemistry. As Senior Application Scientists, we understand that the selective removal of a Carboxybenzyl (Cbz or Z) group in a molecule also containing a boronic acid or its ester is a significant synthetic challenge. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high yields while preserving the integrity of the crucial boronic acid moiety.
The Core Challenge: Orthogonality Under Scrutiny
The primary difficulty arises from the overlapping sensitivities of the Cbz and boronic acid groups to standard deprotection conditions. The go-to method for Cbz cleavage is catalytic hydrogenation (e.g., H₂ over Palladium on Carbon, Pd/C), a process that is often too harsh for the delicate Carbon-Boron bond.[1] This leads to a common and frustrating side reaction: protodeboronation, where the boronic acid group is cleaved and replaced with a hydrogen atom, destroying a key functional handle in your molecule.[2]
This guide is structured to help you diagnose issues, select the appropriate strategy, and execute it flawlessly.
Frequently Asked Questions (FAQs)
Q1: Why is catalytic hydrogenation with H₂/Pd/C problematic for my boronic acid-containing substrate?
A: There are two primary reasons for incompatibility:
-
Protodeboronation: This is the most significant side reaction.[2] The conditions used for catalytic hydrogenation can facilitate the cleavage of the C-B bond, leading to the loss of your boronic acid group. While boronic esters are generally more stable than free boronic acids, they are not immune to this degradation pathway, especially under elevated temperatures or prolonged reaction times.[3]
-
Catalyst Poisoning: Although less common than with sulfur-containing compounds, some boronic acid derivatives or impurities can interact with the palladium catalyst surface, reducing its activity and leading to sluggish or incomplete reactions.[4]
Q2: What is protodeboronation and what reaction conditions favor it?
A: Protodeboronation is the protonolysis of a C-B bond, replacing it with a C-H bond.[2] In the context of catalytic hydrogenation, this is thought to occur on the surface of the palladium catalyst. The reaction is highly dependent on factors like the electronic nature of the boronic acid's organic substituent, pH, and temperature.[2] Conditions that promote this undesired reaction include elevated temperatures, strong acidic or basic media, and extended reaction times.[2][3]
Q3: Should I protect my boronic acid before attempting Cbz deprotection?
A: Yes, protecting the boronic acid is an excellent strategy to enhance its stability. Converting the boronic acid to a boronic ester significantly reduces the likelihood of protodeboronation.
-
Pinacol Esters (Bpin): These are the most common and are stable enough for purification by column chromatography.[5] They offer good general stability but can be cleaved under harsh conditions.[5]
-
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable to a wide range of reaction conditions, including those often used for Cbz deprotection.[5] They are a superior choice if your molecule requires forcing conditions elsewhere in the synthesis.
-
1,8-Diaminonaphthalene (dan) Amides: R-B(dan) derivatives are also very robust due to the donation of electron density from the nitrogen lone pairs into the boron's empty orbital, reducing its Lewis acidity and reactivity.[5]
Q4: What are the main alternatives to classic H₂/Pd/C hydrogenation for Cbz removal?
A: Several orthogonal strategies exist that avoid the pitfalls of direct hydrogenation:
-
Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor in solution, such as ammonium formate, cyclohexene, or isopropanol, along with a palladium catalyst.[4][6] CTH is generally performed under milder conditions (often at room temperature and atmospheric pressure) and can significantly suppress protodeboronation.
-
Nucleophilic Cleavage: This metal-free approach uses a nucleophile, like a thiol, to attack the benzylic carbon of the Cbz group.[1][7] This method is highly chemoselective and is an excellent choice for substrates containing functional groups sensitive to reduction.
-
Lewis Acid-Mediated Deprotection: Certain Lewis acids can facilitate Cbz cleavage. For example, AlCl₃ in a fluorinated solvent has been reported for effective Cbz removal while tolerating other reducible groups.[7] However, the compatibility of strong Lewis acids with the boronic acid moiety must be evaluated on a case-by-case basis.
Troubleshooting Guide
Problem: My Cbz deprotection is sluggish, and I see a significant amount of starting material even after extended reaction times.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Catalyst Inactivity / Poisoning | 1. Use a Fresh Catalyst: Pd/C can lose activity over time. Ensure you are using a fresh, high-quality catalyst. 2. Increase Catalyst Loading: While not ideal for atom economy, increasing the catalyst loading (e.g., from 10 mol% to 20-30 mol%) can sometimes overcome partial poisoning.[4] 3. Consider Additives: In some cases, mild acids like acetic acid can reactivate the catalyst surface, but this must be used with caution due to the sensitivity of the boronic acid.[8] |
| Poor Hydrogen Transfer (for CTH) | 1. Check Your Hydrogen Donor: Ensure your ammonium formate (or other donor) is fresh and anhydrous. Decomposition can reduce its efficacy. 2. Optimize Solvent: The reaction is often solvent-dependent. Protic solvents like methanol or ethanol are typically effective for transfer hydrogenation as they facilitate proton transfer.[4] |
| Substrate Solubility | 1. Modify the Solvent System: If your substrate is not fully dissolved, the reaction will be slow. Try a solvent mixture like MeOH/THF or EtOH/EtOAc to improve solubility. |
Problem: My desired product is forming, but I'm also getting a major byproduct corresponding to the loss of my boronic acid group.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Protodeboronation | 1. Switch to Catalytic Transfer Hydrogenation (CTH): This is the first and most effective solution. The milder conditions significantly reduce C-B bond cleavage. See Protocol 1 below.[6] 2. Lower the Temperature: If using H₂, run the reaction at room temperature or even 0 °C, though this will likely increase the reaction time. Heat is a major contributor to protodeboronation. 3. Protect the Boronic Acid: Convert the free boronic acid to a pinacol or MIDA ester before the deprotection step.[5] The increased steric bulk and altered electronics around the boron atom enhance its stability. 4. Use an Orthogonal, Metal-Free Method: Avoid hydrogenation entirely. A thiol-mediated deprotection is an excellent alternative that is completely orthogonal to the boronic acid group. See Protocol 2 .[1][7] |
Logic Diagram: Selecting Your Deprotection Strategy
The following diagram outlines a decision-making workflow for tackling this synthetic challenge.
Caption: Decision workflow for Cbz deprotection with boronic acids.
Visualizing the Competing Reaction Pathways
The core issue is the competition between the desired Cbz cleavage and the undesired protodeboronation at the catalyst surface.
Caption: Competing reaction pathways on a palladium catalyst.
Validated Experimental Protocols
Protocol 1: Cbz Deprotection via Catalytic Transfer Hydrogenation (CTH)
This method is often the best starting point as it is significantly milder than using pressurized hydrogen gas and effectively suppresses protodeboronation.
Materials:
-
Cbz-protected amine with boronic acid/ester (1.0 equiv)
-
10% Palladium on Carbon (Pd/C), 50% wet (0.1-0.2 equiv Pd)
-
Ammonium Formate (HCOONH₄) (5.0 - 10.0 equiv)
-
Methanol (MeOH), anhydrous
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the Cbz-protected substrate (1.0 equiv).
-
Dissolution: Dissolve the substrate in anhydrous methanol (approx. 0.1 M concentration).
-
Reagent Addition: Add ammonium formate (5.0-10.0 equiv) to the solution and stir until it is mostly dissolved.
-
Catalyst Addition: Carefully add 10% Pd/C (0.1-0.2 equiv) to the reaction mixture. The addition may cause bubbling as the reaction begins. Rationale: Adding the catalyst last ensures the reaction starts under controlled conditions.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.
-
Workup - Filtration: Upon completion, dilute the mixture with additional methanol and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with methanol to ensure complete recovery of the product. Rationale: Celite provides a fine filtration medium that prevents palladium particles from contaminating the final product.
-
Workup - Evaporation: Concentrate the filtrate under reduced pressure to remove the methanol.
-
Purification: The resulting crude residue can be purified by standard methods, such as column chromatography or recrystallization, to yield the deprotected amine.
Protocol 2: Orthogonal Thiol-Mediated Cbz Deprotection
This metal-free method is ideal for highly sensitive substrates where any risk of protodeboronation or other reductions must be avoided.[7]
Materials:
-
Cbz-protected amine with boronic acid/ester (1.0 equiv)
-
2-Mercaptoethanol (5.0 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
N,N-Dimethylacetamide (DMAc), anhydrous
Step-by-Step Methodology:
-
Setup: In a flask equipped with a stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), combine the Cbz-protected substrate (1.0 equiv) and potassium phosphate (3.0 equiv).
-
Solvent and Reagent: Add anhydrous DMAc (approx. 0.2 M concentration) followed by 2-mercaptoethanol (5.0 equiv). Rationale: The base (K₃PO₄) is required to deprotonate the thiol, generating the active thiolate nucleophile.
-
Reaction: Heat the reaction mixture to 75 °C and stir.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take several hours (4-12 h) depending on the substrate.
-
Workup - Quenching: After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Workup - Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired amine.
References
- BenchChem. (2025). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups. BenchChem Technical Support.
-
Sánchez-Velandia, J. E., et al. (2018). Discussion on "Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?". ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
-
ResearchGate. (2021). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. [Link]
-
Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). [Link]
-
Hall, D. G., et al. (2025). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. Angewandte Chemie. [Link]
-
Whitnall, M. (2023). To Deprotect and Serve. Scientific Update. [Link]
-
Leonori, D., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. National Center for Biotechnology Information. [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Leonori, D., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Royal Society of Chemistry. [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Yao, H., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Center for Biotechnology Information. [Link]
-
Posner, G. H., et al. (1981). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. ResearchGate. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02067E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. thalesnano.com [thalesnano.com]
impact of solvent on the reactivity of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid
A Guide to Understanding and Optimizing Solvent Effects on Reactivity
Welcome to the technical support guide for 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid (CAS 957034-40-1).[1][2][3] This document is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile reagent, primarily in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
As Senior Application Scientists, we understand that the success of a reaction often hinges on subtle yet critical parameters, with the choice of solvent being paramount. A solvent does more than just dissolve reactants; it actively influences catalyst stability, the kinetics of elementary steps in the catalytic cycle, and the prevalence of side reactions.[4][5] This guide provides in-depth, field-tested insights into troubleshooting common issues and answering frequently asked questions related to solvent effects on the reactivity of this specific boronic acid.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction is sluggish or has stalled completely, resulting in low yield. What are the first solvent-related parameters I should investigate?
A1: A stalled or low-yielding reaction is a common issue, often directly linked to the solvent system. Here is a systematic approach to troubleshooting:
-
Assess Reagent Solubility: this compound possesses both a nonpolar phenyl ring and a more polar Cbz-protected aminoethyl group.[6] Poor solubility of this reagent, the coupling partner, or the base can severely limit the reaction rate.
-
Causality: If reactants are not fully dissolved, the reaction becomes diffusion-limited, relying on the slow process of solid dissolving into the solution to react.
-
Solution: Consider switching to a more effective solvent system. For Suzuki couplings, mixtures are often superior to single solvents.[7]
-
Ethers (THF, 1,4-Dioxane, 2-MeTHF): Often used with a water co-solvent. This biphasic system helps dissolve both the organic reagents and the inorganic base (e.g., K₂CO₃, K₃PO₄).[4][8]
-
Polar Aprotic Solvents (DMF, DMAc, NMP): These are excellent for dissolving a wide range of substrates but can sometimes lead to side reactions like hydrodehalogenation.[8][9]
-
Alcohols (Methanol, Ethanol, Isopropanol): Often used in aqueous mixtures, alcohols can facilitate the reaction and lead to high yields.[7][8]
-
-
-
Ensure Proper Degassing: The presence of dissolved oxygen is highly detrimental.
-
Causality: Oxygen can lead to the oxidative homocoupling of your boronic acid to form a biaryl byproduct and can also cause the decomposition of the active Pd(0) catalyst.[10][11] If you are using a Pd(II) precatalyst, oxygen can interfere with its necessary in-situ reduction to Pd(0).[10][11]
-
Solution: Thoroughly degas your chosen solvent(s) before use. Common methods include sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or using several freeze-pump-thaw cycles. Ensure the reaction is subsequently run under a positive pressure of an inert atmosphere.
-
-
Evaluate the Base-Solvent Interaction: The effectiveness of a base is highly dependent on the solvent.
-
Causality: The base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[12] Stronger bases like hydroxides often work well in aqueous mixtures where they are fully dissociated.[7] Weaker bases like carbonates may require a polar solvent or vigorous stirring in a biphasic system to be effective.[10]
-
Solution: If using a carbonate or phosphate base, ensure your solvent system facilitates its function. For biphasic reactions (e.g., Toluene/H₂O), vigorous stirring is critical to maximize the interfacial area where the reaction occurs.[10] Alternatively, switching to a stronger base like NaOH or KOH in an alcohol/water mixture might accelerate the reaction.[7][12]
-
Q2: I'm observing a significant amount of a side product that corresponds to the protonated version of my starting boronic acid (protodeboronation). How can I minimize this?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major competing pathway for boronic acids, especially in the presence of water and base.[10]
-
Causality: Water is the primary proton source for this side reaction. The mechanism is often accelerated by strong bases in aqueous media.[10] The boronic acid moiety itself can be susceptible to this degradation over the course of a long reaction.[13]
-
Troubleshooting Steps:
-
Switch to Anhydrous Conditions: The most direct way to combat protodeboronation is to remove the proton source.[10]
-
Solvent Choice: Use thoroughly dried, anhydrous solvents like THF, Dioxane, or Toluene.
-
Base Choice: Employ a non-hydroxide base that is compatible with anhydrous conditions, such as potassium fluoride (KF) or cesium fluoride (CsF). Finely powdered, dry potassium phosphate (K₃PO₄) is also a common choice.
-
-
Use a Milder Base: If aqueous conditions are necessary for solubility, switching to a weaker base can slow the rate of protodeboronation. Consider replacing NaOH or K₃PO₄ with a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[10]
-
Protect the Boronic Acid: If the boronic acid is particularly unstable, it can be converted to a more stable derivative like a pinacol ester, a trifluoroborate salt, or a diethanolamine adduct.[11][14] These derivatives are generally more resistant to protodeboronation and can slowly hydrolyze in situ to release the active boronic acid under the reaction conditions.
-
Q3: My starting materials are not dissolving well in common Suzuki coupling solvents. What are my options?
A3: Solubility is a critical prerequisite for a successful homogeneous catalytic reaction.[13]
-
Causality: The Cbz-protected side chain on your boronic acid introduces polarity and hydrogen bonding capability, which might lead to poor solubility in purely nonpolar solvents like toluene. Conversely, a very nonpolar coupling partner may not dissolve in highly polar solvents.
-
Solvent Screening Strategy:
-
Start with Polar Aprotic Solvents: Solvents like DMF, DMAc, or DMSO are powerful solvents that can often overcome solubility challenges.[11] Be mindful that they can be difficult to remove post-reaction and may require higher reaction temperatures.
-
Explore Ether/Water Mixtures: A mixture of 1,4-Dioxane/H₂O or THF/H₂O is a robust starting point. Varying the ratio can help fine-tune the polarity to dissolve all components. A higher proportion of the aqueous phase can improve the solubility of the inorganic base.[4]
-
Consider Alcohol/Water Mixtures: A solvent system like Methanol/H₂O or Ethanol/H₂O can be highly effective, as alcohols are good general solvents and their protic nature can facilitate the reaction.[7][8]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions regarding the use of this compound.
Q1: How do I rationally select a starting solvent system for a Suzuki-Miyaura coupling with this boronic acid?
A1: Rational solvent selection involves considering several factors related to the catalytic cycle and the properties of your specific substrates.
-
The Role of Polarity: The choice between nonpolar and polar solvents can be complex.
-
Polar Solvents (e.g., DMF, MeCN, DMSO): These solvents can stabilize charged palladium intermediates that may form during the catalytic cycle.[15][16] This can sometimes accelerate key steps like oxidative addition, particularly with challenging substrates like aryl chlorides or triflates.[15][16]
-
Nonpolar Solvents (e.g., Toluene, THF): These are often preferred for standard couplings with aryl bromides or iodides. They can sometimes offer better selectivity and reduce the chance of certain side reactions.[15]
-
-
The Protic vs. Aprotic Dilemma:
-
Protic Solvents (e.g., H₂O, Alcohols): The presence of a protic solvent, especially water, is often beneficial. Water helps dissolve the inorganic base and is believed to facilitate the crucial transmetalation step.[12][15] However, as noted in the troubleshooting section, it can also promote protodeboronation.
-
Aprotic Solvents (e.g., THF, Dioxane, Toluene, DMF): These are the most common primary solvents. They provide a good medium for the organic components and the palladium catalyst complex. They are often used in combination with water to create an effective biphasic system.[8]
-
A recommended starting point for a new reaction with this compound would be a 10:1 mixture of 1,4-Dioxane and Water . This system is a versatile and widely successful combination that balances the solubility of organic reagents and inorganic bases while moderating the risks of protodeboronation.[10]
Q2: What is the specific role of the solvent in the Suzuki-Miyaura catalytic cycle?
A2: The solvent is not a passive medium; it actively participates in and influences each key step of the catalytic cycle.[4][9]
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond. The solvent can influence this step by coordinating to the palladium center, affecting its reactivity. Highly polar solvents may stabilize the transition state of this step, especially for less reactive electrophiles.[16]
-
Transmetalation: This is often the rate-limiting step.[17] The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a boronate "ate" complex. Solvents, particularly water and alcohols, are thought to facilitate the ligand exchange and the transfer of the aryl group.[12]
-
Reductive Elimination: The newly formed carbon-carbon bond is created as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst. The solvent helps stabilize the catalyst for the next cycle.
Below is a diagram illustrating the key stages of the cycle and the points of solvent influence.
Caption: The Suzuki-Miyaura cycle with points of solvent influence.
Q3: Can the Cbz-protecting group on my boronic acid be affected by the solvent or reaction conditions?
A3: The benzyloxycarbonyl (Cbz or Z) group is generally robust to the neutral or basic conditions of a standard Suzuki-Miyaura coupling. However, you should be aware of two potential issues:
-
Hydrogenolysis: If you are using a Pd/C catalyst (palladium on carbon) and a hydrogen source is present (e.g., an alcohol solvent at high temperature, or formate salts), you risk cleaving the Cbz group. For standard homogeneous catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂, this is not a concern.
-
Highly Basic/Nucleophilic Conditions: While unlikely, extremely strong bases at high temperatures could potentially lead to cleavage, though this is not a common outcome for Cbz groups under typical Suzuki conditions.
Generally, the choice of solvent will not directly impact the stability of the Cbz group. The primary consideration remains its effect on the boronic acid moiety and the palladium catalyst.
Data Presentation & Protocols
Table 1: Common Solvents for Suzuki-Miyaura Coupling
This table summarizes common solvents and their general properties relevant to reactions with this compound.
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Common Use & Remarks |
| 1,4-Dioxane | Aprotic Ether | 2.2 | 101 | Excellent general solvent, often used with water.[11] |
| THF | Aprotic Ether | 7.6 | 66 | Good solvent, lower boiling point. Can be used with water.[8] |
| Toluene | Aprotic Aromatic | 2.4 | 111 | Good for nonpolar substrates; high boiling point. Often biphasic with water.[11] |
| DMF | Polar Aprotic | 36.7 | 153 | Strong solvent for poorly soluble substrates. High BP.[8] |
| Ethanol | Protic Alcohol | 24.6 | 78 | Good solvent, often used with water. Can be a hydrogen source for side reactions.[7] |
| Water | Protic | 80.1 | 100 | Used as a co-solvent to dissolve inorganic bases and facilitate transmetalation.[4][15] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv, limiting reagent)
-
Palladium Precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 10:1 v/v)
Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe. The typical concentration is 0.1 M with respect to the limiting aryl bromide.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).
-
Reaction: Place the flask in a preheated oil bath and heat to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]
Protocol 2: Protection as a Diethanolamine (DEA) Adduct for Enhanced Stability
If your boronic acid shows significant degradation (e.g., protodeboronation) during storage or reaction, this procedure can form a stable, crystalline adduct.[10][14]
Materials:
-
This compound (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Solvent (e.g., Methylene Chloride or Ethyl Acetate)
Procedure:
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation: A white precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in Suzuki coupling reactions, typically in protic solvent mixtures which facilitate the in-situ release of the boronic acid.[14]
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting low-yielding reactions.
References
-
Kinzel, T., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Comiskey, A. M., & Anslyn, E. V. (2024). Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry. Retrieved from [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Retrieved from [Link]
-
Comiskey, A. M., & Anslyn, E. V. (2024). Solvent Effects in Boronic Acid-Diol Binding. PubMed. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Arodes, C., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. Retrieved from [Link]
-
ResearchGate. (2020). Effect of the solvent on the reaction progress of Suzuki-Miyaura.... Retrieved from [Link]
-
Clarke, C. J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
De Luca, L. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). The Effect of Solvent Used on the Suzuki-Miyaura Coupling of Ia with.... Retrieved from [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
-
BoronPharm. (n.d.). 957034-40-1 | (4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved from [Link]
-
SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
PubChem. (n.d.). (4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid. Retrieved from [Link]
-
PNAS. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. Retrieved from [Link]
-
Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
PubMed. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Phenylboronic Acid (PBA): A Versatile Chemical in Synthetic Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
Nature Communications. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Retrieved from [Link]
-
MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from [Link]
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workup procedures for reactions involving 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid. This guide is structured to provide field-proven insights and troubleshooting strategies for common synthetic procedures, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.
Section 1: Compound Stability, Handling, and Key Properties
This section addresses the foundational knowledge required before beginning any reaction. Understanding the stability and properties of your starting material is the first step toward a successful experiment.
FAQ: Stability and Storage
Q1: How should I store this compound?
A1: Boronic acids, as a class, can be susceptible to degradation over time. It is recommended to store this reagent in a cool, dark, and dry environment, preferably under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container. Long-term exposure to moisture can lead to the formation of boroxines (cyclic anhydrides), which can impact reactivity.
Q2: I suspect my boronic acid has degraded. How can I check its quality?
A2: The most common side reactions for boronic acids are protodeboronation and oxidation.[1] You can assess the purity by obtaining an NMR spectrum; the presence of a significant singlet in the aromatic region corresponding to ethylbenzene-derived species may indicate protodeboronation. A clean spectrum with the expected signals suggests the material is of good quality. For particularly sensitive applications, consider converting the boronic acid to its more stable diethanolamine adduct, which can be easily prepared and isolated as a crystalline solid and used directly in Suzuki couplings with protic solvents.[2]
Q3: What is the stability of the Cbz (Benzyloxycarbonyl) protecting group under typical reaction conditions?
A3: The Cbz group is a robust protecting group that is generally stable under the neutral to moderately basic conditions used in most Suzuki-Miyaura reactions.[3][4] It is orthogonal to many other common protecting groups like Boc and Fmoc.[3] However, it is sensitive to and can be cleaved by:
-
Catalytic Hydrogenation: Standard conditions like H₂ over Pd/C will readily remove the Cbz group.[4][5] This is the most common deprotection method.
-
Strong Acids: Harsh acidic conditions (e.g., HBr in acetic acid, excess concentrated HCl) can cleave the Cbz group.[3] This is a critical consideration during acidic workup procedures.
-
Strong Reducing Agents: Reagents like LiAlH₄ are not compatible.
Mild bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are well-tolerated.[6][7]
Section 2: Suzuki-Miyaura Reaction Troubleshooting
This section provides answers to common issues encountered during the Suzuki-Miyaura cross-coupling reaction itself.
Workflow for a General Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
FAQ: Reaction Optimization & Common Problems
Q4: I am seeing low conversion. What are the first things to check?
A4: Low conversion in Suzuki couplings often points to issues with the catalyst, atmosphere, or reagents.
-
Oxygen Contamination: This is a primary culprit. Oxygen can lead to the oxidative homocoupling of your boronic acid to form a biaryl impurity and can also deactivate your palladium catalyst.[1][8] Ensure your solvent is thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas (Nitrogen or Argon) from start to finish. A subsurface sparge with nitrogen or argon prior to catalyst addition is highly effective.[9]
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[8] Consider using a fresh bottle of catalyst or employing a more robust, air-stable precatalyst like a palladacycle (e.g., XPhos Pd G3).[8]
-
Base and Solvent Choice: The base is crucial for activating the boronic acid for transmetalation.[10][11] Its effectiveness is highly dependent on the solvent system. For biphasic reactions (e.g., Toluene/Water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[8] Ensure anhydrous bases are finely powdered and dry if running under anhydrous conditions.[8]
Q5: My major byproduct is a dimer of the boronic acid. What causes this and how can I stop it?
A5: This is known as homocoupling. It is typically mediated by Pd(II) species and is exacerbated by the presence of oxygen.[1][9] To suppress it:
-
Rigorous Oxygen Exclusion: As mentioned above, this is the most critical factor. Use a robust degassing technique.[9]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes help, though Pd(II) precatalysts are often more stable and convenient.
-
Add a Mild Reducing Agent: The addition of a small amount of a mild reducing agent, such as potassium formate, has been shown to suppress the formation of homocoupling dimers by keeping the palladium in its Pd(0) state.[9]
Q6: I am observing protodeboronation (replacement of the -B(OH)₂ group with -H). How can I minimize this?
A6: Protodeboronation is a common side reaction, particularly with electron-rich boronic acids or under harsh basic conditions in the presence of a proton source (like water).[1][8]
-
Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction.[8] If you are using NaOH or KOH, consider switching to a weaker base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[8]
-
Anhydrous Conditions: Since water is the proton source, switching to anhydrous conditions (e.g., dry dioxane or THF with a base like K₃PO₄) can significantly reduce protodeboronation.[8]
-
Use Stoichiometry Wisely: Using a slight excess (1.1–1.2 equivalents) of the boronic acid can help compensate for minor losses to this side reaction.
| Parameter | Recommended Conditions & Rationale |
| Catalyst | Pd(dppf)Cl₂ or XPhos/SPhos Palladacycles . These are generally robust, air-stable, and effective for a wide range of substrates.[8] |
| Base | K₂CO₃ or K₃PO₄ . These provide sufficient basicity for transmetalation without being harsh enough to promote significant Cbz cleavage or protodeboronation.[8] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/EtOH/H₂O . The aqueous component is crucial for dissolving the inorganic base and facilitating the reaction.[12] |
| Temperature | 80–110 °C . Higher temperatures are often needed for less reactive aryl chlorides or sterically hindered substrates. |
Section 3: Workup and Purification Guide
The workup procedure is critical for isolating your product in high purity. The key is to efficiently remove unreacted boronic acid, palladium residues, and ligand-related byproducts.
Decision Tree for Post-Reaction Workup
Sources
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- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Evaluating 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic Acid Against Traditional Scaffolds
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][4] While the ligands determine target specificity, the linker is far from a passive spacer. It is an active contributor to the PROTAC's biological activity, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall efficacy, selectivity, and pharmacokinetic properties of the molecule.[1][3][5][6]
The choice of linker can dictate the success or failure of a PROTAC. Its length, composition, rigidity, and attachment points all play a critical role.[2][7] This guide provides an in-depth comparison of common linker archetypes with a focus on an emerging class: phenylboronic acid-based linkers, exemplified by 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid. We will explore its unique properties and potential advantages over traditional flexible linkers like polyethylene glycol (PEG) and alkyl chains.
The PROTAC Mechanism of Action
PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity, forming a ternary complex.[3] This proximity allows the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[2] The PROTAC is then released and can act catalytically to degrade multiple protein copies.[3]
Caption: The catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation.
Traditional PROTAC Linkers: PEG and Alkyl Chains
The most commonly used linkers in PROTAC design are polyethylene glycol (PEG) and alkyl chains.[3][4][] Their prevalence stems from their synthetic accessibility and the ease with which their length can be modified.[1][3]
Polyethylene Glycol (PEG) Linkers
PEG linkers are composed of repeating ethylene glycol units and are known for their hydrophilicity.[2][9] This property can improve the aqueous solubility of PROTACs, which are often large and lipophilic molecules.[2][9][10]
Advantages:
-
Improved Solubility: Enhances the solubility of the PROTAC molecule in aqueous media.[2][4][9]
-
Enhanced Permeability: Can adopt folded conformations that shield polar groups, potentially improving cell permeability.[9]
-
Synthetic Tractability: Readily available with various functional groups for straightforward conjugation.[9]
Disadvantages:
-
Metabolic Instability: Can be susceptible to metabolism.[2][9]
-
High Flexibility: The high degree of flexibility can lead to an entropic penalty upon binding to the target protein and E3 ligase, potentially reducing the stability of the ternary complex.[1]
Alkyl Chains
Alkyl linkers are simple hydrocarbon chains that offer a high degree of conformational flexibility.[1][2]
Advantages:
-
Metabolic Stability: Generally considered more metabolically stable than PEG linkers.[9]
-
Synthetic Accessibility: Easy to synthesize and modify in length.[1][9]
Disadvantages:
-
Poor Solubility: Their hydrophobic nature can decrease the aqueous solubility of the PROTAC.[2][9]
-
High Lipophilicity: Excessive lipophilicity can lead to off-target effects and poor pharmacokinetic properties.[1]
The Rise of Phenylboronic Acid-Based Linkers: A Reversible Covalent Approach
A key challenge in PROTAC design is achieving a balance between forming a stable ternary complex and allowing for the catalytic turnover of the PROTAC. This is where reversible covalent chemistry offers a promising strategy.[11] this compound represents a linker that can engage in such interactions. Boronic acids are known to form reversible covalent bonds with diols, a functionality present on the surface of many proteins.[12][13]
Mechanism of Phenylboronic Acid Linkers
The boronic acid moiety can form a reversible boronate ester linkage with serine or threonine residues on the target protein or E3 ligase.[14] This transient covalent bond can enhance the stability of the ternary complex, leading to more efficient ubiquitination.
Caption: Reversible covalent bond formation between a phenylboronic acid linker and a protein.
Potential Advantages of Phenylboronic Acid Linkers
-
Enhanced Ternary Complex Stability: The reversible covalent bond can increase the stability of the ternary complex, potentially leading to more efficient degradation.[11]
-
Improved Selectivity: The requirement for a specific interaction with a surface serine or threonine could enhance selectivity for the target protein.[11][15]
-
Overcoming the "Hook Effect": The "hook effect" is a phenomenon where high concentrations of a PROTAC can inhibit degradation by forming binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex. Reversible covalent PROTACs may mitigate this effect.[16]
-
Tunable Reactivity: The reactivity of the boronic acid can be tuned by modifying the phenyl ring, allowing for optimization of the bond's lifetime.
Comparative Analysis of Linker Performance
| Feature | PEG Linkers | Alkyl Chains | This compound |
| Composition | Repeating ethylene glycol units | Saturated hydrocarbon chains | Phenylboronic acid with an ethylamino-Cbz side chain |
| Solubility | Generally hydrophilic, improving aqueous solubility.[9] | Generally hydrophobic, can decrease aqueous solubility.[9] | Moderately hydrophobic, solubility may be a consideration. |
| Flexibility | Highly flexible.[9] | High conformational flexibility.[1] | More rigid than PEG or alkyl chains due to the phenyl ring. |
| Binding Mechanism | Non-covalent | Non-covalent | Reversible covalent bond formation.[14] |
| Ternary Complex Stability | Can be reduced by entropic penalty.[1] | Can be reduced by entropic penalty.[1] | Potentially enhanced through reversible covalent bonding.[11] |
| Metabolic Stability | Can be susceptible to metabolism.[9] | Generally considered metabolically stable.[9] | Phenyl ring may be susceptible to oxidation, but the boronic acid is generally stable. |
| Synthetic Complexity | Readily available with various functional groups.[9] | Synthetically accessible and easy to modify.[1] | More complex synthesis compared to simple PEG or alkyl chains. |
Experimental Protocols
General Protocol for PROTAC Synthesis using a Phenylboronic Acid Linker
This protocol outlines a general approach for synthesizing a PROTAC using this compound.
-
Activation of the Boronic Acid Linker:
-
Dissolve this compound in a suitable organic solvent (e.g., DMF).
-
Activate the carboxylic acid group (if present on the linker or introduced) using a coupling reagent such as HATU or HBTU in the presence of a base like DIPEA.
-
-
Conjugation to the E3 Ligase Ligand:
-
Add the E3 ligase ligand (e.g., pomalidomide or a VHL ligand) with a free amine to the activated linker solution.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting linker-E3 ligase conjugate by flash chromatography.
-
-
Deprotection (if necessary):
-
If the linker or E3 ligase ligand has a protecting group (e.g., Boc), remove it using appropriate conditions (e.g., TFA in DCM).
-
-
Conjugation to the Target Protein Ligand:
-
Activate the carboxylic acid group of the target protein ligand using a coupling reagent.
-
Add the deprotected linker-E3 ligase conjugate to the activated target protein ligand.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC molecule using preparative HPLC.
-
Characterize the final product by HRMS and NMR.
-
In Vitro PROTAC Evaluation: Western Blotting for Protein Degradation
This protocol describes how to assess the degradation of a target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line expressing the target protein) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (and controls) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.
-
Conclusion: A New Frontier in PROTAC Design
The choice of linker is a critical parameter in the rational design of PROTACs. While PEG and alkyl chains have been the workhorses of the field, their limitations have spurred the development of novel linker technologies. This compound represents a promising new class of linkers that leverage reversible covalent chemistry to potentially enhance ternary complex stability and improve PROTAC efficacy and selectivity. The increased rigidity of the phenylboronic acid scaffold compared to traditional flexible linkers may also pre-organize the PROTAC into a more favorable conformation for ternary complex formation.[1] As the field of targeted protein degradation continues to evolve, the exploration of such innovative linker strategies will be essential for unlocking the full therapeutic potential of PROTACs.
References
-
Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (URL: [Link])
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. (URL: [Link])
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. (URL: [Link])
-
Design and discovery of boronic acid drugs - PubMed. (URL: [Link])
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Current strategies for the design of PROTAC linkers: a critical review - PubMed. (URL: [Link])
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (URL: [Link])
-
From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (URL: [Link])
-
Design and discovery of boronic acid drugs | Request PDF - ResearchGate. (URL: [Link])
-
Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (URL: [Link])
-
PROTACs improve selectivity for targeted proteins - ScienceOpen. (URL: [Link])
-
Impact of linker length on the activity of PROTACs - PMC - NIH. (URL: [Link])
-
Small Molecule–Degrader Conjugates: Evaluating the Structure–Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing). (URL: [Link])
-
Self-Assembly of Proteolysis Targeting Chimeras Via Reversible Bioorthogonal Reactions - ChemRxiv. (URL: [Link])
-
Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - Semantic Scholar. (URL: [Link])
-
Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes | Journal of the American Chemical Society. (URL: [Link])
-
Targeting Biomolecules with Reversible Covalent Chemistry - PMC - NIH. (URL: [Link])
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Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy. (URL: [Link])
-
Reversible Assembly of Proteolysis Targeting Chimeras | ACS Chemical Biology. (URL: [Link])
-
Enhancing Intracellular Concentration and Target Engagement of PROTACs with Reversible Covalent Chemistry | bioRxiv. (URL: [Link])
-
Characteristic roadmap of linker governs the rational design of PROTACs - PMC. (URL: [Link])
-
PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC - NIH. (URL: [Link])
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- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Frontiers | Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy [frontiersin.org]
- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
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A Comparative Guide to Alternatives for 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic Acid in Bioconjugation
In the dynamic field of bioconjugation, the precise and stable linking of molecules to proteins, peptides, and other biomolecules is paramount for developing novel therapeutics, diagnostics, and research tools. For years, 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid has been a valuable reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge stable carbon-carbon bonds on biological macromolecules.[1][2][3][4] However, the evolving demands of modern drug development and chemical biology necessitate a deeper exploration of alternative strategies that may offer improved reaction kinetics, biocompatibility, and versatility.
This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers, scientists, and drug development professionals the technical insights and experimental data needed to make informed decisions for their specific bioconjugation challenges.
Understanding the Benchmark: this compound
This compound serves as a bifunctional linker. The phenylboronic acid moiety is the reactive handle for Suzuki-Miyaura cross-coupling, a powerful and versatile carbon-carbon bond-forming reaction.[4][5] The benzyloxycarbonyl (Cbz)-protected aminoethyl group provides a latent functional group that, after deprotection, can be used for subsequent modifications. Its deprotected form, 4-(2-aminoethyl)phenylboronic acid, is also commercially available and used in bioconjugation.[6][7]
The primary application involves the palladium-catalyzed reaction between the boronic acid and an aryl halide (typically an iodide or bromide) that has been site-specifically incorporated into a protein.[8][9] This "tag-and-modify" approach allows for the precise installation of a payload.[8][9]
The Landscape of Alternatives
The limitations of any single reagent, including issues of stability, reaction conditions, and the potential for side reactions, have driven the exploration of a diverse array of alternatives.[10][11] These can be broadly categorized into:
-
Structurally Modified Boronic Acids: Offering enhanced stability or altered reactivity.
-
Alternative Coupling Chemistries: Bypassing the Suzuki-Miyaura reaction altogether.
Here, we delve into the specifics of these alternatives, providing a comparative analysis grounded in experimental evidence.
Structurally Modified Boronic Acids: Fine-Tuning Reactivity and Stability
While the core utility of the boronic acid functional group is well-established, subtle structural modifications can lead to significant improvements in performance, particularly concerning stability in aqueous environments and resistance to oxidation.[11][12][13]
The introduction of substituents at the ortho position to the boronic acid group can dramatically influence reaction kinetics and stability.
-
2-Formylphenylboronic Acid (2fPBA) and 2-Acetylphenylboronic Acid (2-APBA): These reagents introduce a carbonyl group ortho to the boronic acid. This positioning facilitates unique reactivity profiles. For instance, 2fPBA can react with N-terminal cysteines to form a stable thiazolidine boronate (TzB) complex.[14] This reaction is rapid and highly specific. Furthermore, these ortho-carbonyl boronic acids can form iminoboronates with amines, which are thermodynamically more stable than typical imines, yet can be kinetically labile, allowing for dynamic covalent chemistry.[15]
-
2-Nitro-arylboronic Acids (NABs): The electron-withdrawing nitro group enhances the reactivity of the boronic acid in certain metal-catalyzed reactions. Studies have shown that NABs can participate in highly efficient nickel-catalyzed cysteine arylation, often with faster kinetics than their unsubstituted counterparts.[16] This differential reactivity allows for sequential coupling strategies where a NAB is reacted first, followed by a less reactive boronic acid in a subsequent step.[16]
A significant challenge with boronic acids is their susceptibility to oxidative degradation.[13] Raines and co-workers developed a "boralactone" structure where an intramolecular carboxyl group coordinates with the boron atom. This coordination was shown to increase the oxidative stability of the boronic acid by a remarkable 10,000-fold.[13] This enhanced stability makes boralactones particularly well-suited for applications in complex biological media where reactive oxygen species may be present.[13]
| Reagent | Key Feature | Advantage | Disadvantage |
| 4-(2-(Cbz-amino)ethyl)phenylboronic acid | Standard bifunctional linker | Well-established chemistry | Susceptible to oxidation; requires deprotection |
| 2-Formyl/Acetyl-phenylboronic acid | Ortho-carbonyl group | Enables novel, rapid reactions (e.g., with N-terminal Cys) | Reactivity profile is different from standard Suzuki-Miyaura |
| 2-Nitro-arylboronic acids | Electron-withdrawing group | Enhanced reactivity in specific couplings; enables sequential labeling | May have altered biocompatibility due to the nitro group |
| Boralactones | Intramolecular coordination | Greatly enhanced oxidative stability | Synthesis can be more complex |
Alternative Bioorthogonal Coupling Chemistries
Moving beyond boronic acid-based couplings, a rich toolbox of bioorthogonal reactions offers diverse options for bioconjugation. These methods often rely on functional groups that are abiotic and therefore do not interfere with native biological processes.
Perhaps the most widely adopted bioorthogonal reaction, "click chemistry" encompasses copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions.[17]
-
Mechanism: These reactions form a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.
-
Advantages: Click chemistry is known for its high efficiency, specificity, and biocompatibility. The reaction proceeds rapidly under mild, aqueous conditions.
-
Comparison to Boronic Acids: While Suzuki-Miyaura coupling creates a C-C bond, click chemistry forms a triazole ring. For many applications, this difference is inconsequential. The key advantage of click chemistry is the exceptional bioorthogonality of the azide and alkyne functional groups and the often faster reaction kinetics compared to palladium-catalyzed couplings on proteins.
Tetrazine ligation involves the reaction of a tetrazine with a strained alkene or alkyne, such as trans-cyclooctene (TCO).
-
Mechanism: This is an inverse-electron-demand Diels-Alder reaction that proceeds with exceptionally fast kinetics, often orders of magnitude faster than many click chemistry reactions.
-
Advantages: The rapid kinetics allow for efficient labeling at very low concentrations.
-
Comparison to Boronic Acids: Tetrazine ligation offers a significant kinetic advantage. However, the stability of the resulting linkage can sometimes be a concern, and the reagents can be more complex to synthesize and handle than simple boronic acids.
Boronic acids themselves can participate in bioorthogonal reactions other than Suzuki-Miyaura coupling.
-
Iminoboronate Formation: As mentioned with 2-acetylphenylboronic acid, the reaction with hydrazines or hydroxylamines can form stable iminoboronates.[10][18]
-
Boronic Ester Formation: Boronic acids can reversibly bind to 1,2- or 1,3-diols, such as those found on glycoproteins.[10][18][19] This interaction has been exploited for creating sensors and for the reversible immobilization of proteins.[19][20] Salicylhydroxamic acid (SHA) has been shown to form a particularly stable complex with phenylboronic acid, enabling strong, yet reversible, protein immobilization.[20][21]
To illustrate the practical differences, consider the labeling of a protein containing a site-specifically incorporated p-iodophenylalanine.
Protocol 1: Suzuki-Miyaura Coupling with 4-(2-Aminoethyl)phenylboronic acid
-
Protein Preparation: Dissolve the p-iodophenylalanine-containing protein in a buffered aqueous solution (e.g., phosphate buffer, pH 7.4).
-
Catalyst Preparation: Prepare a fresh solution of a palladium catalyst, such as one formed from Pd(OAc)2 and a water-soluble ligand like 2-amino-4,6-dihydroxypyrimidine.[2]
-
Reagent Addition: Add the 4-(2-aminoethyl)phenylboronic acid to the protein solution, followed by the palladium catalyst.
-
Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes to several hours), monitoring for protein conversion.[8][9]
-
Purification: Remove the catalyst and excess reagents using size-exclusion chromatography or dialysis.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Protein Preparation: The protein must be expressed with a genetically encoded unnatural amino acid containing either an azide or a strained alkyne (e.g., bicyclononyne, BCN). Dissolve the purified protein in a suitable buffer.
-
Payload Preparation: The molecule to be conjugated must contain the complementary reactive handle (alkyne or azide).
-
Reaction: Simply mix the protein and the payload in the buffered solution.
-
Incubation: Allow the reaction to proceed at room temperature. The reaction is often complete within a few hours.
-
Purification: Purify the conjugated protein using standard chromatography methods to remove excess payload.
Comparative workflows for Suzuki-Miyaura coupling and SPAAC.
Conclusion and Recommendations
The choice of a bioconjugation strategy is a multifactorial decision that depends on the specific application, the nature of the biomolecule and payload, and the desired properties of the final conjugate.
-
For creating stable, non-native C-C bonds with a well-established but evolving methodology, the Suzuki-Miyaura coupling remains a powerful tool. Researchers should consider using ortho-substituted boronic acids for applications requiring faster kinetics or alternative reaction pathways, and boralactones for environments with high oxidative stress.
-
For applications demanding the highest degree of bioorthogonality, rapid kinetics, and simplicity of execution, click chemistry (SPAAC) is often the superior choice. Its reliability and mild reaction conditions have made it a gold standard in the field.
-
When exceptionally fast kinetics are paramount, particularly at low concentrations, tetrazine ligation is an excellent, albeit more specialized, alternative.
-
For applications requiring reversible or dynamic linkages, such as in protein purification or the creation of responsive biomaterials, the formation of iminoboronates or boronic esters with diols or SHA provides a unique and powerful approach.
Ultimately, the expansion of the bioconjugation toolbox beyond traditional reagents like this compound provides researchers with unprecedented control over the design and synthesis of complex biomolecular constructs. A thorough understanding of the advantages and limitations of each alternative, as presented in this guide, is essential for driving innovation in drug development and chemical biology.
References
-
Biocompatible metal-assisted C-C cross-coupling combined with biocatalytic chiral reductions in a concurrent tandem cascade - PubMed. (2018). Chem Commun (Camb), 54(92), 12978-12981. [Link]
-
Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed. (2018). Angew Chem Int Ed Engl, 57(40), 13036-13046. [Link]
-
Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling - PMC - PubMed Central. (2013). J Am Chem Soc, 135(35), 12988-12991. [Link]
-
A Water-Stable Boronate Ester Cage - PMC - NIH. (2018). Angew Chem Int Ed Engl, 57(31), 9885-9889. [Link]
-
A Convenient Catalyst for Aqueous and Protein Suzuki-Miyaura Cross-Coupling. (2009). J Am Chem Soc, 131(42), 15084-15085. [Link]
-
Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing). (2013). Org. Biomol. Chem., 11, 6343-6351. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts | PNAS. (2021). Proceedings of the National Academy of Sciences, 118(9), e2019368118. [Link]
-
Suzuki-Miyaura Couplings on Proteins: A Simple and Ready-to-use Catalytic System in Water | Request PDF - ResearchGate. (2009). Angewandte Chemie International Edition, 48(48), 9139-9143. [Link]
-
Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling | Journal of the American Chemical Society. (2013). J Am Chem Soc, 135(35), 12988-12991. [Link]
-
Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins | Request PDF. (2018). Angewandte Chemie International Edition, 57(40), 13036-13046. [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2022). Catalysts, 12(11), 1383. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (2020). Pharmaceuticals (Basel), 13(10), 322. [Link]
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Suzuki coupling for protein modification | Request PDF. (2011). Chemical Society Reviews, 40(9), 4567-4579. [Link]
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Boronic acid - Wikipedia. (n.d.). Wikipedia. [Link]
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Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle - NIH. (2019). J Am Chem Soc, 141(29), 11572-11582. [Link]
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Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl] phenylboronic acid surfaces using surface plasmon resonance - LSU Scholarly Repository. (2010). Analyst, 135(11), 2960-2966. [Link]
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Novel Heterogeneous Pd Catalysts for Cross‐Coupling Reactions in Biocompatible Media - ResearchGate. (2024). ChemCatChem. [Link]
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Boronic Acid Pairs for Sequential Bioconjugation | Organic Letters - ACS Publications. (2021). Org. Lett., 23(14), 5488–5492. [Link]
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Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics | ACS Omega - ACS Publications. (2018). ACS Omega, 3(10), 14243–14251. [Link]
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Materials Advances – Journal of Materials Chemistry Blog - RSC Blogs. (n.d.). Royal Society of Chemistry. [Link]
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Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PMC - NIH. (2019). Nature Chemistry, 11(11), 998-1004. [Link]
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Dual-Boronic Acid Reagents That Combine Dynamic and Covalent Bioconjugation. (2022). Bioconjugate Chemistry, 33(12), 2217-2222. [Link]
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Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes - PMC. (2019). Acc Chem Res, 52(10), 2874-2886. [Link]
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(4-(2-Aminoethyl)phenyl)boronic acid | C8H12BNO2 | CID 22178831 - PubChem. (n.d.). PubChem. [Link]
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Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. (2019). Chemical Society Reviews, 48(12), 3297-3315. [Link]
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A Senior Application Scientist's Guide to the Synthesis and Validation of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid
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Introduction: The Role of a Well-Characterized Building Block
In the landscape of modern drug discovery, particularly in the realm of small molecule therapeutics, the structural integrity of every synthetic building block is paramount. The success of complex multi-step syntheses and the ultimate biological activity of a target molecule depend entirely on the quality of its precursors. 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is a quintessential example of such a critical intermediate. Its phenylboronic acid moiety makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, while the Cbz-protected aminoethyl sidechain offers a versatile handle for subsequent functionalization.[1][2]
This guide provides an in-depth, experience-driven walkthrough for the synthesis and, most importantly, the rigorous validation of this compound. We will move beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind procedural choices, and the self-validating systems that ensure a final product fit for purpose in demanding research and development environments.
Part 1: A Validated Synthetic Route via Miyaura Borylation
The most reliable and widely adopted method for preparing arylboronic acids with sensitive functional groups is the Palladium-catalyzed Miyaura borylation.[3] This reaction utilizes a palladium catalyst to couple an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), under mild conditions that tolerate a wide array of functional groups.[2]
Causality Behind the Chosen Method
Why choose Miyaura borylation over older methods like lithiation followed by quenching with a borate ester?
-
Functional Group Tolerance: The starting material, N-Cbz-2-(4-bromophenyl)ethanamine, contains an acidic N-H proton within the carbamate group. Traditional organolithium or Grignard approaches would be complicated by deprotonation, leading to side reactions and significantly reduced yields. The Miyaura conditions, employing a weak base like potassium acetate (KOAc), are specifically designed to avoid this.[2][4]
-
Safety and Scalability: The reaction avoids pyrophoric and highly reactive organometallic intermediates, making it safer and more scalable for production.
-
Product Stability: The reaction initially forms the pinacol ester of the boronic acid. Boronic esters are generally more stable, less prone to dehydration-trimerization (forming boroxines), and easier to purify via standard silica gel chromatography than the free boronic acids.[5] The final deprotection to the boronic acid is a straightforward hydrolysis step.
Synthetic Workflow Diagram
Caption: Synthetic route from the aryl bromide to the final boronic acid.
Detailed Experimental Protocol: Synthesis
Materials:
-
N-Cbz-2-(4-bromophenyl)ethanamine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium Acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Hydrochloric Acid (2M aq.)
-
Hexanes
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-Cbz-2-(4-bromophenyl)ethanamine (1.0 eq), bis(pinacolato)diboron (1.1 eq), PdCl₂(dppf) (0.03 eq), and anhydrous potassium acetate (3.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane via cannula or syringe. The typical concentration is 0.1-0.2 M with respect to the starting aryl bromide.
-
Degassing (Critical Step): Subject the mixture to three cycles of freeze-pump-thaw to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.
-
Workup (Pinacol Ester): Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification (Pinacol Ester): The crude boronate ester can often be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Hydrolysis to Boronic Acid: Dissolve the purified pinacol ester in a suitable solvent mixture (e.g., acetone/water or THF/water). Add 2M aqueous HCl and stir at room temperature for 2-4 hours until hydrolysis is complete (monitored by LC-MS).
-
Final Isolation: Remove the organic solvent under reduced pressure. The aqueous layer may be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The resulting solid can be triturated with hexanes or recrystallized to afford the pure this compound.[5]
Part 2: The Validation Imperative
Synthesis is only half the battle. A building block with questionable identity or purity can derail an entire research campaign. Rigorous, multi-technique validation is not optional; it is a core component of ensuring experimental reproducibility.
Orthogonal Analytical Strategy
We employ an orthogonal analytical approach, where each technique provides a different, complementary piece of information about the molecule's identity and purity.
-
Identity Confirmation:
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Quantifies the purity of the compound and detects non-volatile impurities.
-
-
Impurity Profile:
Analytical Validation Workflow
Caption: Orthogonal workflow for validating the final product.
Data Interpretation and Comparison
The following table summarizes the expected analytical data for this compound against typical experimental results for a successfully synthesized and purified batch.
| Analysis | Specification / Expected Result | Typical Experimental Result | Interpretation |
| Appearance | White to off-white solid | White solid | Meets specification. |
| ¹H NMR | Spectrum consistent with structure. Key signals: ~7.8 (d, 2H, Ar-H ortho to B), ~7.2-7.4 (m, 7H, Ar-H), ~5.1 (s, 2H, -CH₂-Ph), ~3.4 (q, 2H, -CH₂-N), ~2.8 (t, 2H, Ar-CH₂-). | Conforms to expected shifts and integrations. | Correct proton environment and count confirmed. |
| ¹¹B NMR | Broad singlet ~25-30 ppm.[6] | Broad singlet at δ 28.5 ppm. | Confirms sp² hybridized boron, characteristic of a free boronic acid. |
| HRMS (ESI+) | [M+H]⁺ calculated for C₁₆H₁₉BNO₄: 299.1329 | Found: 299.1331 | Correct elemental composition confirmed. |
| HPLC Purity | ≥ 97.0% (at 254 nm) | 98.6% | High purity suitable for downstream applications. |
Detailed Protocol: HPLC Purity Analysis
This protocol provides a robust method for assessing the purity of the final product.
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile/Water (1:1) to make a 1 mg/mL stock solution. Dilute as necessary.
Part 3: Alternative Routes and Strategic Considerations
While Miyaura borylation is a robust method, a comprehensive understanding requires evaluating alternatives.
| Synthetic Route | Pros | Cons | Best For |
| Route 1: Miyaura Borylation (This Guide) | High functional group tolerance; reliable; scalable; mild conditions.[2][3] | Palladium catalyst cost; requires inert atmosphere. | General purpose, complex molecules, scale-up. |
| Route 2: Lithiation -> Borylation | Palladium-free; inexpensive reagents (n-BuLi, borate esters). | Incompatible with acidic protons (like the Cbz N-H); requires cryogenic temperatures (-78 °C).[10] | Substrates lacking sensitive functional groups. |
| Route 3: Suzuki Coupling to build sidechain | Starts from commercially available 4-aminophenylboronic acid. | More linear synthesis (more steps); potential for side reactions on the boronic acid during sidechain installation.[11] | Situations where the aryl bromide precursor is unavailable. |
Decision Logic for Route Selection
The choice of synthetic route is a balance of substrate compatibility, cost, scale, and available equipment.
Caption: Decision tree for selecting an appropriate synthetic strategy.
Conclusion
The successful synthesis of this compound is not merely the execution of a recipe but a demonstration of rational synthetic design and meticulous analytical science. By selecting a robust and tolerant reaction like the Miyaura borylation and applying a stringent, orthogonal validation strategy, researchers can ensure the production of a high-quality building block. This diligence is the foundation upon which reproducible, high-impact research in drug discovery and materials science is built.
References
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Reddit Discussion on Boronic Acid Purification. (n.d.). r/OrganicChemistry. Retrieved January 21, 2026, from [Link]
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Wang, Z. et al. (2020). Synthetic routes for grafting phenylboronic acid moieties onto an amino microporous resin. Green Chemistry. Available from ResearchGate. [Link]
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Nagamune, T. et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers (Basel). [Link]
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Liu, Z. et al. (2017). Synthesis and Applications of Boronate Affinity Materials. Accounts of Chemical Research. [Link]
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BoronPharm. (n.d.). (4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid. Retrieved January 21, 2026, from [Link]
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Valenzuela, S. A. et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry. Available from ResearchGate. [Link]
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López-López, J. L. et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Organic & Biomolecular Chemistry. [Link]
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Valenzuela, S. A. et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved January 21, 2026, from [Link]
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ResearchGate Discussion on Boronic Acid Purification. (2016). ResearchGate. [Link]
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Valenzuela, S. A. et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]
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PubChem. (n.d.). (4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Hénault, J. et al. (2022). Screening and assignment of phenylboronic acid and its anhydride formation by NMR spectroscopy. Magnetic Resonance in Chemistry. Available from ResearchGate. [Link]
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Zhang, Y. et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Materials Science: Materials in Medicine. [Link]
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Yudin, A. et al. (n.d.). Synthesis and applications of aminoboronic acids. University of Toronto TSpace Repository. [Link]
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North, R. & Eisenbeis, S. (2021). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development. [Link]
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Raines, R. T. et al. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab, MIT. [Link]
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Hartmann, M. et al. (2020). Development and in vitro Profiling of Dual FXR/LTA4H Modulators. ChemMedChem. Available from ResearchGate. [Link]
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Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available from ResearchGate. [Link]
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D'Amico, F. et al. (2024). Pd-Catalyzed Miyaura Borylation and Telescopic Borylation/Suzuki-Miyaura Cross-Coupling Processes. The Journal of Organic Chemistry. Available from ResearchGate. [Link]
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El-Zohry, A. M. et al. (2022). Summary of the Miyaura borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. Molecules. Available from ResearchGate. [Link]
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Reddit Discussion on Miyaura Borylation Troubleshooting. (n.d.). r/Chempros. Retrieved January 21, 2026, from [Link]
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Li, W. et al. (2015). Synthesis of biologically active boron-containing compounds. Acta Pharmaceutica Sinica B. [Link]
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A Researcher's Guide to the Comparative Reactivity of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic Acid in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and professionals in drug development, the selection of a boronic acid for Suzuki-Miyaura cross-coupling is a critical decision that dictates the efficiency, yield, and scalability of a synthetic route. While a vast library of boronic acids is commercially available, understanding the nuanced reactivity of functionalized variants is paramount. This guide provides an in-depth analysis of the expected reactivity of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid and offers a robust experimental framework for its direct comparison with other commonly used boronic acids.
Introduction: Deconstructing Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its functional group tolerance and reliability in forming C(sp²)–C(sp²) bonds.[1][2] The catalytic cycle, elegantly orchestrated by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
The reactivity of the boronic acid partner primarily influences the transmetalation step, where the organic moiety is transferred from boron to the palladium(II) center.[3] This step is highly sensitive to the electronic and steric environment of the boronic acid. Generally:
-
Electronic Effects : Electron-donating groups (EDGs) on the phenyl ring increase the nucleophilicity of the ipso-carbon, accelerating transmetalation and leading to higher reaction rates. Conversely, electron-withdrawing groups (EWGs) decrease electron density, which can retard this crucial step.
-
Steric Hindrance : Bulky substituents, particularly in the ortho position, can impede the approach of the boronic acid to the palladium complex, slowing the reaction rate and potentially lowering yields.[1][4]
Profiling this compound
Direct kinetic or comparative yield data for this compound in the literature is scarce. However, we can infer its reactivity by dissecting the structural and electronic contributions of its unique substituent.
The 4-(2-(Benzyloxycarbonylamino)ethyl) group presents two key features:
-
Electronic Influence : The benzyloxycarbonyl (Cbz) group is known to be electron-withdrawing. However, this effect is insulated from the phenyl ring by a two-carbon ethyl spacer. This separation likely dampens the EWG effect on the boronic acid's phenyl ring, suggesting its electronic influence will be modest, likely rendering it slightly less reactive than unsubstituted phenylboronic acid but more reactive than analogs with potent EWGs directly conjugated to the ring (e.g., 4-acetylphenylboronic acid).
-
Steric Profile : The substituent is undeniably bulky. While it is positioned in the para-position, minimizing direct steric clash with the boronic acid group, its size and conformational flexibility could influence solubility and crystal packing, which can indirectly affect reaction kinetics. Compared to a simple methyl or methoxy group, its steric demand is significantly higher.[1][5]
Hypothesis : this compound is expected to be a moderately reactive coupling partner. Its reactivity will likely be lower than electron-rich boronic acids (e.g., 4-methoxyphenylboronic acid) and potentially slightly lower than unsubstituted phenylboronic acid due to a mild, insulated electron-withdrawing effect and potential steric or solubility factors.
A Framework for Empirical Comparison: Experimental Design
To move from hypothesis to empirical fact, a standardized comparative experiment is essential. The following protocol is designed to provide a clear, reproducible comparison of this compound against a panel of benchmark boronic acids.
Diagram of the Experimental Workflow
Caption: General experimental workflow for the comparative reactivity study.
Detailed Experimental Protocol
Objective: To compare the reaction rate and final yield of this compound against phenylboronic acid, 4-methoxyphenylboronic acid, and 4-acetylphenylboronic acid in a Suzuki-Miyaura coupling with 4-bromoanisole.
Materials:
-
4-Bromoanisole (Aryl Halide)
-
Phenylboronic Acid (Neutral Benchmark)
-
4-Methoxyphenylboronic Acid (Electron-Rich Benchmark)
-
4-Acetylphenylboronic Acid (Electron-Poor Benchmark)
-
This compound (Test Compound)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Potassium Carbonate (K₂CO₃) (Base)
-
Toluene/Water (4:1 v/v) (Solvent)
-
Internal Standard (e.g., Dodecane) for GC/HPLC analysis
Procedure:
-
Reaction Setup: Into four separate, identical reaction vials equipped with magnetic stir bars, add 4-bromoanisole (1.0 mmol), the respective boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: To each vial, add the solvent mixture (5 mL) and a predetermined amount of the internal standard. Purge each vial with an inert gas (Argon or Nitrogen) for 10 minutes.
-
Initiation: Under the inert atmosphere, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) to each vial.
-
Reaction & Monitoring: Place the vials in a preheated reaction block at 80 °C and begin vigorous stirring. Collect aliquots (approx. 0.1 mL) from each reaction at specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Sample Workup: Immediately quench each aliquot with water (1 mL) and extract with ethyl acetate (1 mL). Analyze the organic layer by HPLC or GC-MS.
-
Data Analysis: Calculate the percent conversion of 4-bromoanisole at each time point relative to the internal standard. Plot percent conversion versus time for each boronic acid to determine the initial reaction rate and final yield.
Data Presentation and Interpretation
The results from the proposed experiment should be tabulated for a clear, at-a-glance comparison.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Boronic Acid | Substituent Electronic Effect | Time to >95% Conversion (min) | Final Yield (%) |
| 4-Methoxyphenylboronic Acid | Electron-Donating | Expected: < 30 | Expected: >95 |
| Phenylboronic Acid | Neutral | Expected: ~60 | Expected: ~90 |
| 4-(2-(Cbz-amino)ethyl)phenylboronic acid | Weakly Electron-Withdrawing | To be determined | To be determined |
| 4-Acetylphenylboronic Acid | Electron-Withdrawing | Expected: >120 | Expected: ~75 |
Note: Expected values are illustrative, based on established chemical principles. Actual results must be determined experimentally.
The Suzuki-Miyaura Catalytic Cycle
Understanding the underlying mechanism is key to interpreting reactivity data. The choice of boronic acid directly impacts the efficiency of the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Outlook
While a definitive statement on the reactivity of this compound awaits empirical validation, a systematic analysis of its structure allows for a strong, well-grounded hypothesis. Its reactivity is predicted to be moderate, influenced by a mildly deactivating, sterically significant substituent. For scientists in drug discovery and process development, this boronic acid represents a valuable building block, particularly for late-stage functionalization where the Cbz-protected amine offers a handle for further elaboration. The experimental protocol detailed herein provides a clear and actionable path for researchers to quantify its performance, enabling informed decisions in complex synthetic campaigns. By systematically comparing it against established benchmarks, its unique profile can be confidently integrated into the synthetic chemist's toolkit.
References
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-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4180. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
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Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). The origins of the Suzuki–Miyaura reaction. Angewandte Chemie International Edition, 53(16), 4124-4125. [Link]
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A Senior Application Scientist's Guide to 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic Acid: A Comparative Review of its Synthetic and Medicinal Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the success of a synthetic route and the ultimate biological activity of a target molecule. Among the vast arsenal of bifunctional reagents, 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid stands out as a versatile intermediate, uniquely equipped for applications in both complex organic synthesis and medicinal chemistry. This guide provides an in-depth technical review of its applications, offering a comparative analysis against common alternatives, supported by experimental data and detailed protocols.
Introduction to a Multifunctional Building Block
This compound is a bifunctional molecule featuring a boronic acid moiety and a benzyloxycarbonyl (Cbz)-protected primary amine connected by an ethylphenyl linker. This strategic combination of functional groups allows for its sequential or orthogonal utilization in various chemical transformations. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a Nobel Prize-winning technology that has revolutionized the synthesis of biaryl compounds.[1][2] The Cbz-protected amine provides a stable yet readily cleavable handle for the introduction of a primary amine, a common pharmacophore in biologically active molecules.
The choice of the Cbz protecting group is a key feature of this reagent. The Cbz group is known for its robustness under a wide range of conditions, including those that would cleave other common amine protecting groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc).[3][4] This orthogonality is a significant advantage in multi-step syntheses.
I. Application in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Perspective
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The efficiency of this reaction is influenced by several factors, including the electronic nature of the boronic acid, the choice of catalyst, base, and solvent.
The Role of the Cbz-Protected Ethylamino Substituent
The 4-(2-(Benzyloxycarbonylamino)ethyl) substituent on the phenylboronic acid is generally considered to be electronically neutral to weakly electron-donating. In the context of the Suzuki-Miyaura reaction, electron-donating groups on the boronic acid partner can sometimes enhance the rate of transmetalation, a key step in the catalytic cycle.[5] However, the steric bulk of the substituent can also play a role.
To provide a clear comparison, let's consider the performance of this compound against other substituted phenylboronic acids in a typical Suzuki-Miyaura coupling with an aryl bromide.
| Boronic Acid | Substituent Type | Typical Yield (%) | Notes |
| This compound | Weakly Donating/Steric | Good to Excellent | While specific yield data for a wide range of couplings is not extensively compiled in single sources, its use in multi-step syntheses implies reliable and efficient coupling. The Cbz group is stable under typical Suzuki conditions. |
| 4-Methoxyphenylboronic acid | Strong Electron-Donating | Excellent | Often cited as a highly reactive coupling partner, leading to high yields and fast reaction times.[6] |
| Phenylboronic acid | Neutral | Good to Excellent | A standard benchmark for Suzuki couplings.[7] |
| 4-Formylphenylboronic acid | Electron-Withdrawing | Good | Can be a more challenging coupling partner, sometimes requiring optimized conditions (stronger base, more active catalyst) to achieve high yields. The formyl group, however, offers a handle for further synthetic transformations.[5] |
| 4-(2-(Boc-amino)ethyl)phenylboronic acid | Weakly Donating/Steric | Good to Excellent | Similar reactivity to the Cbz-protected counterpart is expected under Suzuki conditions. The choice between Cbz and Boc protection is often dictated by the desired deprotection strategy in subsequent steps.[8] |
Causality Behind Experimental Choices:
The choice of this compound in a Suzuki-Miyaura coupling is often driven by the overall synthetic strategy. While a simple boronic acid like 4-methoxyphenylboronic acid might provide a slightly higher yield in a standalone coupling, the Cbz-protected aminoethyl functionality of the target molecule allows for the direct installation of a key pharmacophore. This avoids additional synthetic steps that would be required to introduce the aminoethyl group after the biaryl core has been constructed.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 - 1.2 equivalents)
-
Aryl halide (e.g., aryl bromide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
II. A Versatile Building Block in Medicinal Chemistry and Drug Discovery
The true power of this compound lies in its application as a bifunctional building block for the synthesis of complex, biologically active molecules. The presence of both a boronic acid and a protected amine allows for its incorporation into diverse scaffolds, including enzyme inhibitors and G protein-coupled receptor (GPCR) ligands.
Synthesis of Enzyme Inhibitors
Boronic acids are a well-established class of enzyme inhibitors, with several FDA-approved drugs, such as the proteasome inhibitor Bortezomib, containing this functionality. The boronic acid can form a reversible covalent bond with the catalytic serine or threonine residues in the active site of proteases. While direct examples of this compound as the final inhibitor are not prevalent, its deprotected form, 4-(2-aminoethyl)phenylboronic acid, is a valuable pharmacophore. The Cbz-protected precursor allows for the strategic introduction of this moiety during a synthetic sequence.
For instance, in the design of novel enzyme inhibitors, the biaryl core can be constructed via a Suzuki-Miyaura coupling using our title compound. Subsequent deprotection of the Cbz group reveals the primary amine, which can then be further functionalized to interact with specific residues in the enzyme's binding pocket, enhancing potency and selectivity.
Building Block for Constrained Peptides and Peptidomimetics
The field of drug discovery is increasingly focused on targeting protein-protein interactions (PPIs), which are often mediated by structured peptide motifs like α-helices. Constrained peptides and peptidomimetics that mimic these structures are promising therapeutic candidates. This compound can serve as a valuable building block in the solid-phase synthesis of such molecules.[9][10][11]
The boronic acid can be anchored to a solid support, and the Cbz-protected amine can be deprotected and elongated to build a peptide chain. Alternatively, the boronic acid can be incorporated into a peptide sequence and used for subsequent intramolecular cyclization reactions to create constrained architectures.
Comparison of Amine Protecting Groups: Cbz vs. Boc
The choice between a Cbz and a Boc protecting group for the aminoethyl side chain is a critical decision in the design of a synthetic route.
| Feature | Cbz (Benzyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) |
| Stability | Stable to mildly acidic and basic conditions. | Stable to basic and nucleophilic conditions. |
| Deprotection | Catalytic Hydrogenolysis: (H₂, Pd/C) - Mild and clean.[3] | Acidolysis: (e.g., Trifluoroacetic acid - TFA) - Fast and efficient.[8] |
| Strong Acids: (e.g., HBr/AcOH) - Harsher conditions. | ||
| Orthogonality | Orthogonal to Boc and Fmoc groups.[4] | Orthogonal to Cbz and Fmoc groups. |
| Advantages | Robustness; cleavage under neutral conditions (hydrogenolysis). | Ease of removal; suitable for automated solid-phase synthesis. |
| Disadvantages | Hydrogenolysis is incompatible with other reducible functional groups (e.g., alkenes, alkynes, some heterocycles). Requires specialized hydrogenation equipment. | Strong acids can be corrosive and may not be compatible with other acid-sensitive groups. |
Causality Behind Experimental Choices:
A synthetic chemist would choose this compound over its Boc-protected counterpart if the subsequent synthetic steps involve strongly acidic conditions that would prematurely cleave the Boc group. Conversely, if the molecule contains functional groups that are sensitive to catalytic hydrogenation, the Boc-protected version would be the preferred choice.
Experimental Protocol: Deprotection of the Cbz Group
Method 1: Catalytic Hydrogenolysis
Materials:
-
Cbz-protected compound
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen source (H₂ gas balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected compound in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (repeat 2-3 times).
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Caption: Workflow for the deprotection of a Cbz group via catalytic hydrogenolysis.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl scaffolds, while the Cbz-protected amine provides a robust and strategically important functional handle for the introduction of a primary amine. The choice of this reagent over other alternatives is dictated by the specific demands of the synthetic route, particularly the desired orthogonality of protecting groups. As the complexity of synthetic targets continues to increase, the strategic use of such multifunctional building blocks will remain a cornerstone of modern chemical synthesis.
References
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Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (URL: [Link])
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.[1] (URL: [Link])
-
A practical synthesis of peptide mimetics via the solid-phase Petasis reaction. (URL: [Link])
-
Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids.[2] (URL: [Link])
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.[3] (URL: [Link])
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Cbz-Protected Amino Groups - Organic Chemistry Portal.[4] (URL: [Link])
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Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. (URL: [Link])
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Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D.[12] (URL: [Link])
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Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... - ResearchGate. (URL: [Link])
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.[13] (URL: [Link])
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C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.[6] (URL: [Link])
-
(PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. - ResearchGate. (URL: [Link])
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The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. (URL: [Link])
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957034-40-1 | (4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid | BoronPharm. (URL: [Link])
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A solid-phase approach for the synthesis of α-aminoboronic acid peptides.[10] (URL: [Link])
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A solid-phase approach for the synthesis of α-aminoboronic acid peptides - RSC Publishing.[11] (URL: [Link])
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Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions - ResearchGate.[7] (URL: [Link])
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Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances - OUCI. (URL: [Link])
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Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups | Request PDF. (URL: [Link])
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Suzuki cross-coupling of aryl bromides with phenylboronic acid. - ResearchGate. (URL: [Link])
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])
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Design, Synthesis, and Application of Fluorescent Ligands Targeting the Intracellular Allosteric Binding Site of the CXC Chemokine Receptor 2. (URL: [Link])
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Suzuki reaction of aryl bromides with phenylboronic acid catalysed by complex 3. - ResearchGate. (URL: [Link])
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Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (URL: [Link])
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Harnessing Ion-Binding Sites for GPCR Pharmacology. (URL: [Link])
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The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes. (URL: [Link])
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How ligands illuminate GPCR molecular pharmacology. (URL: [Link])
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Organoborane coupling reactions (Suzuki coupling). (URL: [Link])
-
BJOC - Search Results - Beilstein Journals. (URL: [Link])
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (URL: [Link])
-
Application of computational methods for class A GPCR Ligand discovery. (URL: [Link])
-
Tools for GPCR drug discovery. (URL: [Link])
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A Senior Application Scientist's Guide to 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic Acid in Medicinal Chemistry
This guide provides an in-depth technical comparison of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid and its utility in modern medicinal chemistry. We will explore its application in the rational design of enzyme inhibitors and targeted drug delivery systems, comparing its performance with alternative phenylboronic acid derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile chemical entity.
The Strategic Advantage of the Boronic Acid Moiety
Boronic acids have emerged from a niche chemical curiosity to a cornerstone of medicinal chemistry.[1][2] The initial apprehension regarding their potential toxicity has been largely supplanted by the clinical success of drugs like bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[2] The key to their utility lies in the boron atom's ability to form reversible covalent bonds with nucleophilic residues, such as the serine in the active site of many enzymes, or to interact with diols, a feature brilliantly exploited in targeting cell surface carbohydrates.[3][4]
This compound, in particular, offers a trifecta of functionalities: the phenylboronic acid for targeting, a protected amine that can be deprotected for further conjugation, and an ethyl linker providing spatial separation between the aromatic ring and the reactive moiety. This modular design allows for its incorporation into a wide array of complex molecular architectures.
Application I: Targeted Drug Delivery via Sialic Acid Recognition
A significant challenge in cancer chemotherapy is the selective delivery of cytotoxic agents to tumor cells while sparing healthy tissues.[3] Many cancer cells overexpress sialic acid (SA) residues on their surface glycoproteins, creating a unique "glycocalyx" that can be exploited for targeted drug delivery.[1][5] Phenylboronic acid (PBA) and its derivatives have a strong affinity for the cis-diol groups present in sialic acids, making them excellent targeting ligands.[6][7]
The interaction is pH-dependent, with stronger binding occurring in the slightly acidic tumor microenvironment (pH ~6.5) compared to the physiological pH of healthy tissues (pH 7.4).[3][8] This provides an additional layer of selectivity for tumor targeting.
Comparative Analysis of Sialic Acid Targeting
While this compound itself is a building block, its core structure is representative of PBA derivatives used in targeted delivery. Let's compare the conceptual application of this core with other PBA derivatives for which experimental data is available.
| Compound/System | Target Cells | Delivery Vehicle | Key Finding |
| PBA-grafted Polyethylenimine (PEI-PBA) | Various cancer cell lines | Nanovector for siRNA | Dramatically increased siRNA uptake (70-90%) in a sialic acid-dependent manner.[7] |
| Fructose-coated PBA Micelles | HepG2 (human liver cancer) | Mixed Micelles | Fructose coating improved endocytosis and enhanced cytotoxicity in HepG2 cells while reducing it in normal cells.[8] |
| PBA-functionalized Nanoparticles (NPs) | Human lung adenocarcinoma | Nanoparticles | Dual targeting (PBA-SA and CSA-CD44) enhanced cellular uptake and tumor growth suppression.[3] |
The benzyloxycarbonyl (Cbz) protected amine in our topic compound provides a latent handle for conjugation to nanoparticles, polymers, or cytotoxic drugs after deprotection, positioning it as a versatile precursor for creating sophisticated drug delivery systems.
Experimental Protocol: In Vitro Cell Uptake Assay for a PBA-Targeted Nanoparticle
This protocol outlines a general method to assess the sialic acid-dependent uptake of a hypothetical nanoparticle functionalized with a derivative of this compound.
-
Cell Culture: Culture a sialic acid-overexpressing cancer cell line (e.g., MDA-MB-231) and a control cell line with low sialic acid expression.
-
Nanoparticle Formulation: Synthesize fluorescently labeled nanoparticles and conjugate the deprotected form of this compound to their surface.
-
Competitive Inhibition: Pre-incubate a subset of the cancer cells with an excess of free phenylboronic acid or sialic acid for 1-2 hours to block the sialic acid binding sites.
-
Incubation: Treat all cell groups (cancer cells, control cells, and pre-incubated cancer cells) with the fluorescent nanoparticles at a predetermined concentration for a set time period (e.g., 4 hours).
-
Flow Cytometry Analysis: Wash the cells to remove non-internalized nanoparticles, detach them, and analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Data Interpretation: A significantly higher fluorescence in the cancer cells compared to the control cells, and a marked reduction in fluorescence in the pre-incubated cancer cells, would indicate sialic acid-mediated uptake.
Caption: Sialic acid-mediated uptake of a PBA-functionalized nanoparticle.
Application II: Enzyme Inhibition - Targeting Serine Proteases
The boronic acid moiety is a well-established "warhead" for inhibiting serine proteases.[9][10] It acts as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[11] This mechanism is central to the action of many boronic acid-based drugs.
A prime example of this application is in the development of inhibitors for bacterial β-lactamases, enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics.[12]
Comparative Analysis of Phenylboronic Acid Derivatives as β-Lactamase Inhibitors
A study on AmpC β-lactamase provides excellent comparative data for different phenylboronic acid derivatives.[12] While our specific compound of interest is not included, we can infer its potential performance based on the structure-activity relationships (SAR) observed for similar molecules.
| Compound | Structure | Ki (µM) vs. AmpC |
| Lead 1 | Phenylboronic acid with a specific side chain | 0.083 |
| Compound 10 | 4-carboxy-derivative of a lead compound | Showed a 2.6-fold increase in affinity compared to its non-carboxylated analog. |
| Compound 11 | Another 4-carboxy-derivative | Showed a 4.5-fold increase in affinity compared to its non-carboxylated analog. |
Data adapted from a study on AmpC β-lactamase inhibitors.[12]
The data suggests that modifications to the phenyl ring can significantly impact inhibitory potency. The ethylamino-Cbz group in this compound at the 4-position could potentially interact with subsites in the enzyme's active site, influencing its binding affinity. Further derivatization after Cbz deprotection could lead to even more potent and selective inhibitors.
Experimental Protocol: Enzyme Inhibition Assay for a Serine Protease
This protocol describes a general method for determining the inhibitory constant (Ki) of a boronic acid derivative against a serine protease.
-
Reagents and Buffers: Prepare a suitable assay buffer, the serine protease solution, a chromogenic or fluorogenic substrate for the enzyme, and a stock solution of the boronic acid inhibitor in DMSO.
-
Enzyme Activity Measurement: In a 96-well plate, add the enzyme and buffer. Initiate the reaction by adding the substrate and monitor the change in absorbance or fluorescence over time using a plate reader. This establishes the uninhibited reaction rate.
-
Inhibition Measurement: Perform a series of experiments with a fixed concentration of the enzyme and varying concentrations of the boronic acid inhibitor. Pre-incubate the enzyme and inhibitor for a set period before adding the substrate to initiate the reaction.
-
Data Analysis: Plot the reaction rates against the inhibitor concentrations. Use non-linear regression analysis with appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition) to calculate the IC50 and subsequently the Ki value.
Caption: Interaction of a boronic acid with a serine protease active site.
Future Perspectives: Boronic Acids in PROTACs
A burgeoning area in drug discovery is the development of Proteolysis-Targeting Chimeras (PROTACs).[13][14] These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Boronic acids are being explored as "caging" groups in pro-PROTACs that are activated by the high levels of reactive oxygen species (ROS) found in the tumor microenvironment.[15][16] The Cbz-protected amine in this compound makes it an interesting building block for the synthesis of such advanced therapeutic modalities.
Conclusion
This compound is a highly versatile building block in medicinal chemistry. Its phenylboronic acid moiety allows for the targeting of sialic acid-rich cancer cells and the inhibition of serine proteases. The protected amine provides a convenient point for conjugation, enabling its incorporation into complex drug delivery systems and other advanced therapeutic platforms like PROTACs. While direct comparative data for this specific molecule is nascent in the public domain, the wealth of research on structurally similar phenylboronic acid derivatives strongly supports its potential for developing novel and effective therapeutics. The experimental protocols provided herein offer a starting point for researchers to explore the full potential of this promising compound.
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- Inhibition of serine proteases by arylboronic acids. PubMed.
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A Head-to-Head Comparison of Protecting Groups for Aminoethylphenylboronic Acid: A Guide for Researchers
In the landscape of drug discovery and chemical biology, aminoethylphenylboronic acids serve as invaluable building blocks. Their unique structure, featuring a reactive amino group and a versatile boronic acid moiety, allows for their incorporation into a wide array of complex molecules, including peptide-boronic acid protease inhibitors.[1] However, the presence of these two reactive functional groups necessitates a carefully planned protection strategy to achieve selective transformations. The choice of an appropriate amine protecting group is paramount to the success of any synthetic route, directly impacting yield, purity, and the overall efficiency of the process.
This guide provides a comprehensive head-to-head comparison of three of the most widely used amine protecting groups—tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz)—in the context of aminoethylphenylboronic acid. We will delve into the nuances of their application, the intricacies of their removal, and the critical considerations for maintaining the integrity of the boronic acid functional group.
The Orthogonality Principle: A Strategic Imperative
The core of a successful protection strategy lies in the principle of orthogonality.[2][3][4] This means that each protecting group on a multifunctional molecule can be removed under a specific set of conditions without affecting the others.[2] For aminoethylphenylboronic acid, this allows for the selective deprotection of the amine to enable, for example, peptide coupling, while the boronic acid remains available for subsequent reactions like Suzuki-Miyaura cross-coupling.[5][6] The distinct lability of Boc (acid-labile), Fmoc (base-labile), and Cbz (removed by hydrogenolysis) makes them an excellent orthogonal set for complex syntheses.[2]
The Contenders: A Detailed Analysis
The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and general stability to a wide range of non-acidic reagents.[7][8]
Protection: The Boc group is typically introduced by reacting the aminoethylphenylboronic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium hydroxide or triethylamine. The reaction is generally high-yielding and proceeds under mild conditions.[7]
Deprotection: The removal of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol.[7][9][10][11]
Considerations for Aminoethylphenylboronic Acid: A primary concern is the stability of the boronic acid moiety under acidic deprotection conditions. While boronic acids are generally stable to acid, prolonged exposure or harsh acidic conditions could potentially lead to protodeboronation, especially in electron-rich aromatic systems. However, for many applications, the deprotection is rapid and clean.[11] A key challenge with Boc deprotection is the formation of the tert-butyl cation as a byproduct, which can lead to unwanted alkylation of nucleophilic residues in the substrate. The use of scavengers, such as anisole or thioanisole, is often recommended to mitigate this side reaction.[12]
dot graph TD { A[Aminoethylphenylboronic Acid] -- "Boc₂O, Base" --> B(Boc-protected Aminoethylphenylboronic Acid); B -- "TFA/DCM or HCl/Dioxane" --> C(Deprotected Aminoethylphenylboronic Acid + Isobutylene + CO₂); subgraph Protection; A; B; end subgraph Deprotection; B; C; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } Boc Protection and Deprotection Workflow
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: The Base-Labile Specialist
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, which are orthogonal to the acid-labile side-chain protecting groups.[13][14]
Protection: The Fmoc group is introduced by reacting the amine with Fmoc-Cl or Fmoc-OSu in the presence of a base like sodium bicarbonate.
Deprotection: The key advantage of the Fmoc group is its cleavage under mild basic conditions, typically using a 20% solution of piperidine in dimethylformamide (DMF).[14] The deprotection proceeds via a β-elimination mechanism, releasing the free amine and dibenzofulvene, which is scavenged by piperidine.[13]
Considerations for Aminoethylphenylboronic Acid: The boronic acid group is generally stable under the mild basic conditions used for Fmoc removal. This makes the Fmoc group a highly attractive option for syntheses where the boronic acid needs to remain intact during amine deprotection. However, potential side reactions during Fmoc deprotection, such as aspartimide formation in peptides, should be considered, although this is less of a concern for a single aminoethylphenylboronic acid moiety.[15] Incomplete deprotection can sometimes occur in "difficult" sequences, necessitating careful monitoring.[15]
dot graph TD { A[Aminoethylphenylboronic Acid] -- "Fmoc-Cl or Fmoc-OSu, Base" --> B(Fmoc-protected Aminoethylphenylboronic Acid); B -- "20% Piperidine in DMF" --> C(Deprotected Aminoethylphenylboronic Acid + Dibenzofulvene-piperidine adduct); subgraph Protection; A; B; end subgraph Deprotection; B; C; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } Fmoc Protection and Deprotection Workflow
The Carboxybenzyl (Cbz or Z) Group: The Hydrogenolysis Veteran
The Cbz group, one of the classical amine protecting groups, is renowned for its stability and is typically removed by catalytic hydrogenolysis.[16][17]
Protection: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction.[18]
Deprotection: The standard method for Cbz cleavage is catalytic hydrogenolysis using hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C).[16][19][20] This process cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[16] Transfer hydrogenation using a hydrogen donor like ammonium formate is a common and often more convenient alternative to using hydrogen gas.[19]
Considerations for Aminoethylphenylboronic Acid: A significant consideration is the compatibility of catalytic hydrogenation with the phenylboronic acid moiety. While the C-B bond is generally stable to these conditions, there is a potential for reduction of the aromatic ring or other reducible functional groups if present in the molecule. The efficiency of the hydrogenation can also be hampered by catalyst poisoning, for instance, by sulfur-containing compounds.[19][21] However, for many substrates, Cbz deprotection by hydrogenolysis is a clean and efficient method.[22][23] Alternative, non-reductive cleavage methods for the Cbz group, such as using strong acids, are also available but may compromise the integrity of the boronic acid.[24]
dot graph TD { A[Aminoethylphenylboronic Acid] -- "Cbz-Cl, Base" --> B(Cbz-protected Aminoethylphenylboronic Acid); B -- "H₂, Pd/C" --> C(Deprotected Aminoethylphenylboronic Acid + Toluene + CO₂); subgraph Protection; A; B; end subgraph Deprotection; B; C; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } Cbz Protection and Deprotection Workflow
Quantitative Comparison and Experimental Data
While direct comparative studies on aminoethylphenylboronic acid are scarce in the literature, we can extrapolate from data on similar substrates to provide a qualitative and semi-quantitative comparison.
| Protecting Group | Protection Conditions & Typical Yield | Deprotection Conditions | Potential Side Reactions/Challenges with Boronic Acids | Orthogonality |
| Boc | Boc₂O, base (e.g., NaOH, TEA), aqueous or organic solvent. >95% yield is common.[7] | Strong acid (e.g., TFA in DCM, HCl in dioxane).[7][9][10][11] | Protodeboronation under harsh acidic conditions. Alkylation by t-butyl cation.[12] | Excellent with Fmoc (base-labile) and Cbz (hydrogenolysis). |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), aqueous/organic solvent mixture. High yields are typical. | Mild base (e.g., 20% piperidine in DMF).[14] | Generally well-tolerated by the boronic acid group. Potential for incomplete deprotection in complex syntheses.[15] | Excellent with Boc (acid-labile) and Cbz (hydrogenolysis). |
| Cbz | Cbz-Cl, base (e.g., NaHCO₃), aqueous/organic solvent mixture (Schotten-Baumann). >90% yield is common.[18] | Catalytic hydrogenolysis (H₂, Pd/C) or transfer hydrogenation.[16][19][20] | Potential for reduction of the aromatic ring. Catalyst poisoning.[19][21] | Excellent with Boc (acid-labile) and Fmoc (base-labile). |
Experimental Protocols: A Practical Guide
The following are representative protocols for the protection and deprotection of an amino group, which can be adapted for aminoethylphenylboronic acid.
Boc Protection of an Amine
-
Dissolve the amine (1.0 equiv) in a suitable solvent (e.g., a 1:1 mixture of dioxane and water).
-
Add sodium hydroxide (2.0 equiv) and stir until dissolved.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.
Boc Deprotection
-
Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
The deprotected amine is often obtained as a TFA salt and can be used directly or neutralized.
Fmoc Deprotection
-
Dissolve the Fmoc-protected amine (1.0 equiv) in dimethylformamide (DMF).
-
Add a 20% solution of piperidine in DMF.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by chromatography to remove the dibenzofulvene-piperidine adduct.
Cbz Deprotection by Catalytic Hydrogenolysis
-
Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[23]
Conclusion: Selecting the Optimal Protecting Group
The choice of the ideal protecting group for aminoethylphenylboronic acid is not a one-size-fits-all decision but rather a strategic choice dictated by the overall synthetic plan.
-
Boc is a robust and widely used protecting group, but its acidic deprotection requires careful consideration of the stability of the boronic acid and the potential for side reactions.
-
Fmoc offers the advantage of mild, basic deprotection conditions that are generally compatible with the boronic acid moiety, making it an excellent choice for syntheses requiring orthogonal protection.
-
Cbz provides a stable protecting group that can be removed under neutral conditions via hydrogenolysis, although the potential for catalyst poisoning and side reactions with the aromatic ring must be evaluated.
By understanding the distinct characteristics and potential challenges of each protecting group, researchers can navigate the complexities of synthesizing molecules incorporating the versatile aminoethylphenylboronic acid scaffold, ultimately accelerating the pace of innovation in drug discovery and chemical biology.
References
-
An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. (n.d.). National Institutes of Health. [Link]
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Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. (n.d.). Total Synthesis. [Link]
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Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? (2018). ResearchGate. [Link]
-
Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. (2020). Royal Society of Chemistry. [Link]
-
A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020). Molecules. [Link]
-
Cbz-Protected Amino Groups. (2019). Organic Chemistry Portal. [Link]
-
A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020). National Institutes of Health. [Link]
-
How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? (2017). ResearchGate. [Link]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2008). Taylor & Francis Online. [Link]
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Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]
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Cbz Deprotection (H2 + Pd/C). (n.d.). Common Organic Chemistry. [Link]
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Orthogonal Protection Definition. (n.d.). Fiveable. [Link]
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Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
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Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Institutes of Health. [Link]
-
Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2020). Chemistry – A European Journal. [Link]
-
How should I deprotect Boc-amino group without breaking ester bond? (2021). ResearchGate. [Link]
-
2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. (n.d.). Thieme Chemistry. [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. (n.d.). Total Synthesis. [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (n.d.). National Institutes of Health. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. [Link]
-
A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (1990). National Institutes of Health. [Link]
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Enantioselective Synthesis of α− and β−Boc-‐protected 6-‐ Hydroxy-‐pyranones. (2014). Organic Syntheses. [Link]
-
Synthesis of Boron-Containing Primary Amines. (n.d.). MDPI. [Link]
-
Synthesis, DNA Binding and Antitumor Evaluation of Styelsamine and Cystodytin Analogues. (n.d.). MDPI. [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube. [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. [Link]
-
A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. (n.d.). National Institutes of Health. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. [Link]
-
A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (n.d.). Semantic Scholar. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. [Link]
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Navigating Scale-Up: A Comparative Guide to 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic Acid and its Alternatives in Industrial Suzuki-Miyaura Couplings
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of biaryl structures. The selection of the boronic acid reagent is a critical decision that profoundly influences reaction efficiency, scalability, and overall process economics. This guide provides a detailed comparison of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid, a key building block, with its common alternatives, offering data-driven insights for optimizing large-scale synthetic campaigns.
The Central Role and Challenges of Functionalized Phenylboronic Acids
This compound is a valuable reagent for introducing a protected aminoethylphenyl moiety, a common pharmacophore in drug candidates. The benzyloxycarbonyl (Cbz) protecting group is favored for its stability under various conditions. However, scaling up reactions involving this and similar boronic acids presents several challenges that can impact yield, purity, and operational efficiency. These challenges primarily revolve around the inherent properties of boronic acids and the choice of the amine-protecting group.
Boronic acids are known to be susceptible to several degradation pathways, including oxidation and protodeboronation, especially under the aqueous basic conditions often employed in Suzuki-Miyaura couplings. Furthermore, they can form trimeric anhydrides (boroxines), which can complicate stoichiometry and reaction kinetics. These stability issues are often exacerbated at the larger scales and longer reaction times typical of industrial production.
Performance Metrics: A Head-to-Head Comparison
While direct, publicly available, large-scale comparative studies for this compound are scarce, we can construct a robust comparison based on analogous systems and established principles of process chemistry. The primary alternatives to consider are boronic acids with different amine-protecting groups, such as tert-butyloxycarbonyl (Boc), and the use of boronate esters, most commonly the pinacol ester.
| Reagent | Key Advantages | Key Disadvantages | Best Suited For |
| 4-(2-(Cbz-amino)ethyl)phenylboronic Acid | - Crystalline solid, easy to handle.- Cbz group is stable to a wide range of conditions.- Generally high reactivity in Suzuki couplings. | - Susceptible to protodeboronation and boroxine formation.- Cbz removal often requires hydrogenation, which can be challenging on a large scale. | - Reactions where high reactivity is paramount and hydrogenation for deprotection is feasible. |
| 4-(2-(Boc-amino)ethyl)phenylboronic Acid | - Boc group is easily removed under acidic conditions, avoiding hydrogenation.- Good reactivity in Suzuki couplings. | - Can be less crystalline and more difficult to handle than the Cbz analog.- Susceptible to the same boronic acid instabilities (protodeboronation, etc.). | - Processes where avoiding hydrogenation is a priority and acidic deprotection is compatible with the target molecule. |
| Pinacol Ester of N-Protected Phenylboronic Acids | - Significantly more stable to storage and reaction conditions.- Less prone to protodeboronation and boroxine formation.- Easier to purify and handle. | - Generally less reactive than the corresponding boronic acid, may require higher catalyst loading or longer reaction times.- Additional synthetic step required to form the ester. | - Large-scale manufacturing where stability, reproducibility, and ease of handling are critical. |
Experimental Data and Protocols
To illustrate the practical implications of these choices, we present representative experimental protocols and data derived from analogous systems in the literature.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Phenylboronic Acid
This protocol is a general guideline for a laboratory-scale reaction and would require optimization for scale-up.
Materials:
-
Aryl halide (1.0 equiv)
-
4-(2-(Protected-amino)ethyl)phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water, 4:1 mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, the boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via cannula.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product.
Comparative Performance Insights from a Scale-Up Case Study
A study on the large-scale synthesis of a biaryl compound highlighted the challenges of using a boronic acid directly. The boronic acid was found to be prone to decomposition, leading to inconsistent reaction performance and purification difficulties. To address this, the process was redesigned to use the corresponding diethanolamine boronic ester. This change resulted in a more robust and reproducible process, albeit with a slight increase in reaction time. The improved stability and handling of the boronate ester were deemed critical for successful kilogram-scale production.
The Critical Role of the Protecting Group
The choice of the amine-protecting group has significant downstream implications for the overall synthetic route, particularly in a scale-up context.
-
Cbz Group: The primary method for Cbz deprotection is catalytic hydrogenolysis. While effective, this method presents challenges on a large scale, including the need for specialized high-pressure reactors and careful handling of flammable hydrogen gas. The palladium catalyst used for hydrogenation can also be a source of metal contamination in the final product. However, acid-mediated deprotection methods are emerging as a viable and scalable alternative to traditional hydrogenolysis, offering a metal-free and operationally simpler approach.[1]
-
Boc Group: The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent). This avoids the need for hydrogenation and can simplify the work-up procedure. However, the lability of the Boc group to acid requires careful consideration of the overall synthetic strategy to ensure compatibility with other reaction steps.
Workflow and Decision-Making Framework
The selection of the optimal boronic acid derivative for a scale-up campaign can be guided by the following workflow:
Caption: A decision-making workflow for selecting the optimal boronic acid reagent for scale-up.
Conclusion and Future Outlook
The choice between this compound and its alternatives is a multifaceted decision that requires a holistic view of the entire synthetic process. For early-stage, lab-scale synthesis where rapid access to material is prioritized, the higher reactivity of the free boronic acid may be advantageous. However, for large-scale manufacturing, the enhanced stability, improved handling, and process robustness offered by boronate esters often outweigh the potential for slightly longer reaction times.
The development of more active and stable catalyst systems continues to close the reactivity gap between boronic acids and their esters. Furthermore, the evolution of more scalable and cost-effective deprotection strategies will further influence the selection of amine-protecting groups. Ultimately, a thorough evaluation of the specific requirements of the target molecule and the manufacturing capabilities will guide the selection of the most appropriate building block for a successful and efficient scale-up campaign.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of (5-Iodopent-1-en-1-yl)
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
Sources
Safety Operating Guide
Navigating the Disposal of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
Immediate Safety Considerations and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is paramount. Based on the known hazard profiles of similar boronic acid compounds, researchers should, at a minimum, anticipate the following:
-
Skin and Eye Irritation: Direct contact can cause irritation.
-
Respiratory Tract Irritation: Inhalation of dust may lead to respiratory discomfort.
Therefore, the following personal protective equipment (PPE) is mandatory when handling this compound in any form:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A properly fastened laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. |
Incompatible Materials: Keep this compound away from strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous reactions.
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of in standard laboratory trash or flushed down the drain.
Part 1: Solid Waste Disposal
This category includes the pure chemical, as well as any lab materials contaminated with it.
-
Segregation: All solid waste contaminated with this compound must be collected separately from other laboratory waste streams.
-
Containerization: Place the solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The container must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Part 2: Liquid Waste Disposal
This includes any solutions containing this compound.
-
Collection: Collect all liquid waste containing this compound in a dedicated, sealed, and appropriately labeled hazardous waste container.
-
Solvent Compatibility: If the compound is dissolved in an organic solvent, ensure the waste container is compatible with that solvent. Do not mix incompatible waste streams.
-
Labeling: Label the liquid waste container as "Hazardous Waste" and list all chemical constituents, including solvents, by percentage.
-
Storage and Disposal: Follow the same storage and disposal procedures outlined for solid waste.
Part 3: Decontamination of Glassware and Equipment
Proper decontamination of laboratory equipment is crucial to prevent cross-contamination and ensure safety.
-
Initial Rinse: Rinse the contaminated glassware or equipment with a suitable organic solvent in which this compound is soluble (e.g., methanol, acetone). This initial rinseate is considered hazardous and must be collected as liquid hazardous waste.
-
Secondary Wash: Wash the rinsed equipment with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Personal protective equipment for handling 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid
A Researcher's Guide to Safely Handling 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid
For the diligent researcher in the fast-paced world of drug development, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a key building block in various synthetic pathways. Our goal is to empower you with the knowledge to not only use this compound effectively but to do so with the highest degree of safety, ensuring the integrity of your research and the well-being of your laboratory team.
Understanding the Hazards: A Profile of Phenylboronic Acids
Phenylboronic acids and their derivatives are a versatile class of compounds, but they are not without their hazards. Generally, these compounds are classified as:
-
Irritants: They can cause irritation to the skin, eyes, and respiratory system.[1][2][3]
-
Hygroscopic: They can absorb moisture from the air, which can affect their stability and reactivity.[5][6]
It is crucial to handle these compounds with appropriate care to minimize exposure and ensure their chemical integrity.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the required equipment, and the subsequent sections provide detailed, step-by-step guidance.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Essential for protecting against splashes and airborne particles.[2][7][8][9] Polycarbonate lenses are recommended for their impact resistance.[9] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Butyl Rubber) | Nitrile gloves offer good resistance to a range of chemicals and provide excellent dexterity.[8][9] For prolonged handling or in case of a spill, heavier-duty gloves may be necessary. Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect against incidental skin contact.[8] Ensure it is fully buttoned. |
| Respiratory Protection | N95 Respirator or Higher | Recommended, especially when handling the powder outside of a certified chemical fume hood, to prevent inhalation of airborne particles.[7][9] For larger quantities or in situations with poor ventilation, a full-face respirator with appropriate cartridges may be necessary.[9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing risk. The following diagram and procedural steps outline the best practices for handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of Boronic Acids.
Detailed Protocol:
-
Preparation:
-
Donning PPE: Before entering the laboratory area where the compound will be handled, put on your laboratory coat, followed by safety goggles. The final step before handling the chemical is to don your chemical-resistant gloves.
-
Ventilation: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[8]
-
-
Handling:
-
In Case of a Spill:
-
If a spill occurs within the fume hood, contain it using a spill kit.[8]
-
Carefully scoop or sweep up the solid material, avoiding the generation of dust, and place it in a labeled waste container.[7]
-
If a spill occurs outside of a fume hood, evacuate the area and prevent others from entering.[8] Alert your laboratory supervisor or Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its waste is a critical final step.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[10] Collect all solid waste and any contaminated materials (e.g., gloves, weighing paper) in a designated, sealed container.[10][11]
-
Containerization and Labeling: Use a chemically compatible container with a secure lid.[10] Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".[10]
-
Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][10]
-
Consult Institutional Guidelines: Before arranging for final disposal, consult your institution's EHS department or your laboratory's Chemical Hygiene Plan.[10] Local regulations and institutional policies will dictate the specific procedures for hazardous waste pickup and disposal.[7][10]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified hazardous waste disposal facility.[10] Do not attempt to dispose of boronic acid down the drain or in the regular trash.[10][11]
By adhering to these rigorous safety and handling protocols, you can confidently and safely incorporate this compound into your research endeavors, contributing to the advancement of science while maintaining a secure laboratory environment.
References
-
How To Safely Dispose of Boric Acid - Lab Alley. (URL: [Link])
-
Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. (URL: [Link])
-
Boric acid - #1 Science Forum For Lab Technicians - Chemtalk. (2022, April 29). (URL: [Link])
-
Boric Acid - IsoLab. (URL: [Link])
-
Phenylboronic acid - SAFETY DATA SHEET. (URL: [Link])
-
Safety Data Sheet: Phenylboronic acid - Carl ROTH. (URL: [Link])
-
Safety Data Sheet: Phenyl boronic acid-d5 - Chemdox. (URL: [Link])
-
Personal Protective Equipment | US EPA. (2025, September 12). (URL: [Link])
-
Personal Protective Equipment (PPE) - CHEMM. (URL: [Link])
-
Recommended PPE to handle chemicals - Bernardo Ecenarro. (URL: [Link])
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (URL: [Link])
-
What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025, January 7). (URL: [Link])
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). (URL: [Link])
-
The Things You Need To Know About Boronic Acids - Labinsights. (2023, May 8). (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sciencing.com [sciencing.com]
- 8. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 9. leelinework.com [leelinework.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
